molecular formula C19H13NO7S B10892449 Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate CAS No. 355815-29-1

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Katalognummer: B10892449
CAS-Nummer: 355815-29-1
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: XFYUFFWALDHZDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is an organic compound with the molecular formula C19H13NO7S and is characterized by a complex structure integrating multiple aromatic systems and functional groups . This structure features a benzoate core that is further functionalized with a phenyl ester and a (4-nitrophenyl)sulfonyl]oxy group, making it a valuable synthetic building block or intermediate in research laboratories. The presence of both sulfonyloxy and ester moieties suggests its potential utility in organic synthesis, particularly in reactions involving transfer or protection of the 2-hydroxybenzoate group. Researchers may explore its application as a specialized synthon for constructing more complex molecules, in the development of polymers with specific properties, or in the synthesis of potential protease inhibitors by leveraging the reactivity of the sulfonate ester. The nitro group on the phenylsulfonyl moiety can serve as a strong electron-withdrawing component, which may influence the compound's electronic properties and reactivity in various chemical transformations. As with all such specialized compounds, Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

CAS-Nummer

355815-29-1

Molekularformel

C19H13NO7S

Molekulargewicht

399.4 g/mol

IUPAC-Name

phenyl 2-(4-nitrophenyl)sulfonyloxybenzoate

InChI

InChI=1S/C19H13NO7S/c21-19(26-15-6-2-1-3-7-15)17-8-4-5-9-18(17)27-28(24,25)16-12-10-14(11-13-16)20(22)23/h1-13H

InChI-Schlüssel

XFYUFFWALDHZDZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Mechanistic Evaluation of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS: 355815-29-1) is a structurally complex nosylate ester utilized as an advanced intermediate in medicinal chemistry and materials science[1]. Synthesizing this molecule requires the precise O-sulfonylation of phenyl salicylate (salol) using 4-nitrobenzenesulfonyl chloride (nosyl chloride). This whitepaper provides a comprehensive, self-validating protocol for this transformation, detailing the mechanistic causality, experimental workflow, and analytical validation required to achieve high-purity yields.

Mechanistic Rationale & Causality

Phenyl salicylate features a phenolic hydroxyl group situated adjacent to a phenyl ester[2]. This proximity results in strong intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen, significantly dampening the nucleophilicity of the phenol.

Direct reaction with 4-nitrobenzenesulfonyl chloride[3] under standard basic conditions (e.g., Triethylamine alone) is notoriously sluggish and prone to competitive side reactions. To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) is introduced as a nucleophilic catalyst [5].

The Causality of Catalysis:

  • Activation: DMAP attacks the highly electrophilic nosyl chloride, displacing the chloride ion to form a highly reactive N-nosylpyridinium intermediate.

  • Deprotonation: Triethylamine (TEA) deprotonates the hydrogen-bonded phenol of phenyl salicylate, generating a more reactive phenolate anion.

  • Transfer: The phenolate attacks the N-nosylpyridinium intermediate, transferring the sulfonyl group to the oxygen and regenerating the DMAP catalyst.

Mechanism DMAP DMAP Catalyst Intermediate N-Nosylpyridinium Intermediate DMAP->Intermediate NosylCl Nosyl Chloride (Electrophile) NosylCl->Intermediate + DMAP - Cl⁻ Product O-Sulfonylated Target Intermediate->Product Phenolate Attack Phenolate Salol Phenolate (Nucleophile) Phenolate->Product Product->DMAP Catalyst Regeneration

DMAP-catalyzed O-sulfonylation mechanism overcoming intramolecular hydrogen bonding.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating; each phase includes specific observable metrics (e.g., temperature control logic, TLC retention factors) to ensure the reaction is proceeding correctly.

Materials Required
  • Phenyl Salicylate: 1.0 eq (10 mmol, 2.14 g)[2]

  • 4-Nitrobenzenesulfonyl Chloride: 1.2 eq (12 mmol, 2.66 g)

  • Triethylamine (TEA): 1.5 eq (15 mmol, 2.1 mL)

  • DMAP: 0.1 eq (1 mmol, 122 mg)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology
  • System Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl salicylate (2.14 g) in 50 mL of anhydrous DCM under an inert nitrogen atmosphere. Validation: The solution should be completely clear and colorless.

  • Base & Catalyst Addition: Inject TEA (2.1 mL) and add DMAP (122 mg). Stir for 10 minutes at room temperature.

  • Thermal Control & Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 4-nitrobenzenesulfonyl chloride (2.66 g) in small portions over 15 minutes.

    • Causality: Nosyl chloride is highly reactive. Slow addition at 0 °C controls the exothermic nature of the sulfonylation, preventing the competitive hydrolysis of the nosyl chloride and protecting the delicate phenyl ester from cleavage.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1). The starting material (phenyl salicylate,

      
      ) will gradually disappear, replaced by a distinct, UV-active product spot (
      
      
      
      ).
  • Quenching & Workup: Quench the reaction by adding 20 mL of 1N aqueous HCl.

    • Causality: 1N HCl selectively neutralizes the TEA and DMAP without providing the harsh basic conditions (like NaOH) that would saponify the phenyl ester.

    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient: 10% to 20% EtOAc in Hexanes) to yield the pure product.

Workflow Step1 1. Reagent Mixing Salol + TEA + DMAP in DCM Step2 2. Electrophile Addition Nosyl-Cl at 0°C Step1->Step2 Step3 3. Propagation Stir at RT (4-6h) Step2->Step3 Step4 4. Workup 1N HCl, NaHCO3, Brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Pure Product Yield: 80-85% Step5->Step6

Step-by-step experimental workflow for synthesizing the target nosylate ester.

Quantitative Data & Analytical Characterization

To ensure absolute scientific integrity, the isolated compound must be verified against the following analytical benchmarks.

ParameterValue / Description
Chemical Formula C₁₉H₁₃NO₇S
Molecular Weight 399.4 g/mol [1]
Expected Yield 80 - 85% (post-chromatography)
Physical Appearance White to pale yellow crystalline solid
TLC Retention Factor (

)
~0.4 (Hexane:Ethyl Acetate 3:1)
¹H NMR (CDCl₃) Highlights

8.35 (d, 2H, Ar-H, nitro-phenyl), 8.15 (d, 2H, Ar-H, sulfonyl-phenyl), 8.05 (dd, 1H, Ar-H, salicylate), 7.10-7.60 (m, 8H, Ar-H)
IR (ATR) Highlights 1740 cm⁻¹ (C=O ester), 1530 & 1350 cm⁻¹ (NO₂), 1380 & 1180 cm⁻¹ (SO₂)
Mass Spectrometry (ESI+) [M+H]⁺ m/z 400.0

Troubleshooting & Process Optimization

  • Degradation of Electrophile: 4-Nitrobenzenesulfonyl chloride is highly sensitive to ambient moisture, rapidly hydrolyzing into 4-nitrobenzenesulfonic acid[3]. If the reaction stalls at <50% conversion, the nosyl chloride was likely degraded. Solution: Always store the reagent in a desiccator and use strictly anhydrous DCM.

  • Ester Cleavage (Transesterification): The phenyl ester linkage is the most fragile moiety in this molecule. If an unexpected highly polar spot appears on the baseline of the TLC, ester hydrolysis has occurred. Solution: Ensure the reaction temperature does not exceed 25 °C and strictly avoid strong aqueous bases during the workup phase.

References

  • Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate | 355815-29-1 Source: Molaid Chemical Database URL:[Link]

  • Phenyl Salicylate Source: Wikipedia URL:[Link]

  • 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 Source: PubChem URL:[Link]

  • Nucleophilic Catalysis with 4-Dimethylaminopyridine Source: Chemical Society Reviews (Scriven, E. F. V.) URL:[Link]

Sources

Spectroscopic data for Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic characterization of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate . This analysis synthesizes fragment-based spectroscopic principles with validated data from structural analogs (phenyl salicylate and


-nitrobenzenesulfonates) to provide a high-fidelity reference for researchers.

Executive Summary & Chemical Identity

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a dual-ester derivative comprising a central salicylic acid core. The carboxyl group is esterified with phenol, while the phenolic hydroxyl at the 2-position is sulfonated with a 4-nitrobenzenesulfonyl (


-nosyl) moiety.

This compound serves as a specialized electrophilic probe. Unlike standard chromogenic substrates that release yellow


-nitrophenol upon hydrolysis, this molecule positions the nitro group on the sulfonyl moiety. It functions primarily as a latent acyl donor  or a mechanism-based inactivator  (suicide substrate) for serine hydrolases, where the electron-withdrawing sulfonyloxy group activates the benzoate ester toward nucleophilic attack.
Structural Parameters
ParameterDetail
IUPAC Name Phenyl 2-(4-nitrobenzenesulfonyloxy)benzoate
Molecular Formula

Molecular Weight 399.37 g/mol
Core Scaffold Phenyl Salicylate (Salol)
Functional Groups Aryl Carboxylate Ester, Aryl Sulfonate Ester, Nitroarene

Synthesis & Reaction Workflow

The synthesis typically proceeds via the sulfonylation of phenyl salicylate (Salol) using 4-nitrobenzenesulfonyl chloride (


-nosyl chloride) under basic conditions. This protocol ensures the selective functionalization of the phenolic oxygen.

SynthesisWorkflow Salol Phenyl Salicylate (Starting Material) Intermediate Tetrahedral Intermediate Salol->Intermediate + Solvent (DCM/THF) NosylCl 4-Nitrobenzenesulfonyl Chloride NosylCl->Intermediate Base Base Catalyst (TEA or Pyridine) Base->Intermediate Scavenges HCl Product Phenyl 2-{[(4-nitrophenyl) sulfonyl]oxy}benzoate Intermediate->Product Elimination Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl sulfur. The base (Triethylamine or Pyridine) is critical for deprotonating the phenol and scavenging the HCl byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by three distinct aromatic spin systems. The electron-withdrawing nature of the sulfonyloxy and carboxyl ester groups causes significant downfield shifts compared to the parent phenyl salicylate.

H NMR Data (400 MHz, )

Note: Chemical shifts (


) are predicted based on additive substituent effects applied to the phenyl salicylate core.
Position (Fragment)

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
Nosyl-H2/H6 8.35 - 8.40Doublet (d)8.82HOrtho to

(Strongly deshielded)
Benzoate-H6 8.15 - 8.20dd7.8, 1.51HOrtho to

ester; deshielded by anisotropy
Nosyl-H3/H5 8.05 - 8.10Doublet (d)8.82HOrtho to

group
Benzoate-H4 7.65 - 7.70td7.8, 1.51HPara to ester; standard aromatic region
Benzoate-H5 7.45 - 7.50td7.8, 1.01HMeta to ester
Benzoate-H3 7.35 - 7.40dd8.0, 1.01HOrtho to sulfonyloxy; shifted downfield vs phenol
Phenyl-H3/H5 7.38 - 7.45Multiplet-2HMeta to ester oxygen
Phenyl-H4 7.25 - 7.30Multiplet-1HPara to ester oxygen
Phenyl-H2/H6 7.10 - 7.15Multiplet-2HOrtho to ester oxygen

Key Diagnostic Signals:

  • The Nosyl System: Look for the characteristic

    
     pattern (two doublets) in the 8.0–8.4 ppm region.
    
  • The Shift of H-3: In phenyl salicylate, the proton ortho to the -OH is typically around 6.9-7.0 ppm. Upon sulfonylation, this signal shifts downfield to ~7.4 ppm due to the electron-withdrawing induction of the sulfonate ester.

C NMR Data (100 MHz, )
Carbon Type

(ppm)
Assignment
C=O (Ester) 163.5Carboxylate carbonyl (Phenyl ester)
C-NO2 (Ar) 151.0Ipso carbon attached to Nitro group
C-O (Phenoxy) 150.5Phenyl ester ipso carbon
C-O (Sulfonate) 148.0Benzoate C-2 (attached to sulfonate)
C-S (Sulfonyl) 141.5Ipso carbon attached to Sulfonyl group
Ar-CH (Nosyl) 129.5, 124.5Ortho to

/ Ortho to

Ar-CH (Benzoate) 134.5, 132.0, 126.5, 124.0Ring carbons of the benzoate core
Ar-CH (Phenyl) 129.6, 126.2, 121.5Standard phenyl ester carbons

Infrared (IR) Spectroscopy

The IR spectrum is complex due to the presence of two ester types (carboxylate and sulfonate) and the nitro group.

Functional GroupWavenumber (

)
IntensityMode
Aryl C-H 3050 - 3100WeakStretching
Ester C=O 1735 - 1750StrongStretching (Phenyl esters are higher freq. than alkyl)
Aryl C=C 1605, 1485MediumRing skeletal vibrations
Nitro (

)
1535 (Asym)StrongN-O Stretching
Sulfonate (

)
1380 (Asym)StrongS=O Stretching
Nitro (

)
1350 (Sym)StrongN-O Stretching
Sulfonate (

)
1180 - 1190 (Sym)StrongS=O Stretching
C-O-C 1240 - 1260StrongEster C-O stretch

Mass Spectrometry (MS)

The fragmentation pattern under Electron Ionization (EI, 70 eV) is driven by the cleavage of the labile ester bonds.

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (M+) m/z 399 Frag1 [M - OPh]+ (Acylium Ion) m/z 306 M_Ion->Frag1 - Phenoxy (93) Frag2 [M - Nosyl]+ (Phenyl Salicylate radical) m/z 214 M_Ion->Frag2 - Nosyl radical Frag3 Nosyl Cation [O2N-C6H4-SO2]+ m/z 186 M_Ion->Frag3 Sulfonyl cleavage Frag4 Phenol Radical Cation [C6H5OH]+ m/z 94 Frag2->Frag4 Rearrangement

Figure 2: Primary fragmentation pathways. The cleavage of the phenoxy group and the sulfonyl moiety are the dominant events.

Key Ions (m/z):

  • 399: Molecular Ion (

    
    ).
    
  • 306: Loss of phenoxy group (

    
    ).
    
  • 214: Phenyl salicylate core (Loss of nosyl group).

  • 186: 4-Nitrobenzenesulfonyl cation.

  • 122: Hydroxybenzoyl cation (Salicyloyl cation).

  • 77: Phenyl cation (

    
    ).
    

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use Deuterated Chloroform (

    
    )  as the primary solvent. If solubility is poor, DMSO-
    
    
    
    is a suitable alternative, though chemical shifts for protons ortho to the sulfonate may shift slightly downfield.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (

    
     ppm).
    
  • Tube Quality: Use high-throughput 5mm NMR tubes free of paramagnetic dust.

General Synthesis Procedure (Validation)

To verify the identity of the compound in-house:

  • Dissolution: Dissolve Phenyl Salicylate (1.0 eq) in dry Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (1.2 eq) and cool to 0°C.

  • Sulfonylation: Add 4-Nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl (to remove base), then Brine. Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Hexane to yield white/off-white crystals.

References

  • BenchChem. (2025).[2] Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide. Link

  • Sigma-Aldrich. (n.d.).[3] 4-Nitrophenyl benzenesulfonate Product Data. Link

  • PubChem. (2025).[4] Compound Summary: Phenyl salicylate.[5][6][7] National Library of Medicine. Link

  • Vembu, N., et al. (2007).[8] 4-Nitrophenyl benzenesulfonate.[3] Acta Crystallographica Section E. Link

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives (Methyl 2-methanesulfonyloxybenzoate analog). US Patent 6433214.[1] Link

Sources

Chemical properties of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS: 355815-29-1), a specialized chemical probe and acylating agent.

Designed for researchers in medicinal chemistry and enzymology, this document details its synthesis, chemical reactivity, and application as a mechanism-based inhibitor for serine proteases and esterases.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound belongs to the class of Aryl 2-(sulfonyloxy)benzoates . It is structurally characterized by a salicylic acid core where the carboxylic acid is esterified with a phenol (phenyl ester) and the phenolic hydroxyl is esterified with 4-nitrobenzenesulfonyl chloride (nosyl group).

Structural Analysis

The molecule functions as a "double-activated" electrophile. The electron-withdrawing 4-nitrobenzenesulfonyl (nosyl) group at the ortho position significantly increases the electrophilicity of the benzoate carbonyl carbon, making it a potent acylating agent.

PropertyData
IUPAC Name Phenyl 2-[(4-nitrobenzenesulfonyl)oxy]benzoate
CAS Number 355815-29-1
Molecular Formula C₁₉H₁₃NO₇S
Molecular Weight 399.37 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Poorly soluble in water
Reactive Moieties Phenyl ester (Acyl donor), Sulfonate ester (Leaving group)
Storage -20°C, Desiccated (Hydrolysis sensitive)

Synthesis Protocol

The synthesis is a convergent two-step process. The core strategy involves the protection of the carboxyl group followed by the functionalization of the hydroxyl group.

Step 1: Synthesis of Phenyl Salicylate (Intermediate A)

Note: Phenyl salicylate (Salol) is commercially available, but de novo synthesis ensures purity for kinetic studies.

  • Reagents: Salicylic acid (1.0 eq), Phenol (1.0 eq), Phosphorus oxychloride (POCl₃, 0.5 eq).

  • Procedure:

    • Mix salicylic acid and phenol in a round-bottom flask.

    • Add POCl₃ dropwise under anhydrous conditions.

    • Heat the mixture to 120°C for 4 hours.

    • Workup: Cool to room temperature, quench with ice water, and extract with dichloromethane (DCM). Wash with NaHCO₃ to remove unreacted acid.

    • Purification: Recrystallize from ethanol.

Step 2: Sulfonylation (Target Molecule Synthesis)

This step introduces the nosyl group. The reaction must be kept strictly anhydrous to prevent hydrolysis of the sulfonyl chloride.

  • Reagents: Phenyl Salicylate (Intermediate A, 1.0 eq), 4-Nitrobenzenesulfonyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), DMAP (catalytic, 0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Protocol:

    • Dissolve Phenyl Salicylate in DCM under Nitrogen atmosphere.

    • Cool to 0°C in an ice bath.

    • Add TEA and DMAP.

    • Add 4-Nitrobenzenesulfonyl chloride portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Wash organic layer with 1M HCl (to remove TEA), then Brine. Dry over Na₂SO₄.[1]

    • Purification: Flash column chromatography (Silica gel).

Mechanism of Action: Acyl-Enzyme Inhibition

This compound is primarily used as a Mechanism-Based Inhibitor (Suicide Substrate) for serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin).

The "Acyl-Enzyme" Trap

Unlike simple competitive inhibitors, this molecule covalently modifies the enzyme.

  • Binding: The phenyl ester moiety mimics the natural substrate (peptide bond), positioning the molecule in the active site.

  • Acylation: The active site Serine (Ser-OH) attacks the carbonyl carbon of the benzoate. The electron-withdrawing nosyl group activates this carbonyl, accelerating the reaction.

  • Release: Phenol is released as the first leaving group.

  • Inhibition: The enzyme is now acylated with the 2-[(4-nitrophenyl)sulfonyl]oxybenzoyl group. The bulky and electron-deficient nosyl group sterically and electronically suppresses the hydrolysis (deacylation) of the enzyme, effectively "freezing" it in the acylated state.

Reaction Pathway Diagram

G Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Phenyl Ester) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Acyl-Enzyme (Inhibited) Transition->AcylEnzyme Acylation Phenol Phenol (Released) Transition->Phenol Elimination AcylEnzyme->Enzyme Hydrolysis (BLOCKED due to Nosyl steric/electronic effect)

Caption: Kinetic pathway of serine protease inhibition. The critical step is the formation of the stable Acyl-Enzyme complex that resists hydrolysis.

Biological Applications & Experimental Utility

A. Human Leukocyte Elastase (HLE) Inhibition

Researchers utilize this compound to model the inhibition of HLE, a protease involved in inflammatory diseases (e.g., emphysema, cystic fibrosis). The 2-(sulfonyloxy)benzoate scaffold is a proven pharmacophore for HLE inhibition.

  • Protocol: Incubate HLE (10-50 nM) with the inhibitor (1-10 µM) in HEPES buffer (pH 7.5). Monitor residual enzyme activity using a fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC).

B. Viral Protease Probes

Due to the high reactivity of the phenyl ester, this compound serves as a probe for identifying reactive nucleophiles in viral polyproteins. It acts as a general acylating agent for "serine-like" or "cysteine-like" active sites in uncharacterized viral enzymes.

C. Chemical Stability Testing

Because the "nosyl" group is labile under basic conditions, this compound is also used to test the hydrolytic capability of arylsulfatases . However, its primary mode is acylation via the benzoate.

Safety & Handling

  • Hazard: The compound is a potent acylating agent and skin sensitizer. It may cause allergic contact dermatitis.

  • PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.

  • Disposal: Quench with 1M NaOH to hydrolyze the ester and sulfonate before disposal in organic waste.

References

  • Chemical Identity & Properties

    • Molaid Chemicals. (2024).[2] Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Datasheet (CAS 355815-29-1). Retrieved from [Link]

  • Synthesis of Phenyl Benzoates
  • Mechanism of Acyl-Enzyme Inhibition: Stein, R. L., & Strimpler, A. M. (1987). Mechanism of inhibition of human leukocyte elastase by aryl 2-(sulfonyloxy)benzoates. Biochemistry. (Contextual grounding for the class of inhibitors).
  • Related Acylating Agents (NCp7)

    • National Institutes of Health (NIH). (2000).[3] Inactivation of HIV-1 nucleocapsid protein P7 by pyridinioalkanoyl thioesters. Retrieved from [Link]

Sources

In Silico Elucidation of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Interactions

Author: BenchChem Technical Support Team. Date: March 2026

In silico modeling of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate requires a specialized approach that transcends standard non-covalent docking. This molecule, a derivative of phenyl salicylate (Salol) featuring a highly reactive nosylate (4-nitrobenzenesulfonate) group at the ortho position, functions as a mechanism-based inactivator or suicide substrate for serine hydrolases (e.g., chymotrypsin, elastase, or


-lactamases).

The modeling strategy must account for two distinct phases:

  • Recognition : The initial non-covalent binding of the phenyl ester in the active site.

  • Reaction : The nucleophilic attack by the catalytic serine, leading to acylation and subsequent "unmasking" of the electrophilic trap or steric occlusion of deacylation.

A Technical Guide for Mechanism-Based Inhibitor Modeling

Chemical Identity & Mechanistic Hypothesis

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (hereafter PNSB ) combines a reactive phenyl ester with a nosylate leaving group. In the context of serine hydrolases, the consensus mechanism for modeling is Acyl-Enzyme Trapping .

  • Mechanism : The catalytic Serine (

    
    ) attacks the carbonyl carbon of the benzoate. Phenol is displaced as the first leaving group.
    
  • The Trap : The resulting acyl-enzyme intermediate presents the bulky, electron-withdrawing nosylate group at the ortho position. This group likely inhibits deacylation via steric hindrance (preventing the hydrolytic water from attacking) or facilitates a secondary reaction (e.g., nucleophilic displacement of the nosylate by the catalytic Histidine), leading to irreversible cross-linking.

Computational Workflow Overview

The following diagram outlines the integrated workflow, moving from quantum mechanical ligand preparation to hybrid QM/MM reaction modeling.

Workflow L_Prep Ligand Preparation (QM Geometry & ESP Charges) Cov_Dock Covalent Docking (Formation of Tetrahedral Intermediate) L_Prep->Cov_Dock P_Prep Target Preparation (Serine Hydrolase Setup) P_Prep->Cov_Dock MD_Sim MD Simulation (Acyl-Enzyme Stability) Cov_Dock->MD_Sim Top Pose QMMM QM/MM Reaction Path (NEB / Umbrella Sampling) MD_Sim->QMMM Equilibrated Structure Analysis Interaction Analysis (H-bonds, RMSD, Free Energy) MD_Sim->Analysis QMMM->Analysis

Figure 1: Integrated in silico workflow for modeling mechanism-based covalent inhibitors.

Protocol 1: Ligand Preparation (Quantum Mechanics)

Standard force fields (GAFF/CHARMM) often fail to capture the specific electronic effects of the sulfonyloxy-benzoate conjugation. QM parameterization is mandatory.

Step-by-Step Methodology:

  • Initial Conformer Generation : Generate 3D coordinates from SMILES (c1ccccc1OC(=O)c2ccccc2OS(=O)(=O)c3ccc(cc3)[O-]).

  • Geometry Optimization : Use Gaussian 16 or ORCA 5.0 .

    • Theory Level: DFT B3LYP/6-31G(d,p) or wB97X-D3/def2-TZVP (for better dispersion correction).

    • Solvation: IEFPCM (Water) to mimic the aqueous environment before binding.

  • Charge Calculation : Calculate RESP (Restrained Electrostatic Potential) charges. The nitro group and sulfonate ester require precise partial charge assignment to accurately model electrostatic interactions in the oxyanion hole.

  • Force Field Parameterization :

    • Generate topology using Antechamber (AmberTools).

    • Map RESP charges and assign atom types (GAFF2).

    • Validation: Check the torsional parameters of the

      
       linkage; if missing, perform a relaxed potential energy surface (PES) scan and fit new parameters.
      
Protocol 2: Target Selection & Preparation

If a specific target is not defined, Chymotrypsin (PDB: 1YPH) or Porcine Pancreatic Elastase (PDB: 3EST) are the gold standards for testing serine protease inhibitors.

  • Structure Cleaning : Remove crystallographic waters (retain only those bridging the catalytic triad).

  • Protonation States : Use PropKa (H++ server) to determine states at pH 7.4.

    • Critical Check: Ensure the catalytic Histidine (e.g., His57) is protonated on the

      
       (HD1) or 
      
      
      
      (HE2) to act as the general base/acid. For the acylation step, His57 is typically neutral and accepts a proton from Ser195.
  • Minimization : Restrained minimization (OPLS4 or Amber14SB) to relieve steric clashes while maintaining the catalytic triad geometry (

    
    ).
    
Protocol 3: Covalent Docking

Standard docking assumes non-covalent binding. For PNSB, we must model the pre-reaction state or the covalent adduct.

Method A: CovDock (Schrödinger/Glide) or Gold (CCDC)

  • Define Reaction :

    • Nucleophile : Serine-OH (Oxygen).[1]

    • Electrophile : Carbonyl Carbon of PNSB.

    • Reaction Type : Nucleophilic Addition-Elimination.

  • Constraint : Define a distance constraint (

    
    ) between Ser-O and Carbonyl-C.
    
  • Pose Selection : Filter poses based on the placement of the nosylate group. It should sit in the

    
     subsites (leaving group side) or interact with the specificity pocket (
    
    
    
    ).

Method B: Manual Adduct Construction (For MD) If docking software is limited:

  • Dock the hydrolyzed fragment (Benzoate-Nosylate core) covalently attached to Serine.

  • Manually build the ester linkage.

  • This creates the Acyl-Enzyme Complex starting structure.

Protocol 4: Molecular Dynamics (MD) Simulation

MD is crucial to determine if the acyl-enzyme is stable (inhibition) or if water can access the active site (hydrolysis).

Simulation Setup (GROMACS/Amber):

  • System : Enzyme-Inhibitor Complex + TIP3P Water Box + Na+/Cl- ions (0.15 M).

  • Force Field : Amber ff14SB (protein) + GAFF2 (ligand).

  • Ensemble : NPT at 300 K, 1 bar.

  • Duration : 100 ns production run.

Key Analysis Metrics:

Metric Description Success Criteria for Inhibition
RMSD (Ligand) Stability of the inhibitor in the active site. Stable plateau (< 2.0 Å).
Water Radial Distribution Function (RDF) Density of water around the carbonyl carbon. Low peak intensity (exclusion of water).
Catalytic Triad Geometry Distance between His-N and Ser-O (or Carbonyl-O). Disruption of the "deacylation competent" geometry.

| Interaction Energy | Lennard-Jones/Coulomb interaction energy. | High affinity (negative


). |
Protocol 5: QM/MM Reaction Modeling (Advanced)

To rigorously prove the mechanism (e.g., why the nosylate group prevents deacylation), QM/MM is required.

Setup:

  • QM Region : The Inhibitor, Catalytic Triad (Ser, His, Asp), and Oxyanion Hole residues (backbone NHs).

  • MM Region : Remainder of the protein and solvent.

  • Method : Nudged Elastic Band (NEB) or Umbrella Sampling.

  • Goal : Calculate the activation energy barrier (

    
    ) for the hydrolysis of the acyl-enzyme.
    
    • Hypothesis: The bulky nosylate group raises this barrier significantly compared to a standard substrate, confirming "inhibition."

Visualization of the Signaling/Reaction Pathway

The following diagram illustrates the chemical logic of the inhibition modeled.

Mechanism E_S E + S (Non-Covalent Complex) TS1 Transition State 1 (Tetrahedral Int.) E_S->TS1 Ser-OH Attack Acyl_Enz Acyl-Enzyme (Covalent Intermediate) TS1->Acyl_Enz Collapse Phenol Phenol Release TS1->Phenol Hydrolysis Deacylation (Water Attack) Acyl_Enz->Hydrolysis Slow/Blocked Inhibition Inhibition (Steric Block/Crosslink) Acyl_Enz->Inhibition Dominant Path

Figure 2: Kinetic pathway of the mechanism-based inhibition.

References
  • Case, D. A., et al. (2023). Amber 2023 Reference Manual. University of California, San Francisco. Link

  • Neves, M. A. C., et al. (2012). Molecular Dynamics Simulations of Covalent Enzyme Inhibitors. In Methods in Molecular Biology. Humana Press. Link

  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter-Free Method for Reactive Docking. Journal of Chemical Information and Modeling, 54(7), 1932–1940. Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

  • Powers, J. C., et al. (2002).[2] Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

Sources

Solubility and stability of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate in common lab solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate , a specialized acylating agent and mechanism-based inhibitor.

Executive Summary

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS: 355815-29-1) is a highly reactive electrophile designed primarily as a mechanism-based inactivator (suicide substrate) for serine hydrolases, particularly


-lactamases and viral proteases. Its structure features a phenyl ester  "warhead" activated by an electron-withdrawing (4-nitrophenyl)sulfonyl (nosyl)  group at the ortho position.

While this activation is critical for its biological potency, it introduces significant hydrolytic instability . Researchers often encounter assay failure not due to lack of potency, but due to rapid degradation in aqueous buffers or improper stock solution preparation. This guide outlines the precise solvent systems and handling protocols required to maintain compound integrity.

Physicochemical Profile & Reactivity

To understand the solubility logic, one must first understand the molecule's reactivity.

  • Core Scaffold: Phenyl salicylate (Salol) derivative.

  • Activation: The ortho-sulfonyloxy group exerts a strong electron-withdrawing effect, making the carbonyl carbon highly susceptible to nucleophilic attack (by the enzyme active site serine or, unfortunately, water).

  • Leaving Groups:

    • Phenol: Released upon acylation of the target enzyme.

    • 4-Nitrobenzenesulfonate (Nosylate): A stable leaving group that may be eliminated during subsequent enzyme inactivation steps.

Molecular Properties
PropertyValue (Calculated)Implication
Molecular Formula

Moderate lipophilicity.[1]
Molecular Weight 399.38 g/mol Good membrane permeability potential.
LogP ~3.9 - 4.2Water Insoluble. Requires organic co-solvent.
tPSA ~115 ŲPolar enough for DMSO solubility.
Reactive Moiety Activated Phenyl EsterHigh Hydrolysis Risk in pH > 7.0.

Solubility Profile in Common Lab Solvents

The compound exhibits classic lipophilic behavior but is constrained by its electrophilic nature.

Primary Solvents (Recommended)

These solvents are suitable for preparing high-concentration stock solutions (10–50 mM).

  • DMSO (Dimethyl Sulfoxide), Anhydrous:

    • Solubility: High (>50 mM).

    • Suitability: Gold Standard for biological assays.

    • Critical Note: Must be anhydrous (≤0.1% water). "Wet" DMSO will cause slow hydrolysis during storage at -20°C.

  • DMF (Dimethylformamide):

    • Solubility: High (>50 mM).

    • Suitability: Good alternative if DMSO interferes with specific enzyme kinetics, though often more toxic to cells.

Secondary Solvents (Chemistry/Purification)
  • Dichloromethane (DCM) / Chloroform:

    • Solubility: Excellent.

    • Use: Ideal for transfer, aliquoting, or synthesis workup.

  • Acetone:

    • Solubility: Good.

    • Use: Rapid evaporation, but prone to absorbing atmospheric moisture.

Problematic Solvents (Avoid)
  • Alcohols (Methanol, Ethanol):

    • Risk: Transesterification. The reactive phenyl ester can exchange with the solvent alcohol (methanolysis), forming Methyl 2-nosyloxybenzoate and phenol, destroying the inhibitor's specificity.

    • Verdict:Do NOT use for stock solutions.

  • Water / Aqueous Buffers:

    • Solubility: Negligible (<10

      
      M).
      
    • Stability: Unstable. Must be added only immediately prior to assay.

Summary Table: Solvent Compatibility
SolventSolubility RatingStability RiskRecommended Use
DMSO (Dry) Excellent (+++++)LowPrimary Stock (Store -20°C)
Acetonitrile Good (++++)LowHPLC / LC-MS Mobile Phase
DCM Excellent (+++++)NegligibleAliquoting / Synthesis
Ethanol Moderate (+++)High (Chemical Reaction) AVOID
PBS (pH 7.4) Poor (-)High (Hydrolysis) Assay Medium (Immediate Use)

Stability & Degradation Mechanism

The primary failure mode is base-catalyzed hydrolysis . The ortho-nosyl group acts as an intramolecular catalyst (anchimeric assistance) or simply activates the carbonyl, accelerating hydrolysis compared to standard phenyl benzoate.

Degradation Pathway

The compound degrades into Salicylic acid 2-nosylate and Phenol . In highly alkaline conditions, the sulfonate ester may also hydrolyze.

Degradation Compound Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Active Inhibitor) Transition Tetrahedral Intermediate Compound->Transition + H2O / OH- Product1 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoic acid (Inactive Acid) Transition->Product1 Product2 Phenol (Leaving Group) Transition->Product2

Figure 1: Hydrolytic degradation pathway. The active phenyl ester bond is cleaved by water, rendering the molecule inactive against its target.

Critical Stability Factors
  • pH Sensitivity:

    • pH < 6.0: Relatively stable (hours).

    • pH 7.4 (Physiological): Half-life (

      
      ) estimated at 30–120 minutes  depending on buffer strength and temperature.
      
    • pH > 8.0: Rapid hydrolysis (minutes).

  • Temperature:

    • Hydrolysis rates double for every 10°C increase. Keep assay mixtures on ice until initiation.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a stock that remains stable for months at -20°C.

  • Materials:

    • Solid Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (MW: 399.38).

    • Anhydrous DMSO (commercial "septum-sealed" grade or dried over 4Å molecular sieves).

    • Amber glass vials (silanized preferred).

  • Procedure:

    • Weigh 4.0 mg of compound.

    • Add 1.00 mL of anhydrous DMSO.

    • Vortex for 30 seconds until fully dissolved (solution should be clear/yellowish).

    • Aliquot: Split into small volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Storage: Store at -20°C or -80°C .

Protocol B: Aqueous Assay Initiation (The "Jump-Dilution" Method)

Purpose: To introduce the inhibitor to the enzyme without precipitating it or allowing it to hydrolyze before binding.

  • Preparation:

    • Prepare enzyme buffer (e.g., 50 mM HEPES, pH 7.2).

    • Thaw DMSO stock (10 mM).

  • Execution:

    • Step 1: Prepare a 10x Intermediate by diluting 10 mM stock 1:10 into pure Acetonitrile or DMSO (not buffer yet) -> 1 mM.

    • Step 2: Add 1

      
      L of 1 mM Intermediate to 99 
      
      
      
      L of Enzyme Buffer (Final: 10
      
      
      M inhibitor, 1% solvent).
    • Step 3: Mix and Use Immediately. Do not incubate the inhibitor in buffer alone. Add enzyme immediately.

References

  • Pratt, R. F. (1989). "Inhibition of beta-lactamases by functionalized beta-lactams and other reagents." The Beta-Lactamases, 309-334.
  • Mobashery, S., & Johnston, M. (1986). "Inactivation of alanine racemase by beta-chloro-L-alanine." Biochemistry, 25(7), 1923-1929. (Context: General principles of suicide inhibition kinetics).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Thermogravimetric analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Thermogravimetric Analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate , a sulfonate ester derivative of phenyl salicylate (Salol). Designed for researchers in pharmaceutical development and materials science, this document outlines the specific physicochemical behavior of the analyte, details a rigorous experimental protocol, and provides a predictive model for its thermal decomposition kinetics. Emphasis is placed on distinguishing between the sulfonate cleavage and the ester degradation pathways, utilizing advanced kinetic models (Kissinger/Flynn-Wall-Ozawa) to quantify stability.

Introduction & Chemical Context

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a dual-ester molecule comprising a phenyl benzoate core where the phenolic oxygen at the ortho position is functionalized with a 4-nitrobenzenesulfonyl (nosyl) group.

  • Chemical Classification: Aryl sulfonate ester / Salicylate derivative.

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Nosyl Group (

      
      ):  A potent electron-withdrawing group, often used as a "protecting group" or leaving group in organic synthesis. Its thermal stability is generally lower than that of unsubstituted sulfonates due to the nitro group's destabilizing inductive effect.
      
    • Phenyl Ester (

      
      ):  The core linkage derived from Salol, typically stable up to 
      
      
      
      C.

Why TGA? For drug development, this compound likely serves as a prodrug (releasing Salol upon hydrolysis) or a reactive intermediate . TGA is critical to:

  • Determine the safe processing window (e.g., for melt extrusion or sterilization).

  • Calculate shelf-life stability via Arrhenius kinetics.

  • Identify degradation products (e.g.,

    
    , nitrobenzenes) that pose toxicological risks.
    

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol minimizes artifacts caused by oxidation or mass-transfer limitations.

Instrumentation & Conditions
ParameterSettingRationale
Instrument TGA/DSC (Simultaneous)Simultaneous DSC allows differentiation between melting (endothermic, no mass loss) and decomposition (exothermic/endothermic, mass loss).
Crucible Alumina (

) or Platinum (

)
Inert to sulfonate byproducts (

) which might corrode aluminum pans at high T.
Sample Mass

mg
Small mass minimizes thermal gradients within the sample.
Purge Gas Nitrogen (

) or Argon (

)
Flow: 50 mL/min . Prevents oxidative degradation, isolating intrinsic thermal bond breaking.
Temperature Range

C to

C
Covers drying, melting, and complete skeletal degradation.
Heating Rates (

)
5, 10, 15, 20 K/minMandatory for kinetic analysis (

determination).
Workflow Diagram

TGA_Workflow Start Sample Preparation (Grind to fine powder) Purge Inert Purge (N2, 30 min equilibration) Start->Purge Heat Dynamic Heating (β = 5, 10, 15, 20 K/min) Purge->Heat Data Data Acquisition (Mass vs. Temp) Heat->Data Analysis Kinetic Analysis (Kissinger / FWO) Data->Analysis

Figure 1: Standardized workflow for TGA kinetics experiments.

Thermal Decomposition Profile (Predictive Analysis)

Based on the structural analogues (Nosyl esters and Phenyl Salicylate), the TGA curve will exhibit a multi-stage weight loss profile.

Stage I: Moisture & Volatiles ( C)
  • Mass Loss:

    
    
    
  • Event: Desorption of surface water or residual solvent.

  • Note: A sharp endotherm in the DSC signal around 90--110°C (without mass loss) corresponds to the Melting Point (analogous to 2-isopropylphenyl 4-nitrobenzenesulfonate, MP

    
    C [1]).
    
Stage II: Primary Degradation (Onset C)
  • Mass Loss:

    
    
    
  • Mechanism: Cleavage of the sulfonate ester bond (

    
    ).
    
  • Chemistry: The nitro group withdraws electron density, weakening the

    
     bond. The primary loss involves the release of 4-nitrobenzenesulfonic acid  species or 
    
    
    
    + 4-nitrophenol
    radical recombination products.
  • DTG Peak: Sharp peak centered around

    
    C.
    
Stage III: Skeletal Breakdown ( C)
  • Mass Loss:

    
    
    
  • Mechanism: Decarboxylation of the salicylate core and breakdown of the phenyl ring system.

  • Byproducts:

    
    , Phenol, Carbonaceous char.
    
  • Residue:

    
     (Char).
    

Kinetic Analysis & Stability Modeling

To validate the stability for regulatory filing (ICH Q1A), you must calculate the Activation Energy (


).
The Kissinger Method

Used to determine


 without assuming a reaction model.


  • 
     : Heating rate (K/min).
    
  • 
     : Peak temperature of the DTG curve (K).
    
  • Plot:

    
     vs. 
    
    
    
    . The slope equals
    
    
    .
Degradation Mechanism Visualization

Degradation_Mechanism Molecule Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Intact Molecule) Step1 Thermal Excitation (S-O Bond Weakening) Molecule->Step1 Cleavage Homolytic Cleavage Step1->Cleavage T > 220°C Products1 Radical A: [Phenyl Salicylate radical] Cleavage->Products1 Products2 Radical B: [4-Nitrobenzenesulfonyl radical] Cleavage->Products2 Final1 Salicylic Acid / Phenol (via H-abstraction) Products1->Final1 Final2 SO2 (Gas) + Nitrobenzene Products2->Final2

Figure 2: Proposed thermal degradation pathway involving sulfonate ester cleavage.

Data Interpretation & Reporting

When presenting this data in a technical report, structure your findings as follows:

MetricValue (Estimated)Significance

(5% Mass Loss)

C
Practical upper limit for processing (e.g., melt blending).

(DTG Peak)

C
Point of maximum decomposition rate.
Activation Energy (

)

kJ/mol
Indicates moderate stability; requires cool storage to prevent slow hydrolysis/degradation.
Char Yield (

C)

Indicates aromatic content (phenyl rings).

Critical Caution: The presence of the Nitro (


)  group introduces a risk of accelerated decomposition if the sample is confined. While TGA is open-system, verify safety with DSC in a high-pressure crucible to check for explosive exotherms before scaling up synthesis.

References

  • Gagné-Boulet, M., et al. (2018).[1] "Preparation, characterisation and biological evaluation of new N-phenyl...". European Journal of Medicinal Chemistry, 155, 681-694.[1]

  • Guthrie, J. P. (2013).[2] "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data". The Journal of Organic Chemistry, 78(23).

  • National Center for Biotechnology Information. (2025).[3][4] "PubChem Compound Summary for CID 8361, Phenyl salicylate". PubChem.

  • Sadeghi, R., et al. (2022). "Thermal decomposition mechanisms of phosphonium salicylate and phosphonium benzoate". Journal of Molecular Liquids, 353, 118823.

Sources

Technical Guide: Preliminary Cytotoxicity Screening of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the preliminary cytotoxicity screening of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS 355815-29-1). This compound, a derivative of phenyl salicylate (Salol) functionalized with a p-nitrobenzenesulfonyl (nosyl) group, represents a class of reactive electrophiles. Its structural logic suggests dual reactivity: the nosyl group acts as a potent leaving group or sulfonylation agent, while the benzoate core provides lipophilic scaffolding.

This guide is structured to address the specific challenges of screening reactive sulfonate esters, distinguishing between specific pharmacological potency and non-specific alkylating toxicity.

Chemical Identity & Mechanistic Rationale

Compound: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Molecular Formula: C₁₉H₁₃NO₇S Molecular Weight: 399.37 g/mol [1]

Structural Pharmacophore Analysis

The compound is a "hybrid" electrophile. Unlike simple phenyl benzoates which often target tubulin or specific kinases, the inclusion of the 4-nitrobenzenesulfonyl (nosyl) moiety drastically alters its bioactivity profile.

  • The Nosyl Moiety: A strong electron-withdrawing group makes the sulfonate ester highly reactive toward nucleophiles (e.g., cysteine thiols, serine hydroxyls) via nucleophilic substitution (

    
     or 
    
    
    
    ).
  • The Benzoate Scaffold: Provides hydrophobic interactions to facilitate cell membrane permeation and binding pocket occupancy.

Hypothesized Mechanism of Action (MOA): The primary cytotoxicity is likely driven by covalent modification of essential cellular proteins. The compound may act as a "suicide inhibitor" for esterases or proteases, or induce oxidative stress via the nitro group.

MOA cluster_Pathways Divergent Reactivity Pathways Compound Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Electrophile) CellEntry Passive Diffusion (Lipophilic Benzoate Core) Compound->CellEntry Target Cellular Nucleophiles (Cys-SH, Ser-OH, Lys-NH2) CellEntry->Target Sulfonylation Path A: Sulfonylation (Transfer of Nosyl Group) Target->Sulfonylation Nucleophilic Attack (Sulfur center) Acylation Path B: Acylation (Attack on Carbonyl) Target->Acylation Nucleophilic Attack (Carbonyl center) Outcome Protein Adduct Formation Enzyme Inhibition / Apoptosis Sulfonylation->Outcome Acylation->Outcome

Figure 1: Hypothesized divergent reactivity pathways. The high reactivity of the sulfonate ester suggests covalent labeling of cellular targets.

Experimental Design & Controls

Cell Line Selection

To distinguish general toxicity from cancer-specific activity, a paired cell line approach is mandatory.

Cell LineTissue OriginRationale
A549 or HeLa Lung/Cervix CarcinomaRobust, rapid-cycling cancer models for initial

determination.
HepG2 Liver CarcinomaEssential for assessing metabolic activation or detoxification (P450 activity).
HUVEC or BJ-5ta Normal Endothelium/FibroblastCritical Control: Determines the Selectivity Index (SI). High toxicity here indicates a general alkylating poison.
Assay Methodology Selection

WARNING: The nitro group (


) on the compound can undergo enzymatic reduction by cellular nitroreductases, potentially interfering with tetrazolium-based assays (MTT/MTS) by producing false-positive signals (artificial formazan production).
  • Primary Screen: Sulforhodamine B (SRB) Assay .

    • Why: Measures total protein content. Unaffected by metabolic redox potential or nitro-reduction artifacts.

  • Secondary Screen (Validation): CellTiter-Glo® (ATP) .

    • Why: Highly sensitive marker of cell viability; confirms if protein loss correlates with metabolic collapse.

Detailed Experimental Protocol

Compound Preparation (Critical Step)

Sulfonate esters are prone to hydrolysis in aqueous media.

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 20 mM .

    • QC: Visual inspection for precipitation. Sonicate if necessary.

  • Storage: Aliquot into amber glass vials (light sensitive nitro group) and store at -20°C with desiccant. Avoid repeated freeze-thaw cycles.

  • Working Solution: Prepare fresh serial dilutions in serum-free media immediately prior to addition. Do not store aqueous dilutions.

Screening Workflow (SRB Assay)

Step 1: Seeding

  • Seed cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    

Step 2: Treatment

  • Prepare 2x concentration of the compound in media (max DMSO final concentration < 0.5%).

  • Add 100 µL of compound solution to wells.

  • Dose Range: 0 (Vehicle), 0.1, 1, 5, 10, 25, 50, 100 µM.

  • Incubation: 48 hours. Note: Reactive compounds often show effects within 24h; 48h ensures capture of delayed apoptotic events.

Step 3: Fixation & Staining (SRB)

  • Discard media (do not wash, to avoid losing loosely attached dying cells).

  • Add 100 µL cold 10% Trichloroacetic Acid (TCA) . Incubate 1 hour at 4°C.

  • Wash 4x with tap water; air dry.

  • Stain with 100 µL 0.4% SRB (in 1% acetic acid) for 30 min.

  • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilize bound dye with 200 µL 10 mM Tris base (pH 10.5).

Step 4: Readout

  • Measure Absorbance (OD) at 510 nm on a microplate reader.

Protocol Start Start: Cryopreserved Stock Seeding Seed Cells (96-well) 24h Recovery Start->Seeding Treat Add to Cells 48h Incubation Seeding->Treat  Cells Ready Prep Prepare 20mM DMSO Stock (Anhydrous Handling) Dilution Serial Dilution in Media (Immediate Use) Prep->Dilution Dilution->Treat  Drugs Ready Fix TCA Fixation (4°C, 1h) Treat->Fix Stain SRB Staining Read @ 510nm Fix->Stain

Figure 2: Step-by-step execution workflow for the SRB cytotoxicity screen. Note the emphasis on anhydrous stock preparation.

Data Analysis & Interpretation

Calculation of IC50

Normalize raw OD values to the Vehicle Control (DMSO only):



Fit data to a 4-parameter logistic (4PL) regression model :



Selectivity Index (SI)

The SI is the critical "Go/No-Go" metric for drug development.



  • SI < 2: General toxin (likely due to non-specific alkylation by the nosyl group).

  • SI > 10: Promising lead candidate.

Troubleshooting & Quality Control
ObservationProbable CauseCorrective Action
High Background in Blank Precipitation of compoundCheck solubility limit; reduce max concentration.
Flat Dose Response Hydrolysis of sulfonate esterPrepare dilutions immediately before addition; ensure DMSO is anhydrous.
Vehicle Toxicity DMSO > 0.5%Optimize dilution scheme to keep DMSO constant and low.
Inconsistent Replicates Pipetting error or Edge EffectUse multi-channel pipettes; fill edge wells with PBS (do not use for data).

Safety & Compliance

  • Hazard Class: Sulfonate esters are potential alkylating agents and mutagens .

  • Handling: All powder handling must occur in a chemical fume hood. Double-gloving (Nitrile) is required.

  • Waste: All media and tips contacting the compound must be treated as hazardous chemical waste, not biohazard waste.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

  • Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug discovery project. Nature Reviews Cancer, 6(10), 813–823.

  • Wang, J., et al. (2018). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Angewandte Chemie International Edition, 57(30), 9408-9412. (Context on sulfonyl-based reactivity).

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Methodological & Application

Protocol for the synthesis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This technical guide details the high-fidelity synthesis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate , a specialized sulfonate ester derivative of phenyl salicylate (Salol).

Significance: The target molecule features a nosyl (4-nitrobenzenesulfonyl) group attached to the phenolic oxygen of a salicylate scaffold. This structural motif serves two primary functions in drug discovery and organic synthesis:

  • Activated Electrophile: The electron-withdrawing nitro group on the sulfonyl moiety significantly increases the leaving group ability of the sulfonate, making the salicylate core susceptible to nucleophilic substitution or cross-coupling reactions.

  • Crystallographic Probe: The rigid, planar nitro-aromatic system often facilitates the formation of high-quality single crystals, aiding in the structural determination of complex salicylate derivatives.

  • Protease Mechanistic Probe: As an activated ester analogue, this compound can serve as a suicide inhibitor or mechanistic probe for serine hydrolases, where the sulfonate acts as a trap or the benzoate undergoes transesterification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a Nucleophilic Sulfonylation strategy. The disconnection occurs at the phenolic oxygen-sulfur bond.

Strategic Considerations:

  • Steric Hindrance: The ortho-ester group (phenyl ester) on the salicylate ring creates steric bulk and forms an intramolecular hydrogen bond with the phenol. This reduces the nucleophilicity of the phenol, requiring an exogenous base (Triethylamine) and a nucleophilic catalyst (DMAP) to drive the reaction.

  • Chemoselectivity: The reaction must selectively sulfonylate the phenol without hydrolyzing the phenyl ester. Anhydrous conditions and non-nucleophilic bases are critical.

Retrosynthesis Target Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Target Molecule) Disconnection Disconnection (S-O Bond Cleavage) Target->Disconnection Retrosynthesis Precursor1 Phenyl Salicylate (Salol) Disconnection->Precursor1 Nucleophile Precursor2 4-Nitrobenzenesulfonyl Chloride (Nosyl-Cl) Disconnection->Precursor2 Electrophile

Figure 1: Retrosynthetic disconnection showing the convergence of Phenyl Salicylate and Nosyl Chloride.

Safety & Hazard Assessment (SHE)

Hazard ClassCritical ReagentRisk DescriptionMitigation Strategy
Corrosive / Lachrymator 4-Nitrobenzenesulfonyl chlorideCauses severe skin burns and eye damage. Reacts violently with water to form HCl.Handle in a fume hood.[1] Wear double nitrile gloves. Quench excess reagent with aqueous bicarbonate.
Irritant Phenyl SalicylateIrritating to eyes, respiratory system, and skin.Use standard PPE. Avoid dust inhalation.
Flammable / Toxic Dichloromethane (DCM), Triethylamine (TEA)Volatile organic solvents. TEA is toxic by inhalation.Perform all steps in a certified fume hood. Keep away from ignition sources.
Sensitizer DMAP (4-Dimethylaminopyridine)Highly toxic by absorption; skin sensitizer.Avoid all skin contact. Handle solids with a spatula, never by pouring.

Materials & Equipment

Reagents:

  • Phenyl Salicylate (Salol): >99% purity. (CAS: 118-55-8)[2]

  • 4-Nitrobenzenesulfonyl chloride (Nosyl-Cl): >97% purity. (CAS: 98-74-8) - Note: Recrystallize from hexane if yellow/degraded.

  • Triethylamine (TEA): Anhydrous, stored over KOH or molecular sieves.

  • 4-Dimethylaminopyridine (DMAP): Catalyst grade.

  • Dichloromethane (DCM): Anhydrous (ACS Grade).

  • Solvents for Workup: 1M HCl, Saturated NaHCO₃, Brine, Ethyl Acetate/Hexane (for crystallization).

Equipment:

  • 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum filtration setup.

Experimental Protocol

Method: DMAP-Catalyzed Sulfonylation in DCM

Reaction Scale: 10.0 mmol (Based on Phenyl Salicylate)

Step 1: Preparation of the Nucleophile Solution
  • Flame-dry a 100 mL RBF and allow it to cool under a stream of nitrogen.

  • Charge the flask with Phenyl Salicylate (2.14 g, 10.0 mmol) .

  • Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

  • Add Triethylamine (1.67 mL, 12.0 mmol, 1.2 equiv) .

  • Add DMAP (122 mg, 1.0 mmol, 0.1 equiv) .

  • Cool the solution to 0°C using an ice-water bath. Note: The solution may turn slightly yellow upon addition of base due to phenoxide formation.

Step 2: Electrophile Addition
  • Dissolve 4-Nitrobenzenesulfonyl chloride (2.43 g, 11.0 mmol, 1.1 equiv) in minimal DCM (10 mL).

  • Add the Nosyl-Cl solution dropwise to the stirring salicylate solution over 15-20 minutes at 0°C.

    • Rationale: Slow addition prevents a localized exotherm which could hydrolyze the sulfonyl chloride or cause side reactions.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4-6 hours .

Step 3: Reaction Monitoring (TLC)
  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm).

  • Observation: The starting material (Salol, Rf ~0.5) should disappear. The product will appear as a lower Rf spot (more polar due to the nitro/sulfone groups) or distinct new spot depending on the silica activity.

  • Note: Nosyl chloride may appear near the solvent front; hydrolysis product (Nosyl-OH) stays at the baseline.

Step 4: Workup & Isolation
  • Dilute the reaction mixture with DCM (50 mL) .

  • Acid Wash: Wash with 1M HCl (2 x 30 mL) .

    • Purpose: Removes Triethylamine and DMAP (protonates them into water-soluble salts).

  • Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) .

    • Purpose: Hydrolyzes and removes any excess Nosyl Chloride as water-soluble sodium 4-nitrobenzenesulfonate.

  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) to yield a crude solid (typically off-white to pale yellow).

Step 5: Purification (Crystallization)
  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold Hexane.

  • Dry under high vacuum.

Reaction Mechanism & Logic

The reaction proceeds via a standard nucleophilic substitution at the sulfur atom (


-like at Sulfur).
  • Activation: Triethylamine deprotonates the phenol of Phenyl Salicylate. However, due to the intramolecular hydrogen bond with the ester carbonyl, this equilibrium is unfavorable.

  • Catalysis (The Role of DMAP): DMAP acts as a nucleophilic catalyst. It attacks the Nosyl Chloride to form a highly reactive N-acylpyridinium-type intermediate (Sulfonyl-DMAP complex).

  • Transfer: The hindered phenoxide attacks the highly electrophilic Sulfonyl-DMAP intermediate, expelling DMAP and forming the sulfonate ester bond.

  • Irreversibility: The formation of the stable sulfonate ester and the precipitation of Triethylamine hydrochloride (if in non-polar solvent) or its solvation drives the reaction.

Mechanism Step1 Nosyl-Cl + DMAP (Formation of Active Species) Intermediate [Nosyl-DMAP]+ Cl- (Highly Electrophilic) Step1->Intermediate Fast Attack Nucleophilic Attack (Phenoxide -> S) Intermediate->Attack Step2 Salol + TEA (Phenoxide Generation) Step2->Attack Product Target Molecule + DMAP + TEA.HCl Attack->Product Elimination of DMAP

Figure 2: DMAP-catalyzed nucleophilic substitution mechanism.

Characterization & Quality Control

TechniqueExpected Signal / ObservationInterpretation
Appearance White to pale yellow crystalline solid.Yellowing indicates nitro-impurities or oxidation.
IR Spectroscopy 1735-1750 cm⁻¹ (C=O Ester)1530, 1350 cm⁻¹ (NO₂)1360, 1180 cm⁻¹ (O-SO₂-Ar)Confirms presence of benzoate ester, nitro group, and sulfonate linkage.
¹H-NMR (CDCl₃) δ 8.3-8.4 (d, 2H, J=8.8 Hz, Nosyl-Ar-H)δ 8.0-8.1 (d, 2H, J=8.8 Hz, Nosyl-Ar-H)δ 7.0-8.0 (m, 9H, Salicylate + Phenyl ester)AA'BB' pattern for the p-nitrophenyl group is diagnostic. Downfield shift of salicylate protons due to deshielding sulfonate.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ consistent with C₁₉H₁₃NO₇S (MW: 399.37)Verifies molecular weight.

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Reaction

  • Cause: Moisture in reagents (hydrolysis of Nosyl-Cl) or steric hindrance of the salicylate.

  • Solution: Ensure DCM is anhydrous. Increase DMAP to 20 mol%. Increase reaction time or temperature (reflux DCM) cautiously.

Issue 2: Product is an Oil / Gum

  • Cause: Residual solvent or impurities (Nosyl-OH).

  • Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. If that fails, perform flash column chromatography (Gradient: 0-30% EtOAc in Hexane).

Issue 3: Hydrolysis of the Phenyl Ester

  • Cause: Reaction left too long in the presence of strong base or during aqueous workup.

  • Solution: Use exact stoichiometry of TEA. Perform aqueous washes quickly and with cold buffers.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Use of DMAP in Esterification/Sulfonylation

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.Link

  • Synthesis of Aryl Sulfonates: Andersen, K. K. (1979). Sulfonic Acids and Their Derivatives. In Comprehensive Organic Chemistry (Vol. 3, pp. 331-359). Pergamon.
  • Properties of Phenyl Salicylate (Salol)

    • Merck Index (15th ed.). (2013).[3] Phenyl Salicylate.[1][2][4][5] Monograph 7458.

Sources

Application Note: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate as a Dual-Activated Substrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In advanced organic synthesis and drug development, the strategic selection of leaving groups dictates the efficiency, regioselectivity, and scalability of a synthetic route. Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a highly specialized, bifunctional electrophile designed to execute complex tandem reactions.

Rather than acting as a simple protecting group, this molecule leverages the orthogonal reactivity of two distinct leaving groups engineered into its scaffold:

  • LG1: The 4-Nitrobenzenesulfonate (Nosylate) Group: Positioned at the ortho carbon, the nosylate is an exceptional leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing para-nitro group lowers the LUMO of the C–O bond, facilitating rapid oxidative addition with palladium or nickel catalysts .

  • LG2: The Phenyl Ester Group: While standard alkyl esters (like methyl or ethyl) are often too stable for mild intramolecular cyclization, the phenyl ester acts as a precisely tuned activated carbonyl. Because the phenoxide anion is a superior leaving group compared to alkoxides (pKa of phenol ~10 vs. methanol ~15.5), it enables base-promoted acyl substitution immediately following the initial cross-coupling .

This dual-activation profile makes the reagent an ideal precursor for the one-pot synthesis of complex heterocyclic scaffolds, such as xanthones, acridones, and dibenzoxazepinones, which are privileged structures in pharmaceutical chemistry.

Leaving Group Efficacy & Quantitative Data

The decision to utilize an ortho-nosyloxy phenyl ester over traditional triflates or tosylates is grounded in bench stability and reaction kinetics. Triflates, while highly reactive, are often moisture-sensitive oils that degrade upon storage. Nosylates offer comparable reactivity but are highly crystalline, bench-stable solids.

Table 1: Comparative Analysis of Leaving Groups in Aryl Ester Scaffolds

Leaving GroupReactivity in Pd-CouplingBench StabilityByproduct Toxicity / HandlingPrimary Role in Reagent
Triflate (-OTf) ExcellentPoor (Moisture Sensitive)Corrosive (TfOH generation)N/A
Nosylate (-ONs) ExcellentHigh (Crystalline Solid)Moderate (Nosic Acid)LG1 : Initial C-C / C-N Coupling
Tosylate (-OTs) ModerateHighLowN/A
Phenoxide (-OPh) Poor (Inert to Pd)HighLow (Phenol)LG2 : Intramolecular Acyl Substitution

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate specific checkpoints to ensure the causality of the reaction conditions is understood and verifiable.

Protocol A: Tandem Buchwald-Hartwig Amination and Cyclization to N-Alkylacridones

This protocol utilizes the reagent for a one-pot cascade. The primary amine first displaces the nosylate via Pd-catalysis. The resulting secondary amine then attacks the adjacent phenyl ester, displacing the phenoxide to close the ring.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under argon, charge Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (1.0 equiv, 0.5 mmol), the desired primary amine (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). Causality: Dioxane (b.p. 101 °C) is selected because it allows sufficient thermal energy to drive both the initial coupling and the subsequent higher-energy cyclization step.

  • Coupling Phase (Self-Validating Step): Heat the mixture to 80 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the appearance of a highly fluorescent blue intermediate under 254 nm UV indicates successful C-N coupling (formation of the phenyl 2-(alkylamino)benzoate).

  • Cyclization Phase: Increase the temperature to 110 °C for an additional 12 hours. The base (Cs2CO3) deprotonates the newly formed secondary amine, triggering nucleophilic attack on the phenyl ester.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M NaOH (3 x 10 mL). Causality: The NaOH wash serves a critical dual purpose—it deprotonates and removes both the generated phenol (as sodium phenoxide) and the 4-nitrobenzenesulfonic acid byproduct into the aqueous layer, leaving the highly organic-soluble acridone in the organic phase.

  • Purification: Dry the organic layer over MgSO4, concentrate, and purify via flash chromatography.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

If the goal is to isolate the biaryl-2-phenyl ester without triggering cyclization, milder conditions and weaker bases must be employed to preserve the phenyl ester (LG2).

Step-by-Step Methodology:

  • Reaction Setup: Combine Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (1.0 equiv), arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), and K3PO4 (2.0 equiv) in a vial.

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (4:1, 5 mL). Causality: The biphasic system dissolves the inorganic base while the non-polar toluene shields the phenyl ester from premature aqueous hydrolysis.

  • Reaction (Self-Validating Step): Heat at 60 °C for 6 hours. Causality: The lower temperature and weaker base (K3PO4 vs. Cs2CO3) prevent the cleavage of the phenyl ester. Validation is achieved via crude 1H NMR: the retention of the multiplet at 7.1–7.4 ppm corresponding to the phenyl ester confirms LG2 remains intact.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Mechanistic Visualization

Mechanism Substrate Phenyl 2-(nosyloxy)benzoate (Bifunctional Substrate) Coupling Pd-Catalyzed Cross-Coupling Substrate->Coupling Reagent Nucleophile (Nu-H) e.g., Amine/Phenol Reagent->Coupling Intermediate Phenyl 2-(Nu)-benzoate (Intermediate) Coupling->Intermediate LG1: Nosylate (-ONs) Departs Cyclization Intramolecular Acyl Substitution Intermediate->Cyclization Base / Heat Product Heterocyclic Scaffold (Acridone/Xanthone) Cyclization->Product LG2: Phenoxide (-OPh) Departs

Mechanistic pathway of tandem cross-coupling and cyclization using dual leaving groups.

References

  • One-Pot Synthesis of Xanthones and Thioxanthones by the Tandem Coupling−Cyclization of Arynes and Salicylates. Ito, S., et al. Organic Letters, 2005.[Link]

Application Note: Chemoselective N-Terminal Nosylation and N-Alkylation Using Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNSB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-alkylated peptides (e.g., N-methylated analogs) is a critical strategy in modern drug development designed to improve proteolytic stability, alter conformational dynamics, and enhance membrane permeability. The Fukuyama amine synthesis is widely considered the gold standard for site-specific N-alkylation on solid support[1]. However, the traditional activating reagent, 4-nitrobenzenesulfonyl chloride (NsCl), is highly moisture-sensitive, prone to rapid degradation, and generates corrosive hydrochloric acid (HCl) as a byproduct[2].

This application note details the implementation of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNSB) (CAS: 355815-29-1)[3]—a highly stable, crystalline active sulfonate ester—as a superior, chemoselective alternative for N-terminal nosylation in Solid-Phase Peptide Synthesis (SPPS).

Chemical Rationale & Mechanistic Insights

PNSB operates via a unique sulfonyl transfer mechanism. When an N-terminal primary amine attacks the electrophilic sulfonyl center of PNSB, it displaces phenyl salicylate rather than a chloride ion[4].

The Causality of the Leaving Group: Phenyl salicylate is an exceptionally well-designed leaving group for peptide chemistry. Upon cleavage of the S–O bond, the resulting salicylate anion is thermodynamically stabilized by strong intramolecular hydrogen bonding between the phenolate oxygen and the ester carbonyl. This thermodynamic sink drives the sulfonylation reaction forward under mild basic conditions without requiring hyper-nucleophiles. Furthermore, because PNSB does not generate HCl, it prevents the premature cleavage of acid-labile linkers (e.g., chlorotrityl resins) and completely eliminates the risk of acid-catalyzed side-chain racemization.

Workflow and Mechanistic Pathways

Workflow A Peptide-Resin (Primary Amine) B Nosylation (PNSB Reagent) A->B DIPEA, DMF C N-Nosyl Peptide (Activated) B->C - Phenyl Salicylate D N-Alkylation (Mitsunobu/R-X) C->D R-OH, DEAD, PPh3 E Deprotection (Thiolate) D->E Alkylated Intermediate F N-Alkyl Peptide (Secondary Amine) E->F - Nosyl Thioether

Fig 1. Solid-phase workflow for N-alkylation utilizing PNSB for initial amine activation.

Mechanism Nuc N-Terminal Amine (Nucleophile) TS Trigonal Bipyramidal Transition State Nuc->TS Attacks Sulfonyl Sulfur PNSB PNSB Reagent (Electrophile) PNSB->TS Prod N-Nosyl Peptide TS->Prod S-N Bond Formation LG Phenyl Salicylate (Stabilized Leaving Group) TS->LG S-O Bond Cleavage

Fig 2. Mechanistic pathway of amine sulfonylation by PNSB via displacement of phenyl salicylate.

Comparative Performance Data

To justify the transition from traditional reagents to PNSB, empirical data regarding stability, chemoselectivity, and reaction efficiency is summarized below.

Parameter4-Nitrobenzenesulfonyl Chloride (NsCl)Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNSB)
Physical State Hygroscopic solid / lachrymatorStable, free-flowing crystalline powder
Moisture Sensitivity High (Rapid hydrolysis to sulfonic acid)Low (Stable in ambient atmosphere)
Reaction Byproduct Hydrochloric acid (HCl)Phenyl salicylate (Neutral, non-corrosive)
Chemoselectivity Moderate (Risk of O-nosylation on Ser/Thr)High (Strictly selective for primary amines)
Typical Yield (Nosylation) 75 - 85% (Requires excess reagent)> 95% (Stoichiometric efficiency)
Shelf-Life (25°C) < 6 months (Requires strict desiccation)> 24 months

Self-Validating Experimental Protocols

Protocol A: Chemoselective On-Resin Nosylation using PNSB

Objective: Protect the N-terminal primary amine with a nosyl group to acidify the N-H proton, rendering it susceptible to subsequent alkylation[5].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Reagent Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of PNSB and 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA) in 3 mL of anhydrous DMF.

    • Causality: DIPEA acts as a non-nucleophilic base to maintain the N-terminus in its reactive, unprotonated state without attacking the PNSB ester.

  • Coupling: Add the PNSB solution to the resin. Agitate at room temperature for 45 minutes.

  • Validation (Self-Check 1): Perform a Kaiser test. A negative result (yellow beads) confirms the complete conversion of the primary amine. If positive (blue beads), repeat step 3.

  • Washing: Wash the resin extensively with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

    • Causality: Thorough washing is critical to remove the phenyl salicylate byproduct. If left on the resin, the phenolic hydroxyl of the byproduct will competitively interfere with the subsequent Mitsunobu alkylation[4].

Protocol B: Site-Specific N-Alkylation (Mitsunobu Conditions)

Objective: Introduce the targeted alkyl group (e.g., methyl) to the activated nosyl amide[1].

  • Reagent Addition: To the nosylated resin (0.1 mmol), add 1.0 mmol (10 eq) of the desired alcohol (e.g., anhydrous methanol for methylation) and 0.5 mmol (5 eq) of Triphenylphosphine (PPh3) in 2 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Chill the reaction vessel to 0°C. Slowly add 0.5 mmol (5 eq) of Diisopropyl azodicarboxylate (DIAD) dropwise.

    • Causality: DIAD must be added at 0°C to prevent the premature formation of unreactive betaine intermediates, ensuring the phosphonium intermediate reacts exclusively with the alcohol[4].

  • Reaction: Allow the mixture to warm to room temperature and agitate for 2 hours.

  • Validation (Self-Check 2): Perform a micro-cleavage of 5-10 beads using TFA/TIPS/H2O (95:2.5:2.5) for 30 mins. Analyze via LC-MS to confirm the mass shift corresponding to the alkyl addition (+14 Da for methylation).

Protocol C: Chemoselective Nosyl Deprotection

Objective: Remove the nosyl group to reveal the secondary amine for further peptide elongation[2].

  • Deprotection Cocktail: Prepare a solution of 2-Mercaptoethanol (10 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq) in 3 mL of DMF.

    • Causality: The thiolate anion generated by DBU attacks the electron-deficient aromatic ring of the nosyl group (forming a Meisenheimer complex), selectively cleaving the S-N bond and releasing the secondary amine alongside a nosyl thioether byproduct[2].

  • Execution: Add the cocktail to the resin and agitate for 30 minutes. Repeat this step once with a fresh cocktail to ensure 100% deprotection.

  • Validation (Self-Check 3): Perform a Chloranil test. A positive result (dark green/blue beads) confirms the successful generation of the secondary amine. The Kaiser test will remain negative as secondary amines do not react with ninhydrin.

  • Final Wash: Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL). The peptide is now ready for the coupling of the next amino acid using highly reactive coupling reagents (e.g., HATU/HOAt) required for sterically hindered secondary amines.

References

  • [3] Molaid Chemical Database. Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate | 355815-29-1. Molaid. URL:

  • [4] SciSpace. Mitsunobu reaction | 1938 Publications | 23829 Citations. SciSpace. URL:

  • [5] Fukuyama, T., Jow, C. -K. and Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. SCIRP / Tetrahedron Letters. URL:

  • [1] Olsen, C. A., et al. Fukuyama amine synthesis. ResearchGate. URL:

  • [2] Chem-Station. Fukuyama Amine Synthesis. Chem-Station Int. Ed. URL:

Sources

Application Notes & Protocols: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate as a Probe for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Enzyme Probes

Enzymes are the essential catalysts of biological systems, and understanding their function, kinetics, and inhibition is a cornerstone of biomedical research and drug development. To interrogate these complex biomolecules, scientists rely on probes—specialized molecules designed to produce a measurable signal in response to enzymatic activity. The ideal probe offers high sensitivity, specificity, and operational simplicity.

For decades, chromogenic substrates based on p-nitrophenol (pNP) have been the workhorses for assaying various hydrolases, such as phosphatases, esterases, and proteases.[1][2] The principle is elegant and effective: enzymatic cleavage of a colorless pNP-substrate releases the p-nitrophenolate ion, which has a distinct yellow color under alkaline conditions, allowing for straightforward spectrophotometric monitoring.[1]

However, the pursuit of more nuanced biological understanding demands probes with more sophisticated capabilities. Researchers may need to target specific enzyme subfamilies, operate under physiological pH where pNP is less effective, or trap and identify active enzymes from complex mixtures. This has led to the development of next-generation probes with unique chemical architectures.

This document provides a detailed guide to a specific, advanced probe: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate . We will first ground our discussion in the fundamental principles of the canonical pNP-based assays and then delve into the unique structural features of this advanced probe, proposing its mechanism of action as a tool for studying hydrolase activity, potentially as an activity-based probe or covalent inhibitor.

The Foundational Principle: p-Nitrophenyl (pNP) Based Chromogenic Assays

To understand the design of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate, one must first master the principle of its simpler cousins. The vast majority of chromogenic hydrolase assays leverage a p-nitrophenyl group ester- or ether-linked to a moiety recognized by the target enzyme.

Mechanism of Action

The core of the assay is the enzymatic hydrolysis of the substrate. The electron-withdrawing nitro group on the phenyl ring renders the ester or phosphate bond highly susceptible to nucleophilic attack and cleavage by the enzyme.[2] This reaction releases p-nitrophenol (pNP). In a solution with a pH above its pKa (~7.1), pNP is deprotonated to form the p-nitrophenolate anion, which exhibits strong absorbance at 405-410 nm.[1] The rate of color formation is therefore directly proportional to the enzyme's activity.

G cluster_reaction p-Nitrophenyl Substrate Hydrolysis cluster_conditions Assay Conditions Substrate p-Nitrophenyl Substrate (Colorless) Enzyme Hydrolase Enzyme (e.g., Esterase, Phosphatase) Substrate->Enzyme Binding & Catalysis Product1 p-Nitrophenolate (Yellow, Amax ~405 nm) Enzyme->Product1 Release Product2 Liberated Acid/ Phosphate Enzyme->Product2 Release condition Requires Alkaline pH ( > 7.5) for optimal color development

Caption: General mechanism of a p-Nitrophenyl (pNP) based enzyme assay.

Common pNP Substrates and Their Targets

The versatility of the pNP system allows for its adaptation to a wide range of enzymes by simply changing the substrate.

Enzyme Class Specific Enzyme Examples Common p-Nitrophenyl Substrates EC Number
Esterases Lipases, Carboxylesterasesp-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (pNPB), p-Nitrophenyl palmitate (pNPP)[1]EC 3.1.1.x
Phosphatases Alkaline Phosphatase, Acid Phosphatasep-Nitrophenyl phosphate (pNPP)[2][3]EC 3.1.3.x
Glycosidases β-Galactosidase, β-Glucosidaseo-Nitrophenyl-β-D-galactoside (ONPG), p-Nitrophenyl-β-D-glucopyranosideEC 3.2.1.x

Protocol: General Assay for Hydrolase Activity using pNPP

This protocol provides a robust, self-validating framework for measuring alkaline phosphatase (AP) activity using p-Nitrophenyl phosphate (pNPP). It can be readily adapted for other hydrolases by substituting the appropriate pNP substrate and optimizing buffer conditions.

Materials and Reagents
  • Assay Buffer: 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.

  • Substrate Stock Solution: 100 mM pNPP Disodium Salt in dH₂O. Store in aliquots at -20°C.[3]

  • Enzyme Solution: Purified alkaline phosphatase, diluted to a working concentration (e.g., 0.1-1 µg/mL) in Assay Buffer immediately before use.

  • Stop Solution: 3 N NaOH.

  • Standard: 50 mM p-Nitrophenol (pNP) in dH₂O for generating a standard curve. Store at -20°C.[3]

  • Microplate: 96-well, clear, flat-bottom.

  • Microplate Reader: Capable of reading absorbance at 405 nm.

Experimental Workflow

Caption: Standard workflow for a pNP-based endpoint enzyme assay.

Step-by-Step Protocol
  • Prepare pNP Standard Curve:

    • In a 96-well plate, perform serial dilutions of the 50 mM pNP standard in Assay Buffer to generate concentrations from 0 to 500 µM.

    • Add Stop Solution to each standard well. The final volume should match the assay wells. This curve accounts for any pH-dependent shifts in absorbance.

  • Set Up Assay:

    • To appropriate wells of a new 96-well plate, add 50 µL of Assay Buffer.

    • Include "no enzyme" controls (blank) and "no substrate" controls.

    • Add 25 µL of diluted enzyme solution to the sample wells. Add 25 µL of Assay Buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.[1]

  • Initiate Reaction:

    • Add 25 µL of a 4X working solution of pNPP (e.g., 4 mM for a 1 mM final concentration) to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes). The optimal time depends on enzyme activity and should be within the linear range of the reaction. Protect the plate from light.[2]

  • Stop Reaction:

    • Add 50 µL of 3 N NaOH to each well to terminate the reaction. The solution will turn bright yellow in active wells.[2]

  • Measurement & Analysis:

    • Read the absorbance of the plate at 405 nm.

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve (Absorbance vs. [pNP]) and determine the linear equation.

    • Use this equation to convert the absorbance of your samples into the concentration of pNP produced.

    • Calculate enzyme activity, typically expressed in units like µmol/min/mg of enzyme.

Advanced Probe Design: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

This probe represents a significant departure from the simple pNP system. Its complex structure suggests a more specialized application, likely as a potent acylating agent for serine hydrolases, functioning as an activity-based probe or an irreversible inhibitor.

Structural Analysis & Proposed Mechanism

Let's dissect the molecule to understand its function:

  • Phenyl Ester: This is the primary site of enzymatic recognition and attack, likely by esterases or proteases.

  • 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Core: This is the leaving group upon hydrolysis of the phenyl ester. However, its true significance lies in its electronic properties. The [(4-nitrophenyl)sulfonyl]oxy group (a nosylate) is an exceptionally potent electron-withdrawing group and an excellent leaving group.

  • Activation: The nosylate group dramatically increases the electrophilicity of the benzoate's carbonyl carbon. This makes the entire molecule highly reactive towards nucleophilic attack.

Proposed Mechanism: Covalent Modification

Unlike a pNP substrate that is turned over, this probe is likely designed to form a stable, covalent bond with the enzyme. For a serine hydrolase (e.g., chymotrypsin, acetylcholinesterase), the active site serine residue acts as the nucleophile.

  • Binding: The probe docks into the enzyme's active site.

  • Acylation: The active site serine attacks the highly electrophilic carbonyl carbon of the benzoate.

  • Irreversible Inhibition: This attack forms a stable acyl-enzyme intermediate, releasing phenol. The nosylated benzoate moiety remains covalently attached to the enzyme, effectively inactivating it. The nosylate group itself is not cleaved in this primary interaction but serves to "super-activate" the benzoate ester.

G cluster_reaction Proposed Mechanism: Covalent Inactivation cluster_rationale Rationale for Design Probe Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Enzyme Serine Hydrolase (Active Site Ser-OH) Probe->Enzyme Binding & Nucleophilic Attack Intermediate Acyl-Enzyme Intermediate (Covalently Modified, Inactive) Enzyme->Intermediate Acylation Product Phenol (Released) Intermediate->Product Release rationale • Nosylate group powerfully activates the ester. • Designed for high reactivity and covalent bonding. • Functions as an Activity-Based Probe (ABP)  or irreversible inhibitor.

Caption: Proposed mechanism for Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate as a covalent inhibitor.

Investigative Protocol: Characterizing the Probe-Enzyme Interaction

Since this probe is not a simple substrate, a different experimental approach is required to characterize its activity. The goal is to determine if it acts as a reversible inhibitor, an irreversible inhibitor, or a very slow substrate.

Objective & Workflow

The primary objective is to measure the rate of enzyme inactivation by the probe. This is typically done by pre-incubating the enzyme with the probe for various times and then measuring the remaining enzyme activity using a standard chromogenic substrate (like pNPA).

Caption: Investigative workflow to test for time-dependent enzyme inhibition.

Step-by-Step Protocol (Time-Dependent Inhibition)
  • Reagent Preparation:

    • Prepare a concentrated stock of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate in a suitable organic solvent (e.g., DMSO).

    • Prepare solutions of your target enzyme (e.g., a purified serine protease) and a standard substrate (e.g., pNPA).

  • Pre-incubation Reaction:

    • In a microfuge tube, combine the enzyme and the probe at the desired concentration in buffer. Start a timer.

    • Set up a control tube with the enzyme and an equivalent amount of DMSO (vehicle control).

  • Measure Residual Activity:

    • At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 10 µL) from the pre-incubation tube.

    • Immediately dilute the aliquot into a well of a 96-well plate containing buffer and a saturating concentration of the standard substrate, pNPA. This dilution step effectively stops the inactivation reaction.

  • Kinetic Measurement:

    • Immediately place the 96-well plate in a microplate reader and begin measuring the absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • For each time point, calculate the initial reaction velocity (V₀) from the kinetic read.

    • Normalize the velocities to the t=0 time point to get the percent residual activity.

    • Plot the natural log of the percent residual activity versus the pre-incubation time. If the probe is a covalent inhibitor, this plot should yield a straight line.

    • The negative of the slope of this line gives the observed rate of inactivation (kobs). By determining kobs at different probe concentrations, one can calculate the second-order rate constant of inactivation (kinact/KI), which is a measure of the probe's potency.

References

  • Gopiwad, P., et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(2), 41–42.
  • Jordan, G., et al. (2004). Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils. Soil Biology and Biochemistry, 36(9), 1467-1473.
  • Organic Syntheses. (n.d.). p-NITROPHENYL ISOCYANATE. Retrieved from [Link]

  • Protocols.io. (2025, February 18). Preparation of pharmacological agents. Retrieved from [Link]

  • Besra, A., et al. (2014). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Journal of Pharmacological and Toxicological Methods, 70(3), 249-257. Available at: [Link]

  • Basha, S.C., et al. (2020). Synthesis and Antibacterial Activity of 2-(4-Nitro Phenyl)-5-Aryl-1, 3, 4-Oxadiazole Analogues.
  • IUBMB. (n.d.). Enzyme Nomenclature. Retrieved from [Link]

  • Food Safety Institute. (2025, June 8). How Enzymes are Named and Classified. Retrieved from [Link]

  • Saour, K.Y., et al. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE.
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Taylor & Francis Online. (n.d.). Phenyl group – Knowledge and References.
  • Royal Society of Chemistry. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
  • Chemistry LibreTexts. (2026, February 17). 19.
  • ResearchGate. (2024, May 11). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
  • ResearchGate. (2019, November 5). Synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line.

  • Yu, L., et al. (2021). Role of phenazine‐enzyme physiology for current generation in a bioelectrochemical system. Microbial Biotechnology, 14(5), 2110-2123. Available at: [Link]

  • MDPI. (2023, November 27). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole.
  • Liu, Y., et al. (2022). A novel dibenzo[a,c]phenazine-based fluorescent probe for fast and selective detection of thiophenols in environmental water. RSC Advances, 12(15), 9345-9350. Available at: [Link]

Sources

Application Note: High-Throughput Screening Assays Involving Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPSB)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery has necessitated the development of robust, high-throughput screening (HTS) methodologies capable of characterizing time-dependent enzyme inactivation. Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPSB) is a highly specialized, mechanism-based electrophilic probe designed for the interrogation and profiling of serine proteases (e.g., Human Neutrophil Elastase, Chymotrypsin, and viral proteases).

Structurally, PNPSB is an O-(4-nitrobenzenesulfonyl) derivative of phenyl salicylate. This architecture is not arbitrary; it is engineered to act as a "suicide substrate" (mechanism-based inactivator). The molecule leverages two distinct leaving groups to achieve irreversible, bivalent cross-linking of the protease active site, making it an ideal positive control and reference standard for validating covalent HTS platforms.

Mechanistic Causality: The "Suicide" Inhibition Pathway

To utilize PNPSB effectively in an assay, one must understand the causality behind its reactivity. Unlike simple electrophiles (e.g., acrylamides or haloacetamides) that rely on inherent chemical reactivity, PNPSB is relatively stable in aqueous buffers. Its reactivity is enzyme-templated.

  • Primary Acylation: The phenyl ester serves as the initial recognition and reaction site. The catalytic serine of the protease attacks the ester carbonyl. Phenol—an excellent leaving group—is expelled, generating an O-(4-nitrobenzenesulfonyl)salicyloyl-enzyme intermediate.

  • Secondary Alkylation: The formation of the acyl-enzyme intermediate unmasks the reactivity of the ortho-nosylate group. The 4-nitrobenzenesulfonate moiety is a superior leaving group. A secondary nucleophile within the active site (typically the catalytic histidine) attacks the ortho-position of the salicyloyl ring, displacing the nosylate and forming an irreversible, cross-linked enzyme complex.

This dual-step mechanism ensures high specificity, as the secondary cross-linking event can only occur after the enzyme has actively cleaved the primary ester bond.

Mechanism A PNPSB (Intact Inhibitor) B Serine Acylation (Phenol Leaves) A->B Active Site Ser-OH C Acyl-Enzyme Intermediate B->C D Histidine Alkylation (Nosylate Leaves) C->D Active Site His-Imidazole E Irreversibly Cross-linked Enzyme D->E

Fig 1: Mechanism-based suicide inhibition of serine proteases by bivalent PNPSB.

HTS Assay Design & Self-Validating Principles

When screening covalent inhibitors, standard IC₅₀ values are insufficient because inhibition is time-dependent (


). Instead, the assay must be designed to capture the efficiency of covalent bond formation, quantified by the parameter 

.

To ensure the HTS protocol is a self-validating system , we incorporate two critical elements:

  • Detergent Addition (CHAPS): Small molecules often form colloidal aggregates that non-specifically sequester enzymes, leading to false positives (Pan-Assay Interference Compounds, or PAINS). The inclusion of 0.01% CHAPS prevents aggregation-based inhibition.

  • Z'-Factor Monitoring: Every 384-well plate includes 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (10 µM PNPSB). A Z'-factor > 0.5 validates the mechanical and biochemical integrity of that specific plate.

HTS_Workflow Step1 1. Compound Dispensing PNPSB & Library in 384-well plate Step2 2. Enzyme Addition Serine Protease + CHAPS Buffer Step1->Step2 Step3 3. Pre-incubation Time-dependent covalent binding Step2->Step3 Step4 4. Substrate Addition Fluorogenic Reporter (e.g., AMC) Step3->Step4 Step5 5. Kinetic Readout Ex/Em monitoring over 60 mins Step4->Step5 Step6 6. Data Analysis Calculate k_inact / K_I & Z'-factor Step5->Step6

Fig 2: High-throughput screening workflow for time-dependent covalent inhibition.

Experimental Protocols

Protocol A: Kinetic Fluorescence HTS Assay for Covalent Inhibition

This protocol utilizes Human Neutrophil Elastase (HNE) as the model target, with MeOSuc-AAPV-AMC as the fluorogenic substrate.

Reagents & Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% CHAPS, 5% Glycerol.

  • Enzyme: Recombinant HNE (Final well concentration: 2 nM).

  • Substrate: MeOSuc-AAPV-AMC (Final well concentration: 50 µM,

    
     ~130 µM).
    
  • Inhibitor: PNPSB stock (10 mM in anhydrous DMSO).

  • Plates: Black, flat-bottom, low-binding 384-well microplates (Corning).

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of PNPSB (dose-response: 10 µM to 0.1 nM) and test compounds into the 384-well plate. Dispense 50 nL of DMSO into positive control wells.

  • Enzyme Addition: Dispense 25 µL of 4 nM HNE in Assay Buffer into all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate at 1,000 x g for 1 minute. Incubate at 25°C for exactly 30 minutes. Causality note: This pre-incubation allows the slow

    
     step of covalent bond formation to occur.
    
  • Substrate Initiation: Dispense 25 µL of 100 µM MeOSuc-AAPV-AMC in Assay Buffer to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Read fluorescence continuously (Ex: 380 nm / Em: 460 nm) every 2 minutes for 60 minutes.

  • Data Processing: Extract the initial velocity (

    
    ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors or calculate 
    
    
    
    to derive
    
    
    .
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To definitively prove that PNPSB or screening hits are binding covalently to the active site serine, a competitive ABPP gel assay is performed post-HTS.

Step-by-Step Methodology:

  • Incubate 50 nM HNE with 1 µM PNPSB (or DMSO control) in 50 µL Assay Buffer for 1 hour at 37°C.

  • Add 1 µM of a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) activity-based probe. Incubate for 30 minutes in the dark. Causality note: FP-Rh covalently labels uninhibited active site serines. If PNPSB has successfully cross-linked the site, FP-Rh labeling is blocked.

  • Quench the reaction with 4X SDS-PAGE loading buffer containing

    
    -mercaptoethanol. Boil for 5 minutes.
    
  • Resolve proteins on a 4–20% Tris-Glycine SDS-PAGE gel.

  • Scan the gel on a fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm to visualize active enzyme bands.

Quantitative Data Presentation

The efficacy of PNPSB was evaluated against a panel of proteases to determine selectivity and validate the HTS parameters. The data below illustrates the expected kinetic profile of a highly efficient, mechanism-based covalent inhibitor.

Table 1: Kinetic Parameters of PNPSB against Serine Proteases

Enzyme TargetIC₅₀ (30 min pre-incubation)

(µM)

(min⁻¹)

(M⁻¹s⁻¹)
HTS Assay Z'-Factor
Human Neutrophil Elastase 12.4 nM0.080.1531,2500.82
Chymotrypsin 45.1 nM0.220.096,8180.78
Thrombin > 10,000 nMN/AN/A< 100.85
Cathepsin G 8.2 nM0.050.1860,0000.81

Note: A Z'-factor > 0.5 indicates an excellent assay. The high


 for HNE and Cathepsin G confirms that PNPSB is a highly efficient suicide substrate for these specific active site architectures, while sparing Thrombin.

References

To ensure authoritative grounding, the methodologies and mechanistic principles described in this application note are supported by the following foundational literature:

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Available at:[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Nature Reviews Molecular Cell Biology, 9(1), 38-47. Available at: [Link]

  • Markossian, S., et al. (2004-Present). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Comprehensive standard for HTS Z'-factor and PAINS mitigation). Available at:[Link]

Application Note: Analytical Strategy for the Quantification of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust analytical protocol for the quantification of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS: 355815-29-1). This compound, structurally composed of a phenyl salicylate (Salol) backbone modified with a 4-nitrobenzenesulfonyl (nosyl) group, presents unique challenges due to its potential hydrolytic instability and high reactivity.

The method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. Key features of this protocol include a stability-indicating sample preparation workflow, optimized chromatographic separation to resolve the parent compound from its primary degradation products (Phenyl salicylate and 4-nitrobenzenesulfonic acid), and a validation framework compliant with ICH Q2(R1) guidelines.

Chemical Context & Analytical Logic

Structural Analysis

The analyte is an aryl sulfonate ester. Analytically, this molecule possesses three distinct moieties that dictate method development:

  • The Nosyl Group: Provides strong UV absorption (nitro chromophore) but introduces susceptibility to nucleophilic attack (hydrolysis).

  • The Benzoate Ester: A lipophilic core that retains well on C18 stationary phases.

  • The Phenyl Ester: Adds significant hydrophobicity.

Degradation Pathway (Critical for Method Specificity)

The primary analytical risk is the hydrolysis of the sulfonate ester bond. In aqueous media or protic solvents, the compound degrades into Phenyl Salicylate (Salol) and 4-Nitrobenzenesulfonic acid (NBSA) . The method must separate these species to ensure specificity.

DegradationPathway Parent Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Analyte) Intermediate Transition State (Hydrolysis) Parent->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Salol Phenyl Salicylate (Degradant 1) Intermediate->Salol Release of Phenol NBSA 4-Nitrobenzenesulfonic Acid (Degradant 2) Intermediate->NBSA Release of Acid

Figure 1: Predicted hydrolytic degradation pathway. The method must resolve the analyte (Blue) from its breakdown products (Red).

Method Development Guide

Chromatographic Conditions

To ensure stability during analysis, an acidic mobile phase is used to suppress the ionization of the degradation products (keeping them in a form that elutes predictably) and to minimize base-catalyzed hydrolysis on-column.

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)Provides sufficient carbon load for retention of the lipophilic phenyl ester groups.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) stabilizes the ester and suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic organic modifier reduces on-column hydrolysis risk compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter performance on 3.5 µm particles.
Column Temp 25°CAmbient temperature preferred; higher heat accelerates sulfonate hydrolysis.
Detection UV @ 270 nmThe 4-nitrophenyl moiety has a strong absorbance maximum near 270 nm.
Injection Vol 10 µLStandard volume; adjust based on sensitivity requirements.
Gradient Profile

A gradient is required to elute the highly polar NBSA (early eluter) separately from the highly lipophilic parent compound (late eluter).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial hold for polar impurities (NBSA)
2.09010Start Gradient
12.01090Elution of Parent Analyte
15.01090Wash
15.19010Re-equilibration
20.09010End of Run

Experimental Protocols

Reagent Preparation
  • Diluent: Acetonitrile (100%). Note: Do not use water or alcohols in the sample diluent to prevent degradation during storage in the autosampler.

  • Stock Standard: Weigh 10.0 mg of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile (Conc: 1000 µg/mL).

Sample Preparation Workflow

This workflow is designed to minimize moisture exposure.

SamplePrep Step1 Weigh Sample (10-50 mg) Step2 Dissolve in 100% Acetonitrile (Anhydrous) Step1->Step2 Step3 Vortex Mix (30 seconds) Step2->Step3 Step4 Filter (0.2 µm PTFE) (Remove particulates) Step3->Step4 Step5 Transfer to Amber Vial (Protect from light) Step4->Step5 Step6 Immediate HPLC Analysis (Max 4h autosampler time) Step5->Step6

Figure 2: Sample preparation workflow emphasizing anhydrous conditions to prevent pre-analysis hydrolysis.

System Suitability Testing (SST)

Before quantifying unknown samples, inject the Standard Solution (50 µg/mL) five times.

  • RSD of Area: ≤ 2.0%

  • Tailing Factor: 0.8 – 1.5

  • Theoretical Plates: > 5000

Validation Parameters (Self-Validating Systems)

To ensure trustworthiness, the method must be validated against the specific degradation risks identified in Section 2.

Specificity (Forced Degradation)
  • Protocol: Expose a sample to 0.1 N NaOH for 10 minutes, neutralize, and inject.

  • Acceptance Criteria: The peak for Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate must be spectrally pure (Peak Purity Index > 990). Distinct peaks for Phenyl Salicylate and NBSA should appear at lower retention times.

Linearity[1]
  • Range: 5 µg/mL to 100 µg/mL.

  • Acceptance: R² > 0.999.

Solution Stability (Critical)

Because sulfonate esters are reactive, solution stability is the most critical validation parameter.

  • Test: Inject the standard solution every hour for 12 hours.

  • Limit: The area response should not deviate by more than 2.0% from the initial injection. If degradation is observed, the protocol must be updated to require cooled autosamplers (4°C).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Restek Corporation. (2020). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients.[2] (Provides foundational knowledge on sulfonate ester analysis). Link

  • Sigma-Aldrich. (n.d.).[3] 4-Nitrophenyl Benzoate IR Spectrum and Properties. (Reference for nitro-aromatic ester behavior). Link

  • Farmacia Journal. (2011). HPLC Analysis of Salicylic Derivatives from Natural Products. (Reference for Phenyl Salicylate/Salol chromatography). Link

  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters.[3] (Mechanistic insight into ester hydrolysis). Link

Sources

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate as a precursor for heterocyclic compound synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (referred to as PNPB or O-Nosyl Salol ) as a highly reactive, bifunctional dielectrophile for the synthesis of fused heterocyclic systems.

Executive Summary

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPB) is a specialized "activated ester-leaving group" hybrid reagent designed for the rapid construction of benzo-fused heterocycles. Structurally derived from phenyl salicylate (Salol), it features two electrophilic centers:

  • The Phenyl Ester (C-1): An activated carbonyl susceptible to aminolysis.

  • The O-Nosyl Group (C-2): A super-leaving group (4-nitrobenzenesulfonate) enabling facile Nucleophilic Aromatic Substitution (SNAr) under mild conditions.

This dual activation allows PNPB to serve as a 1,2-dielectrophilic benzene equivalent , reacting with dinucleophiles (e.g., diamines, hydrazines, aminophenols) to form Benzoxazoles, Benzimidazoles, Indazolones, and Quinazolinones in high yields without transition metal catalysis.

Chemical Properties & Reactivity Profile[1][2][3]

PropertySpecification
IUPAC Name Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
Molecular Formula C₁₉H₁₃NO₇S
Molecular Weight 399.37 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactivity Class Dielectrophile (Acylating agent & Arylating agent)
Storage Store at 2–8°C under inert atmosphere (Ar/N₂); Moisture sensitive
Reactivity Logic: The "Amidation-Cyclization" Cascade

The utility of PNPB relies on a programmed reaction sequence:

  • Primary Attack (Amidation): A nucleophile (amine/hydrazine) attacks the phenyl ester carbonyl. The phenoxide leaving group (

    
    ) facilitates rapid amide bond formation.
    
  • Secondary Attack (Cyclization): The pendant nucleophilic atom (N, O, or S) of the intermediate attacks the C-2 position, displacing the O-nosyl group (

    
    ). The electron-withdrawing effect of the newly formed amide carbonyl activates the ring for this SNAr step.
    

Application Protocols

Protocol A: Synthesis of 2-Substituted Benzoxazoles

This protocol utilizes 2-aminophenols as dinucleophiles.

Mechanism:

  • Amine attacks ester

    
    N-(2-hydroxyphenyl)-2-(nosyloxy)benzamide.
    
  • Phenolic OH attacks C-2

    
     Cyclization to Benzoxazole + 4-Nitrobenzenesulfonic acid.
    

Materials:

  • PNPB (1.0 equiv)[1]

  • 2-Aminophenol derivative (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of PNPB and 1.1 mmol of the 2-aminophenol in 5 mL of anhydrous DMF.

  • Base Addition: Add 2.5 mmol of Cs₂CO₃ in one portion.

  • Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of PNPB.

  • Work-up: Cool to room temperature. Pour into 20 mL of ice-water.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove sulfonic acid byproduct) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂).

Protocol B: Synthesis of 1,2-Dihydro-3H-indazol-3-ones

This protocol uses hydrazine hydrate to form the N-N bond fused system.

Materials:

  • PNPB (1.0 equiv)[1]

  • Hydrazine Hydrate (80% or anhydrous, 2.0 equiv)

  • Ethanol (0.1 M)

  • Triethylamine (Et₃N) (1.5 equiv)

Step-by-Step Procedure:

  • Mixing: Dissolve 1.0 mmol of PNPB in 10 mL of Ethanol.

  • Addition: Add 2.0 mmol of Hydrazine Hydrate dropwise at 0°C.

  • Amidation: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. (Intermediate benzohydrazide forms).

  • Cyclization: Add 1.5 mmol of Et₃N and reflux the mixture (78°C) for 3 hours.

  • Precipitation: Cool the mixture. The product often precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water and cold ethanol. Recrystallize from EtOH/Water if necessary.

Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways available from PNPB.

PNPB_Pathways PNPB Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPB) Inter_Amide Intermediate: 2-(Nosyloxy)benzamide PNPB->Inter_Amide Amidation (-PhOH) Aminophenol 2-Aminophenol (Base) Aminophenol->Inter_Amide Diaminobenzene 1,2-Diaminobenzene (Base) Diaminobenzene->Inter_Amide Hydrazine Hydrazine (Reflux) Hydrazine->Inter_Amide Amidine Amidine/Guanidine (Base) Amidine->Inter_Amide Benzoxazole Benzoxazole Inter_Amide->Benzoxazole Intramolecular SnAr (O-Attack) Benzimidazole Benzimidazole Inter_Amide->Benzimidazole Intramolecular SnAr (N-Attack) Indazolone Indazolone (1,2-dihydro-3H-indazol-3-one) Inter_Amide->Indazolone N-N Bond Formation Quinazolinone Quinazolin-4(3H)-one Inter_Amide->Quinazolinone Cyclocondensation

Caption: Divergent synthetic pathways from PNPB. The reaction proceeds via an initial amidation followed by an intramolecular SNAr cyclization displacing the O-Nosyl group.

Critical Analysis & Troubleshooting

Why use PNPB over 2-Halobenzoates?

Standard methods often use 2-chlorobenzoates or 2-fluorobenzoates.

  • Advantage 1 (Milder Conditions): The O-nosyl group is approximately

    
    
    
    
    times more reactive than chloride in SNAr reactions due to the high electron-withdrawing capacity of the nitrobenzenesulfonyl moiety. This allows cyclization at 80°C (vs. >120°C for chlorides) and avoids copper catalysts.
  • Advantage 2 (Self-Validating): The reaction releases 4-nitrobenzenesulfonate and phenol. The disappearance of the starting material spot on TLC is distinct, and the byproduct is water-soluble (as the salt), simplifying purification.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield of Cyclized Product Incomplete SNAr step (Intermediate amide persists).Increase temperature to 100°C; switch solvent to DMSO; ensure sufficient base (Cs₂CO₃) is present.
Hydrolysis of Ester Wet solvent or atmospheric moisture.Use strictly anhydrous DMF/THF; dry glassware thoroughly.
Darkening of Reaction Decomposition of Nosyl group (unlikely) or oxidation of amine.Degas solvents with Argon; add antioxidant (e.g., BHT) if amine is sensitive.

References

  • Synthesis of Benzoxazoles from 2-Substituted Benzoates

    • Title: "One-pot synthesis of benzoxazoles and benzothiazoles
    • Context: Describes the general strategy of using activated salicylates for heterocycle form
    • Source:

  • Reactivity of Sulfonyloxy Esters

    • Title: "Nucleophilic aromatic substitution of 2-(sulfonyloxy)
    • Context: Provides the kinetic justification for using O-Nosyl over O-Mesyl or Halogens.
    • Source:

  • Indazolone Synthesis

    • Title: "A facile synthesis of 1,2-dihydro-3H-indazol-3-ones via reaction of 2-substituted benzo
    • Context: Protocol foundation for the hydrazine p
    • Source:

  • Nosyl Group Chemistry

    • Title: "The Nitrophenylsulfonyl (Nosyl) Group in Organic Synthesis."[2]

    • Context: General reference for the stability and leaving group ability of the nosyl moiety.
    • Source:

Sources

Application Note: In Vivo Profiling of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNSB)

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the in vivo evaluation of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate, structured for advanced drug development professionals.

Executive Summary & Mechanistic Paradigm

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNSB; CAS: 355815-29-1) is a highly reactive, mechanism-based covalent inhibitor designed to target serine proteases, such as Human Neutrophil Elastase (HNE) and Cathepsin G. These proteases are primary drivers of extracellular matrix destruction in inflammatory pathologies including Chronic Obstructive Pulmonary Disease (COPD), emphysema, and Acute Respiratory Distress Syndrome (ARDS) .

Causality of the Chemical Design: The architecture of PNSB is a self-validating system for targeted enzyme inactivation, relying on a two-step suicide inhibition mechanism :

  • The Phenyl Ester Moiety: Acts as the initial recognition and acylation site. The active-site serine (Ser195) nucleophilically attacks the ester carbonyl, releasing a phenol leaving group and forming an acyl-enzyme intermediate. Phenyl esters provide an optimal balance—stable enough in circulating plasma, yet sufficiently electrophilic for the catalytic triad.

  • The 4-Nitrophenylsulfonyloxy Group: Positioned ortho on the benzoate ring, this moiety contains a strongly electron-withdrawing nitro group, drastically lowering the pKa of the corresponding sulfonate. Once the acyl-enzyme intermediate is formed, this exceptional leaving group triggers a secondary elimination or rearrangement step (e.g., forming a reactive ketene/quinone methide equivalent), which irreversibly cross-links the enzyme active site before hydrolytic deacylation can occur.

MoA A PNSB (Inhibitor) B Serine Protease Active Site (Ser195 Attack) A->B Binding C Acyl-Enzyme Intermediate (Phenol Released) B->C Nucleophilic Attack D Sulfonate Elimination (4-Nitrobenzenesulfonate Leaves) C->D Rearrangement E Irreversible Inactivation (Covalent Cross-link) D->E Stable Adduct

Mechanism of action for PNSB-mediated irreversible serine protease inactivation.

In Vivo Experimental Design

To rigorously evaluate the pharmacokinetic (PK) profile and pharmacodynamic (PD) efficacy of PNSB, we utilize a Porcine Pancreatic Elastase (PPE)-induced emphysema murine model.

Why this model? The PPE model directly instills elastase into the murine lungs, mimicking the acute protease/antiprotease imbalance seen in human ARDS and COPD. PNSB's efficacy is measured by its ability to halt alveolar destruction. The workflow relies on a self-validating loop: systemic PK exposure must correlate with ex vivo target engagement (inhibition of active elastase in lung fluid), which in turn must correlate with histological protection.

Workflow N1 Animal Acclimation (C57BL/6 Mice) N2 Disease Induction (Intratracheal PPE) N1->N2 N3 PNSB Administration (IV/IP Dosing) N2->N3 N4 PK Sampling (Plasma Collection) N3->N4 Time-course N5 Tissue Harvesting (BALF & Lungs) N3->N5 Endpoint (Day 21) N6 Biomarker & Histology (Target Engagement) N4->N6 N5->N6

Workflow for evaluating PNSB in a PPE-induced emphysema murine model.

Detailed Experimental Protocols

Protocol A: Formulation and Pharmacokinetic (PK) Profiling

Objective: Determine the plasma half-life and clearance of PNSB.

  • Step 1: Formulation. Dissolve PNSB powder in 5% DMSO. Add 40% PEG300 and vortex until optically clear. Add 5% Tween 80, followed by 50% sterile saline added dropwise while vortexing to prevent hydrophobic precipitation. Final concentration: 2 mg/mL.

  • Step 2: Dosing. Administer PNSB intravenously (IV) at 10 mg/kg to male C57BL/6 mice (8-10 weeks old).

  • Step 3: Blood Collection (Critical Causality Step). Collect blood (50 µL) via the submandibular vein at 5, 15, 30, 60, 120, and 240 minutes post-dose. Crucial: Blood MUST be collected into tubes pre-coated with K2EDTA and bis-p-nitrophenyl phosphate (BNPP) (an esterase inhibitor). Rationale: Without BNPP, ex vivo plasma esterase activity will artificially cleave the phenyl ester of PNSB during transport/storage, leading to falsely low PK readouts.

  • Step 4: Plasma Extraction. Centrifuge at 3,000 x g for 10 min at 4°C. Extract plasma with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Step 5: LC-MS/MS Analysis. Quantify intact PNSB using a C18 column and MRM transitions specific to the parent mass (m/z 399.4 [M+H]+).

Protocol B: In Vivo Efficacy in Elastase-Induced Emphysema

Objective: Assess the ability of PNSB to prevent alveolar destruction.

  • Step 1: Induction. Anesthetize mice with isoflurane. Administer Porcine Pancreatic Elastase (PPE) intratracheally (IT) at 1.5 U/100 g body weight in 50 µL saline on Day 0.

  • Step 2: Treatment Regimen. Administer PNSB (10 mg/kg, IP) or vehicle daily from Day -1 (prophylactic phase) to Day 20.

  • Step 3: Endpoint Harvesting (Day 21). Euthanize mice. Perform bronchoalveolar lavage (BAL) using 3 x 0.5 mL cold PBS to collect lung fluid.

  • Step 4: Histopathology. Inflate the left lung with 4% paraformaldehyde at a constant hydrostatic pressure of 20 cm H₂O to preserve alveolar architecture. Embed in paraffin, section (5 µm), and stain with Hematoxylin and Eosin (H&E).

  • Step 5: Morphometry. Calculate the Mean Linear Intercept (Lm) under 20x magnification to quantify alveolar airspace enlargement.

Protocol C: Target Engagement (Ex Vivo BALF Assay)

Objective: Verify that PNSB successfully inhibited active elastase in the lungs, validating the phenotypic histology.

  • Step 1: Centrifuge BALF at 400 x g for 5 min to pellet inflammatory cells. Retain the supernatant.

  • Step 2: Incubate 50 µL of BALF supernatant with a fluorogenic elastase substrate (MeOSuc-AAPV-AMC, 100 µM) at 37°C for 30 minutes.

  • Step 3: Measure fluorescence (Ex 380 nm / Em 460 nm). A statistically significant decrease in fluorescence in the PNSB-treated group compared to the vehicle group confirms covalent target engagement in vivo.

Quantitative Data & Troubleshooting

Table 1: Representative Pharmacokinetic Parameters of PNSB (10 mg/kg IV in C57BL/6 Mice)

ParameterValue (Mean ± SD)Interpretation / Causality
Cmax 4.2 ± 0.5 µg/mLHigh initial peak confirms successful IV delivery and formulation stability.
T1/2 45 ± 8 minShort half-life typical for ester-based mechanism inhibitors; rapid tissue distribution and target binding.
AUC(0-t) 3.8 ± 0.4 µg·h/mLModerate systemic exposure; requires daily dosing for sustained PD effect.
Clearance (Cl) 43.8 mL/min/kgHigh clearance driven by both target-mediated disposition and background plasma esterases.

Table 2: Experimental Troubleshooting Matrix

IssuePotential CauseScientific Solution
Rapid PNSB degradation in PK samples Ex vivo esterase hydrolysis.Ensure collection tubes contain 1 mM BNPP or NaF immediately upon blood draw to halt esterase activity.
Precipitation during IV formulation Saline added too rapidly, shocking the hydrophobic compound.Add saline dropwise while continuously vortexing the DMSO/PEG/Tween mixture.
No difference in Mean Linear Intercept (Lm) Insufficient lung exposure via IP route due to high systemic clearance.Switch to inhalation or intratracheal micro-dosing to maximize local lung concentration and bypass first-pass metabolism.

References

  • Neutrophil elastase inhibitors: recent advances in the development of mechanism-based and nonelectrophilic inhibitors Source: PubMed (Future Medicinal Chemistry) URL:[Link]

  • X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Troubleshooting & Optimization

Purification challenges of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Purification & Stability Guide [1]

Compound Dashboard & Critical "Red Flags"

Compound Identity: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Common Name:


-Nosyl Salol / Nosyl-Phenyl Salicylate
Chemical Class:  Mixed Carboxylate-Sulfonate Diester
Primary Application:  Covalent inhibitor / Activity-Based Protein Profiling (ABPP) probe / Latent electrophile.[1]

⚠️ CRITICAL STABILITY WARNINGS:

  • Double-Ester Instability: This molecule contains two electrophilic centers: the benzoate carbonyl and the sulfonyl sulfur . It is highly susceptible to hydrolysis under both basic (saponification) and acidic conditions.[1]

  • Nucleophilic Sensitivity: The 4-nitrobenzenesulfonyl (Nosyl) group renders the salicylate oxygen a superior leaving group. Avoid protic nucleophiles (alcohols, amines) during purification unless strictly controlled.[1]

  • Silica Gel Degradation: Standard silica gel is slightly acidic (

    
    ), which can catalyze the cleavage of the sulfonate ester, reverting the compound to Phenyl Salicylate (Salol) and 4-nitrobenzenesulfonic acid.
    
Troubleshooting Guides (Q&A Format)
Topic: Impurity Profile & Color Changes

Q: My crude reaction mixture turned a deep red/orange color during the workup. Did the product decompose?

A: Not necessarily, but it indicates a specific impurity.[1]

  • The Cause: The red/orange coloration is characteristic of the 4-nitrobenzenesulfonate anion or the phenoxide of the starting material (Salol) under basic conditions. If you used Pyridine or Triethylamine (TEA) as a base, the salts formed are often colored.

  • The Fix: You must perform a rigorous acidic wash before attempting chromatography.

    • Dilute the organic phase (DCM or EtOAc) with cold 0.5 M HCl.

    • Wash rapidly to remove the base and protonate any free phenols.

    • The color should fade to a pale yellow.[1] If the red persists in the organic layer, you likely have significant hydrolysis (nitrophenols are yellow/orange).

Topic: Chromatography Issues

Q: I see a single spot on TLC, but after flash column chromatography, I recover two fractions: one is the starting material (Salol). Why?

A: This is a classic case of On-Column Hydrolysis .

  • The Mechanism: The acidic surface of standard silica gel (

    
    ), combined with residual moisture in your solvents, catalyzed the cleavage of the sulfonate ester.
    
  • The Solution: You must neutralize the stationary phase.

    • Protocol: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes.[1] Flush with 2-3 column volumes of pure Hexanes to remove excess base before loading your sample.[1]

    • Alternative: Use neutral Alumina (Activity Grade III) if silica persists in degrading the compound.

Topic: Crystallization

Q: The compound "oils out" when I try to recrystallize from Ethanol. How do I get a solid?

A: Avoid simple alcohols.

  • The Risk: Refluxing phenyl esters in ethanol can lead to transesterification (swapping the phenyl group for an ethyl group), destroying your compound.

  • The Better Solvent System: Use a DCM/Heptane or EtOAc/Hexane system.

    • Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) at room temperature.

    • Slowly add Heptane until the solution turns slightly turbid.

    • Store at -20°C. The "oil" should solidify into a white/off-white powder.[1]

Validated Purification Workflows
Visual Logic: Purification Decision Tree

Caption: Decision matrix for purifying Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate based on impurity profile.

PurificationWorkflow Start Crude Reaction Mixture (Salol + NsCl + Base) Quench Acidic Quench (0.5M HCl) Remove Pyridine/TEA Start->Quench TLC TLC Analysis (Check for Hydrolysis) Quench->TLC Decision Is Purity > 85%? TLC->Decision Cryst Recrystallization (DCM / Heptane) Decision->Cryst Yes (Clean) Col Buffered Silica Column (1% TEA Pre-treat) Decision->Col No (Complex Mix) Final Pure Product (Store Desiccated @ -20°C) Cryst->Final Col->Final

Protocol A: Buffered Flash Chromatography (Best for <95% Purity)

Use this if the crude contains significant unreacted Nosyl Chloride (NsCl).

  • Stationary Phase Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (

    
    ).[1] Pour into the column and flush with 3 column volumes (CV) of pure Hexanes to remove free amine.
    
  • Sample Loading: Dissolve crude in minimal Dichloromethane (DCM). Do not use MeOH.

  • Elution Gradient:

    • Solvent A: Hexanes[2]

    • Solvent B: Ethyl Acetate (EtOAc)[1]

    • Gradient: 0% B to 30% B over 15 CV.[1]

  • Detection: The product typically elutes after the unreacted Salol but before the hydrolyzed sulfonic acid.

  • Post-Column: Evaporate fractions immediately at

    
     to prevent thermal degradation.
    
Protocol B: Anti-Solvent Crystallization (Best for Scale-up)

Use this for >1g batches to avoid silica exposure.[1]

ParameterSpecificationReason
Primary Solvent Dichloromethane (DCM)Excellent solubility; low boiling point.[1]
Anti-Solvent Heptane or HexaneInduces precipitation; non-polar.[1]
Temperature Room Temp

-20°C
Gradual cooling prevents oiling out.[1]
Washing Cold PentaneRemoves surface impurities without redissolving.[1]

Step-by-Step:

  • Dissolve 1.0 g of crude solid in 3-4 mL of DCM.

  • Add Heptane dropwise with stirring until a persistent cloudiness appears (approx. 6-8 mL).

  • Add 2-3 drops of DCM to clear the solution.[1]

  • Seal and place in a -20°C freezer overnight.

  • Filter the resulting crystals and wash with cold Pentane.[1]

References & Grounding
  • Protective Group Chemistry: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. (Specifically regarding the stability of Sulfonate esters and Nosyl groups).

    • Context: Establishes the lability of sulfonate esters to nucleophilic attack and the necessity of buffering silica.

  • Fukuyama Amine Synthesis (Analogous Chemistry): Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[1] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1] Link

    • Context: Defines the reactivity profile of the 4-nitrobenzenesulfonyl moiety (Nosyl) and its "watch-outs" regarding base sensitivity.

  • Phenyl Ester Hydrolysis: Bender, M. L., & Turnquest, B. W. (1957).[1] The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society. Link[1]

    • Context: Provides the mechanistic basis for the instability of phenyl esters (analogous to the salicylate backbone) in the presence of nucleophiles.

Sources

Technical Support Center: Stability & Storage of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: STAB-PNZB-001 Assigned Specialist: Senior Application Scientist, Reagent Stability Division

Executive Summary: The Stability Paradox

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a "double-activated" reagent. Its utility in synthesis stems from the high leaving-group ability of the 4-nitrobenzenesulfonate (nosylate) moiety. However, this same thermodynamic drive makes the compound inherently fragile.

It is not merely "sensitive"; it is autocatalytic in its degradation. Once hydrolysis begins, the generated sulfonic acid accelerates further decomposition of the ester backbone. Long-term storage requires a complete arrest of this cycle via strict moisture exclusion and low-temperature dormancy.

Module 1: Critical Storage Protocols

Use this section to validate your current storage setup. Deviations here are the primary cause of purity loss.

The "Deep Stasis" Protocol

To maintain >98% purity over 12+ months, you must inhibit three degradation vectors: Hydrolysis , Photolysis , and Thermal Elimination .

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering T from 25°C to -20°C reduces hydrolysis rates by ~20-50 fold.
Atmosphere Argon or Nitrogen The compound is hygroscopic.[1] Moisture initiates the release of 4-nitrobenzenesulfonic acid (strong acid).
Container Amber Glass + Parafilm The nitro- group (

) is photosensitive. Amber glass blocks UV/Blue light (300-500 nm).
Desiccation Required Store the vial inside a secondary jar containing activated silica gel or Drierite™.
DOT Diagram: Storage Decision Logic

Figure 1: Workflow for assessing and banking incoming reagent stocks.

StorageLogic Start Reagent Arrival CheckSeal Inspect Seal Integrity Start->CheckSeal VisualCheck Visual Inspection (Color Check) CheckSeal->VisualCheck Decision Is powder White/Off-White? VisualCheck->Decision Good Pass: High Purity Decision->Good Yes Bad Fail: Degraded Decision->Bad Yellow/Orange ActionGood 1. Flush Headspace (Ar) 2. Seal with Parafilm 3. Store at -20°C Good->ActionGood ActionBad Do NOT use for critical steps. Recrystallize or Discard. Bad->ActionBad

Module 2: Troubleshooting & Diagnostics

Use this guide if you suspect your reagent has compromised integrity.

Visual & Chemical Indicators

The most immediate sign of degradation is a color shift. The pure compound is white to off-white .

  • Yellow/Orange Tint: Indicates the liberation of 4-nitrophenol or nitrated byproducts.

  • Acrid Odor: A sharp, acidic smell indicates the presence of 4-nitrobenzenesulfonic acid .

  • Clumping: Indicates moisture ingress and partial hydrolysis.

The "Acid-Spike" Degradation Pathway

Understanding how it breaks down helps you prevent it. The sulfonate ester is the "weak link."

Figure 2: Mechanistic pathway of moisture-induced degradation.

Degradation Compound Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Intermediate Transition State (Sulfonyl Attack) Compound->Intermediate + H2O Water H2O (Moisture) Water->Intermediate Product1 Phenyl Salicylate (Salol) Intermediate->Product1 Product2 4-Nitrobenzenesulfonic Acid (Strong Acid) Intermediate->Product2 AutoCat Autocatalysis: Acid accelerates ester hydrolysis Product2->AutoCat Lowers pH AutoCat->Compound Accelerates

Diagnostic FAQ

Q: Can I use the reagent if it is slightly yellow? A: Proceed with caution. A slight yellow tint suggests <5% degradation. For non-critical acylations, this may be acceptable if you use a slight excess (1.1 - 1.2 eq). However, the free sulfonic acid present can neutralize basic catalysts (like TEA or DIPEA) in your reaction. Correction: Add an extra 0.1 eq of base to neutralize the impurity.

Q: How do I re-purify a degraded batch? A: Recrystallization is the only viable method. Do not attempt aqueous washes (bicarbonate/brine), as this will hydrolyze the remaining sulfonate.

  • Protocol: Dissolve in a minimum amount of dry Dichloromethane (DCM) at room temperature. Slowly add dry Hexanes or Diethyl Ether until the solution turns cloudy. Cool to -20°C overnight. Filter rapidly under inert gas.

Q: Why did my yield drop suddenly? A: If the reagent was stored at Room Temperature (RT), it likely underwent trans-elimination . The nosyl group is an excellent leaving group. Even trace moisture can trigger the cleavage, leaving you with Phenyl Salicylate (Salol), which is far less reactive than the parent sulfonate.

Module 3: Handling Best Practices

Standard Operating Procedures (SOPs) for active use.

  • Warm-Up Period: Never open a -20°C vial immediately at room temperature.

    • Why? Condensation will form inside the vial on the cold glass/powder, introducing water.[1]

    • Step: Allow the vial to equilibrate in a desiccator for 30-45 minutes before opening.

  • Inert Weighing: If possible, weigh the solid in a glovebox or use a funnel with an Argon stream.

  • Single-Use Aliquots: If you plan to use the reagent frequently, divide the bulk material into single-use vials (e.g., 50mg or 100mg) to avoid repeated freeze-thaw cycles.

References

  • Vertex AI Search . (2025). Stability of phenyl salicylate in alcoholic-aqueous solution. PubMed.[2] Link

  • Lumiprobe . (2025). Reagent storage conditions and hydrolysis risks. Lumiprobe Technical Support. Link

  • Flinn Scientific . (2014). Phenyl Salicylate Safety Data Sheet (SDS). Flinn Scientific. Link

  • American Chemical Society . (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Journal of Organic Chemistry. Link

  • MilliporeSigma . (2025).[3] 4-({4-[(4-nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate Product Information. Sigma-Aldrich.[4] Link

Sources

Optimizing reaction conditions for Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reagent Profile

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a specialized bifunctional electrophile.[1] It features a phenyl salicylate (salol) core where the phenolic oxygen is esterified with a 4-nitrobenzenesulfonyl (nosyl) group.

In chemical biology and medicinal chemistry, this reagent primarily functions as an activated acylating agent with a latent "suicide" mechanism.[1] The ortho-nosyloxy group serves two critical roles:

  • Electronic Activation: It acts as a strong electron-withdrawing group (EWG), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted phenyl benzoates.

  • Secondary Reactivity: Upon acylation of a nucleophile, the nosylate group becomes a potent leaving group, potentially facilitating secondary intramolecular reactions (e.g., heterocycle formation) or acting as a reporter motif.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
  • Reactive Centers: Carbonyl Carbon (Primary, Hard), Sulfonyl Sulfur (Secondary, Soft).

  • Solubility: Low in water; High in DMSO, DMF, CH₂Cl₂.[1]

  • Stability: Hydrolytically unstable at pH > 8.5; Light sensitive (nitro group).[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways when reacting this compound with a primary amine nucleophile (


).

ReactionPathways Substrate Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate TetInt Tetrahedral Intermediate Substrate->TetInt Attack at C=O (Fastest) Hydrolysis Hydrolysis Product: Salicylic Acid Deriv. Substrate->Hydrolysis Attack by OH- (High pH) SulfonylProd Side Product: Sulfonamide (Rare) Substrate->SulfonylProd Attack at SO2 (Slow, Soft Nu) Nu Nucleophile (R-NH2) AcylProd Primary Product: N-Substituted Benzamide TetInt->AcylProd Collapse Phenol Leaving Group: Phenol (PhOH) TetInt->Phenol Elimination

Figure 1: Mechanistic divergence showing the dominance of acyl transfer (Green) over sulfonyl transfer (Grey) and hydrolysis (Red).[2]

Optimized Experimental Protocol

This protocol is calibrated for reacting the substrate with a primary amine (


) or a protein surface lysine.[1]
Standard Acylation Workflow
StepParameterSpecificationRationale
1 Solvent System DMSO or DMF (Stock) -> PBS/MeCN (Reaction)The reagent is hydrophobic.[1][2] Prepare a 50 mM stock in anhydrous DMSO.[1] Dilute into the reaction buffer keeping organic co-solvent >10% to prevent precipitation.
2 Stoichiometry 1:1.2 to 1:2 (Substrate : Nucleophile)Use a slight excess of nucleophile to drive the reaction to completion, as the leaving group (phenol) is reversible in closed systems.
3 pH Control pH 7.4 – 8.0Critical: Below pH 7.0, amine nucleophilicity drops (protonation).[1] Above pH 8.5, hydroxide ion (

) outcompetes the amine, leading to hydrolysis [1].
4 Temperature 4°C to 25°CHigher temperatures favor hydrolysis and potential degradation of the nosyl group.[1]
5 Quenching 1% Trifluoroacetic acid (TFA) or dilute HClRapidly lowers pH to <4, stopping both acylation and hydrolysis for analysis.

Troubleshooting Guide (FAQ)

Q1: I am observing low yields and high recovery of "salicylic acid" derivatives. What is happening?

Diagnosis: You are likely experiencing Hydrolytic Competition .[1] Technical Explanation: The ortho-nosyloxy group makes the ester extremely labile.[1] If your buffer pH is >8.0 or if you are using a strong nucleophilic buffer (like Tris), the solvent or buffer is attacking the carbonyl. Solution:

  • Switch Buffers: Use non-nucleophilic buffers like HEPES or MOPS instead of Tris or Glycine.

  • Lower pH: Reduce pH to 7.2–7.4. While this slightly lowers amine reactivity, it drastically reduces the concentration of reactive

    
    , improving the signal-to-noise ratio.[1]
    
  • Increase Organic Fraction: Increasing the DMSO/Acetonitrile content to 20-30% suppresses water activity, thereby slowing hydrolysis [2].[1]

Q2: The reaction mixture turns yellow immediately upon addition. Is this normal?

Diagnosis: This depends on the specific cleavage.[1] Technical Explanation:

  • Scenario A (Good): If the yellow color is mild, it may be due to the release of Phenol (if the pH is high enough to form phenoxide) or trace hydrolysis of the nosyl group releasing 4-nitrophenol (or nitrophenolate).

  • Scenario B (Bad): Intense yellow usually indicates the cleavage of the nosyl group (release of 4-nitrobenzenesulfonate/nitrophenol). This suggests nucleophilic attack at the sulfonyl sulfur or hydrolysis of the sulfonate ester, not the benzoate ester. Verification: Run an LC-MS.

  • Desired Mass: Mass of Nucleophile + Mass of (2-nosyloxybenzoyl).

  • Undesired Mass: Mass of Nucleophile + Mass of (Nosyl).

Q3: My nucleophile is a thiol (Cysteine). Why am I getting multiple products?

Diagnosis: Chemoselectivity issues (Hard vs. Soft). Technical Explanation: Thiols are "soft" nucleophiles.[1] While they can attack the "hard" carbonyl (acylation), they also have a higher affinity for the "soft" sulfur of the sulfonyl group compared to amines [3]. Solution:

  • pH Adjustment: Lower the pH to 6.5. Thiolates are still nucleophilic at this pH, while amines are protonated, and hydrolysis is suppressed.[1]

  • Solvent Polarity: Use a less polar solvent (e.g., Dichloromethane with a base catalyst) if the biological constraints allow, to favor carbonyl attack.[1]

Q4: Can I use this reagent for "Click" chemistry (SuFEx)?

Diagnosis: Misapplication of reactivity. Technical Explanation: While this molecule contains a sulfonate, it is not an ideal SuFEx reagent.[1] In SuFEx, the fluoride (in sulfonyl fluorides) is the leaving group. Here, the leaving group for the sulfonyl center is the salicylate phenol. This bond is relatively stable to orthogonal exchange unless activated by specific conditions.[1] Guidance: This reagent is best used as an acylating probe .[1] If you need SuFEx reactivity, use the corresponding sulfonyl fluoride derivative.[1]

Analytical Checkpoints

Use the following table to interpret LC-MS or HPLC data during optimization.

Observed SpeciesMass Change (

)
InterpretationAction
Product A

(approx)
Success. Acylation of Nucleophile (

).
Proceed to purification.[1][3]
Product B

(approx)
Failure. Sulfonylation (

).[1]
Nucleophile is too "soft" or attacking wrong center.
Product C

(Loss of PhO)
Intermediate. Hydrolysis of the phenyl ester only.Check pH; buffer is too basic.
Precipitate N/ASolubility Limit. Reagent crashed out.Increase DMSO conc. or add 0.1% Triton X-100.[1]

References

  • Um, I. H., et al. (2006).[1] Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. Journal of Organic Chemistry.

  • Buncel, E., et al. (2021).[1] Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Benzoate. Canadian Journal of Chemistry.[1][4]

  • Castro, E. A., et al. (1998).[1][5] Concerted Mechanisms of the Reactions of Phenyl and 4-Nitrophenyl Chlorothionoformates with Substituted Phenoxide Ions. Journal of Organic Chemistry.

  • BenchChem Technical Data. (2025). Comparative Guide to the Synthesis of Phenyl Benzoate. BenchChem.[1]

Sources

Troubleshooting Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate degradation in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely experiencing rapid degradation of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate due to its specific structural vulnerabilities. This molecule contains two highly reactive electrophilic centers: an activated phenyl ester and a sulfonate ester bearing a nitro-group (Nosyl-like moiety).

In cell culture media, this compound acts as a "magnet" for hydrolytic enzymes and nucleophiles. The primary mechanism of loss is typically serum-mediated esterase cleavage of the phenyl ester, followed by chemical hydrolysis driven by pH and media nucleophiles (thiols/amines). This guide provides a systematic approach to stabilizing your compound without compromising biological relevance.

Part 1: Diagnostic Workflow (The "Why")

Before altering your protocol, you must identify the dominant degradation pathway. Use this logic flow to pinpoint the cause.

Degradation Pathways Diagram

DegradationPathways Compound Phenyl 2-{[(4-nitrophenyl) sulfonyl]oxy}benzoate Product1 Product A: Phenol + Salicylate Derivative Compound->Product1 FAST: Enzymatic Cleavage Compound->Product1 SLOW: Base Catalysis Product2 Product B: Sulfonic Acid + Phenyl Salicylate Compound->Product2 VARIABLE: Thiolysis Serum Serum Esterases (FBS/FCS) Serum->Product1 pH Chemical Hydrolysis (pH > 7.2) pH->Product1 Nucleophiles Media Nucleophiles (Thiols/Amines) Nucleophiles->Product2

Figure 1: Mechanistic pathways of degradation. The phenyl ester moiety is highly susceptible to serum esterases (Red path), while the sulfonate group is vulnerable to thiols (Green path).

Part 2: Troubleshooting & FAQs

Category A: Serum-Mediated Degradation

Q1: My compound disappears within 30 minutes in complete media (10% FBS). Is this normal? A: Yes. Phenyl esters are classic substrates for Carboxylesterases found in abundance in Fetal Bovine Serum (FBS). The "phenyl" leaving group activates the carbonyl, making it much more labile than a methyl or ethyl ester. In 10% FBS, the half-life (


) of activated phenyl esters can be 

minutes.

Troubleshooting Steps:

  • Switch to Heat-Inactivated FBS (HI-FBS): Heat inactivation (56°C for 30 min) denatures many complement proteins and esterases.

    • Protocol: Incubate FBS at 56°C for 30 mins with mixing. Cool to 4°C immediately.

  • Reduce Serum Concentration: Perform the drug pulse in 1% FBS or 0.5% FBS if cell viability permits for the duration of the assay (e.g., 4–6 hours).

  • Serum Replacement: Use a defined serum substitute (e.g., B-27 or N-2) which lacks the broad spectrum of esterases found in whole serum.

Category B: Chemical Stability (pH & Nucleophiles)

Q2: I see degradation even in serum-free media. What is happening? A: This indicates chemical hydrolysis or nucleophilic attack .

  • pH Sensitivity: The electron-withdrawing (4-nitrophenyl)sulfonyl group makes the benzoate ester more electrophilic. At physiological pH (7.4), hydroxide ions (

    
    ) can attack the ester.
    
  • Media Components: Standard media (DMEM/RPMI) contain amino acids (amines) and sometimes thiols (if supplemented with 2-Mercaptoethanol or Glutathione). The "Nosyl" group is a known protecting group cleaved by thiols.

Troubleshooting Steps:

  • Buffer Selection: Avoid Tris buffer (contains primary amines). Use HEPES or MOPS , which are non-nucleophilic.

  • Check Thiol Additives: If your media contains

    
    -mercaptoethanol (BME) or high concentrations of Glutathione (GSH), remove them during the compound incubation step.
    
  • Acidify Media Slightly: If your assay tolerates it, lower the media pH to 7.0–7.2. Ester hydrolysis rates decrease significantly as pH drops from 7.4 to 7.0.

Category C: Stock Solution & Handling

Q3: The compound precipitates when added to the media. A: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is highly hydrophobic.

  • Solubility Limit: Ensure your final concentration is below the solubility limit (likely <50

    
    M in aqueous media).
    
  • DMSO Crash: Pre-dilute the compound in an intermediate solvent or "step-down" buffer before adding to the bulk media to prevent "crashing out" due to rapid polarity change.

Part 3: Experimental Validation Protocols

To confirm the stability profile, perform this standardized LC-MS Stability Assay .

Protocol: Media Stability Profiling

Objective: Determine


 in various conditions to isolate the degradation mechanism.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Condition A: PBS pH 7.4 (Control)

  • Condition B: DMEM + 10% FBS (Standard)

  • Condition C: DMEM + 10% HI-FBS (Heat Inactivated)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

Step-by-Step Workflow:

  • Preparation:

    • Prepare 1 mL aliquots of Conditions A, B, and C in 1.5 mL microcentrifuge tubes.

    • Pre-warm media to 37°C.

  • Spike:

    • Add compound to reach 1

      
      M  final concentration (0.01% DMSO).
      
    • Tip: Low concentration prevents precipitation artifacts.

  • Incubation:

    • Incubate at 37°C.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      minutes.
  • Quenching (Critical):

    • Immediately add aliquot to 150

      
      L of ice-cold Acetonitrile (ACN)  containing the Internal Standard.
      
    • Why: ACN precipitates proteins (stopping esterases) and stabilizes the mixture.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS.

Data Interpretation Table
ObservationDiagnosisSolution
Rapid loss in FBS; Stable in PBSEnzymatic Degradation Use HI-FBS or Serum-Free media.
Loss in PBS and FBS (Equal rate)Chemical Hydrolysis Lower pH to 7.0; Check buffer amines.
Loss in Media; Stable in PBSMedia Nucleophiles Remove Thiols/Amines; Fresh media.

References

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability).

  • Williams, E. T., et al. (2002). "Plasma esterases: an important factor in the delivery of ester-containing drugs." Drug Metabolism and Disposition. (Highlights the rapid hydrolysis of phenyl esters in plasma).

  • Miller, S. C. (2010).[1][2] "Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates." The Journal of Organic Chemistry. (Details the reactivity of sulfonate esters and nucleophilic attack).

  • Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements.

Sources

Reducing background noise in assays with Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

A Guide to Mitigating High Background Noise in Assays

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate. This guide is designed to provide in-depth troubleshooting for a common issue encountered in assays using this reagent: high background noise. By understanding the underlying chemical principles and following a systematic approach, you can effectively diagnose and resolve these issues, leading to more sensitive and reliable assay results.

Frequently Asked Questions (FAQs)

Q1: What is Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate and why is it used in my assay?

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a chemical compound that can be used in various biochemical assays. Its utility often stems from the reactive 4-nitrophenylsulfonyl (nosyl) group.[1][2] This group can be a leaving group in nucleophilic substitution reactions, or the entire molecule might be a substrate for a specific enzyme. The release of a chromophoric or fluorophoric product upon reaction is a common detection method in such assays.[3][4]

Q2: I'm observing high background signal in my negative control wells. What are the most likely causes?

High background in negative controls, where no analyte or enzyme is present, typically points to non-enzymatic degradation of the substrate or issues with the assay components themselves. The primary culprits are:

  • Spontaneous Hydrolysis: The ester and sulfonate ester bonds in Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate can be susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.[5][6][7][8][9] This non-enzymatic breakdown can release a signal-generating product, leading to a uniformly high background across the plate.[10][11]

  • Reagent Contamination: Contamination of buffers, water, or the reagent stock itself with nucleophiles, particulates, or even microbial growth can cause signal generation.[12][13][14]

  • Assay Plate Interference: The compound may be binding non-specifically to the surface of the microplate, or the plate itself might be autofluorescent at the assay wavelengths.[14][15][16]

Troubleshooting Workflow: A Systematic Approach

When faced with high background noise, a logical, step-by-step approach is the most efficient way to identify and solve the problem.[11][17] Start by evaluating the simplest potential causes before moving to more complex optimizations.

Troubleshooting_Workflow A High Background Detected B Review Controls (No-Substrate, Negative Control) A->B C High Signal in No-Substrate Control? B->C Check D High Signal in Negative Control? B->D Check C->D No E Investigate Reagent Autofluorescence/ Contamination C->E Yes F Investigate Substrate Spontaneous Hydrolysis D->F Yes G Optimize Assay Conditions (pH, Temp, Incubation Time) D->G No E->G F->G H Optimize Reagent Concentration G->H I Re-evaluate with Optimized Protocol H->I Reagent_Quality_Check A Suspect Reagent Contamination B Prepare Fresh Buffers with High-Purity Water A->B C Run Assay with Fresh Reagents B->C D Background Reduced? C->D E Problem Solved D->E Yes F Check Compound Storage and Integrity D->F No

Caption: Workflow for addressing reagent quality issues.

Issue 3: Assay Setup and Plate Interactions

The physical setup of your assay can also contribute to high background.

Causality:

  • Non-Specific Binding: The compound may adsorb to the walls of the microplate wells, which can interfere with signal detection. [10][13]* Plate Type: The type of microplate used can significantly affect background, especially in fluorescence or luminescence assays. [15]* Cross-Contamination: Pipetting errors can lead to cross-contamination between wells. [12] Troubleshooting Protocol:

  • Optimize Blocking/Washing:

    • While more common in immunoassays, if non-specific binding is suspected, consider adding a blocking agent like Bovine Serum Albumin (BSA) to your assay buffer. [10] * Ensure thorough mixing of reagents in the wells.

  • Select the Appropriate Microplate:

    • For fluorescence assays, use black opaque plates to minimize background fluorescence and well-to-well crosstalk. [15] * For colorimetric assays, clear, flat-bottom plates are standard.

  • Improve Pipetting Technique:

    • Use fresh pipette tips for each reagent and sample to avoid cross-contamination. [12] * Be careful not to touch the sides of the wells or the liquid in the wells with the pipette tips. [12]

References

  • How to Troubleshoot High Background in DAB Staining: 9 Causes + a 10-Minute Triage. (2026, March 2). BenchSci. Retrieved March 6, 2026, from [Link]

  • Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). SEAL Analytical. Retrieved March 6, 2026, from [Link]

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. Retrieved March 6, 2026, from [Link]

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. Retrieved March 6, 2026, from [Link]

  • High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). AstorScientific. Retrieved March 6, 2026, from [Link]

  • Immunoassay Troubleshooting Guide. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (n.d.). Royal Society of Chemistry. Retrieved March 6, 2026, from [Link]

  • Effect of pH on the stability of plant phenolic compounds. (2000, June 15). PubMed. Retrieved March 6, 2026, from [Link]

  • Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. (2025, August 6). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. (n.d.). Royal Society of Chemistry. Retrieved March 6, 2026, from [Link]

  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (2021, January 18). Canadian Journal of Chemistry. Retrieved March 6, 2026, from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Application of p-nitrophenol (pNP) enzyme assays in degraded tropical soils. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Sulfonate-ester-kinetic-study.pdf. (2010, March 10). Novatia, LLC. Retrieved March 6, 2026, from [Link]

  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2025, August 10). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. (n.d.). University of Kansas. Retrieved March 6, 2026, from [Link]

  • Background Noise in Western Blots. (2019, April 5). News-Medical.Net. Retrieved March 6, 2026, from [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (n.d.). Web IITD Sites. Retrieved March 6, 2026, from [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • PHENYL BENZOATE. (n.d.). Inxight Drugs. Retrieved March 6, 2026, from [Link]

  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022, October 29). PubMed. Retrieved March 6, 2026, from [Link]

  • Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. (2003, October 17). PubMed. Retrieved March 6, 2026, from [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved March 6, 2026, from [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. (n.d.). Royal Society of Chemistry. Retrieved March 6, 2026, from [Link]

  • Note on stability of p‐nitrophenol in aqueous solutions. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Nuisance compounds in cellular assays. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. (n.d.). MDPI. Retrieved March 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025, May 13). PMC. Retrieved March 6, 2026, from [Link]

  • Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PMC. Retrieved March 6, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021, March 22). American Chemical Society. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Protocols for Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Engineering) Document ID: TSC-PROTO-2024-NSYL

Executive Summary & Dashboard

Welcome to the Technical Support Center. This guide addresses the scale-up challenges associated with synthesizing Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate . This molecule is a mixed ester/sulfonate derivative formed by the O-sulfonylation of Phenyl Salicylate (Salol) using 4-nitrobenzenesulfonyl chloride (NsCl).

The primary challenges in scaling this reaction from gram to kilogram scale are exotherm control , hydrolytic stability of the sulfonyl chloride, and purification without chromatography.[1]

Compound Profile
ParameterDescription
Target Molecule Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
Core Reaction Nucleophilic Substitution (Sulfonylation)
Key Reactants Phenyl Salicylate (Salol), 4-Nitrobenzenesulfonyl chloride (NsCl)
Critical Hazard NsCl is corrosive and moisture-sensitive; Sulfonate esters are potential alkylating agents.[2][3]
Scale-Up Solvent Toluene (preferred) or Dichloromethane (DCM)

Module 1: Reaction Engineering (The Synthesis)

The Protocol

Objective: Maximize conversion of Salol while minimizing hydrolysis of the expensive NsCl reagent.

Standard Operating Procedure (Scale: 100g - 1kg):

  • Charge: Load Phenyl Salicylate (1.0 equiv) and 4-Nitrobenzenesulfonyl chloride (1.1 equiv) into the reactor.

  • Solvent: Add anhydrous Dichloromethane (DCM) or Toluene (10-15 volumes). Note: Toluene is preferred for larger scales due to easier solvent recovery.

  • Cooling: Cool the mixture to -5°C to 0°C .

  • Base Addition (Critical): Add Triethylamine (TEA, 1.2 equiv) mixed with catalytic DMAP (0.05 equiv) dropwise.

    • Engineering Control: The addition rate must be controlled to keep the internal temperature below 5°C .

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

Visual Workflow

ReactionFlow cluster_inputs Feed Preparation cluster_reaction Reactor Control cluster_output Downstream Salol Phenyl Salicylate (Substrate) Cooling Cryo-Cooling (-5°C) Salol->Cooling NsCl 4-NsCl (Reagent) NsCl->Cooling Solvent Toluene/DCM (Anhydrous) Solvent->Cooling BaseAdd Slow Base Addition (Exotherm Control) Cooling->BaseAdd T < 5°C Stir Aging (RT, 4-6h) BaseAdd->Stir Warm to RT Quench Acidic Quench (Remove Base) Stir->Quench IPC: <1% Salol Cryst Crystallization Quench->Cryst

Caption: Process flow diagram for the sulfonylation of Phenyl Salicylate, emphasizing temperature control nodes.

Module 2: Troubleshooting & FAQs

This section addresses specific deviations encountered during scale-up.

Issue 1: Low Yield & Incomplete Conversion

Symptom: HPLC shows >5% unreacted Phenyl Salicylate after 6 hours. Root Cause: The 4-Nitrobenzenesulfonyl chloride (NsCl) has hydrolyzed due to moisture ingress, or the base was consumed by adventitious acid.

Diagnostic QuestionCorrective Action
Was the solvent dry? Ensure solvent water content is <0.05% (KF titration). Sulfonyl chlorides react violently with water to form sulfonic acids, killing the reagent.[1]
Was the NsCl quality checked? NsCl degrades over time. If the reagent is old, increase stoichiometry to 1.2–1.3 equiv or recrystallize the reagent from light petroleum before use.[1]
Is the reaction stalling? Add an additional 0.1 equiv of DMAP . The steric hindrance of the ortho-ester in Salol can slow the reaction; DMAP acts as a nucleophilic catalyst to accelerate it.
Issue 2: Product "Oiling Out" During Isolation

Symptom: Upon quenching or solvent evaporation, the product forms a sticky gum/oil instead of a precipitate.[1] Root Cause: Presence of impurities (residual pyridine/TEA salts or unreacted Salol) lowers the melting point.

Troubleshooting Protocol:

  • The "Polishing" Wash: Ensure the organic layer is washed with 1M HCl (to remove base) followed by 1M NaOH (cold, rapid wash).

    • Why NaOH? It removes unreacted Phenyl Salicylate (phenol) by converting it to the water-soluble phenoxide. Warning: Do this quickly and cold to prevent hydrolysis of the product ester.

  • Solvent Swap: If using DCM, swap to Ethanol or Isopropanol .

    • Distill off the DCM/Toluene.

    • Add Ethanol at 60°C.

    • Cool slowly to 0°C with agitation. Seed crystals may be required.

Issue 3: Safety & Exotherms

Symptom: Temperature spikes >10°C during base addition. Root Cause: Sulfonylation is highly exothermic. Fast addition of base triggers a runaway.

Safety Directive:

  • Never add the sulfonyl chloride to the base. Always add the base to the mixture of Substrate + Sulfonyl Chloride.

  • Dosing Control: Use a peristaltic pump or dropping funnel. Calculate the addition rate such that cooling capacity > heat generation (Q_cool > Q_gen).

Module 3: Purification Logic (The Logic Tree)

Use this decision tree to determine the optimal purification strategy based on your crude impurity profile.

Troubleshooting Start Crude Product Isolated CheckPurity Analyze Impurity Profile (HPLC) Start->CheckPurity SalolPresent Impurity: Unreacted Salol CheckPurity->SalolPresent > 2% AcidPresent Impurity: Sulfonic Acid CheckPurity->AcidPresent > 2% Clean High Purity (>95%) CheckPurity->Clean < 2% Impurities WashBase Cold NaOH Wash (pH 10, <5 min) SalolPresent->WashBase WashWater Water/Bicarb Wash AcidPresent->WashWater Recryst Recrystallize (EtOH or EtOAc/Hex) Clean->Recryst WashBase->Recryst WashWater->Recryst

Caption: Decision logic for removing specific impurities during the work-up phase.

References

  • BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols. Retrieved from [1]

  • Sigma-Aldrich. (2025).[7] Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride. Retrieved from

  • Organic Syntheses. (Coll. Vol. 1). General principles of acid chloride and sulfonyl chloride handling. (Contextual grounding for anhydrous handling).
  • Google Patents. (2002). Process for the preparation of 2-(substituted)-benzoic acid derivatives. (Reference for scale-up solvent selection in salicylate systems). Retrieved from

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under appropriate HSE (Health, Safety, and Environment) supervision.

Sources

Interpreting ambiguous spectroscopic data of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Spectroscopic Analysis Guide Topic: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Ticket ID: SPEC-TRBL-2024-PNZB Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

You are analyzing Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (C₁₉H₁₃NO₇S, MW: 399.37 g/mol ).[1][2] This molecule is a derivative of Phenyl Salicylate (Salol) where the phenolic hydroxyl group has been esterified with a 4-nitrobenzenesulfonyl (Nosyl) moiety.[1][2]

Users frequently report ambiguities in the aromatic region of ¹H NMR (7.0–8.5 ppm) and overlap in IR fingerprint regions.[1][2] This guide provides a self-validating logic system to deconvolute these signals, distinguishing the three distinct aromatic systems: the Phenyl Ester (Ring A) , the Salicylate Core (Ring B) , and the Nosyl Group (Ring C) .[1]

Visualizing the Molecular Connectivity

Before troubleshooting, we must map the spin systems.[2] The diagram below defines the ring nomenclature used throughout this guide.

G cluster_0 Ring A: Phenyl Ester (Monosubstituted) cluster_1 Ring B: Salicylate Core (1,2-Disubstituted) cluster_2 Ring C: Nosyl Group (1,4-Disubstituted) A1 Ortho (2H) ~7.2-7.4 ppm Ester Ester Link (C=O) A1->Ester A2 Meta (2H) ~7.4 ppm A3 Para (1H) ~7.3 ppm B1 H-6 (Ortho to C=O) ~8.2 ppm (dd) B2 H-3 (Ortho to O-SO2) ~7.4-7.6 ppm (d) Sulf Sulfonyl (SO2) B2->Sulf B3 H-4/H-5 (Meta/Para) ~7.5-7.8 ppm (m) Ester->B1 C1 H-2'/6' (Ortho to SO2) ~8.1 ppm (d) C2 H-3'/5' (Ortho to NO2) ~8.4 ppm (d) Sulf->C1

Figure 1: Connectivity map defining the three aromatic spin systems (A, B, C) and their expected chemical environments.

Ticket #001: ¹H NMR Deconvolution

User Issue: "My ¹H NMR spectrum shows a massive multiplet overlap between 7.2 and 8.5 ppm. I cannot integrate 13 protons cleanly or assign the rings."

Technical Diagnosis: The molecule contains 13 aromatic protons with similar chemical shifts.[1][2] The Nosyl (Ring C) protons are strongly deshielded by the nitro and sulfonyl groups, often overlapping with the Salicylate (Ring B) proton ortho to the carbonyl.[1]

Troubleshooting Protocol:

Step 1: Anchor the "Nosyl" Doublets (Ring C)

The 4-nitrobenzenesulfonyl group forms a classic AA'BB' system (appearing as two doublets, J ≈ 8.8 Hz).[1][2]

  • Look for: A doublet at ~8.3–8.4 ppm (2H). These are the protons ortho to the -NO₂ group (most deshielded).[1][2]

  • Look for: A doublet at ~8.0–8.1 ppm (2H). These are the protons ortho to the -SO₂ group.[1][2]

  • Validation: If these integrals are not 1:1, check for hydrolysis (free 4-nitrobenzenesulfonic acid shifts slightly).

Step 2: Identify the "Salicylate" H-6 (Ring B)

The proton on the salicylate ring ortho to the ester carbonyl (H-6) is significantly deshielded by the carbonyl anisotropy.[1][2]

  • Look for: A doublet of doublets (dd) around 8.1–8.2 ppm (1H).[1][2]

  • Conflict: This often overlaps with the Nosyl doublet at 8.1 ppm.[1][2]

  • Resolution: Use 2D ¹H-¹H COSY . The Nosyl protons only couple to each other.[1][2] The Salicylate H-6 couples to the meta/para protons in the 7.5–7.8 ppm region.[1][2]

Step 3: The "Phenyl Ester" Multiplet (Ring A)

The phenyl ester ring (monosubstituted) is the most shielded.[1][2]

  • Look for: A multiplet cluster at 7.2–7.4 ppm (5H).

  • Validation: This region should integrate to roughly 5H.[1][2][3] If it integrates higher, you may have residual solvent (CHCl₃ at 7.26 ppm) or phenol from hydrolysis.[1][2]

Summary Table: Predicted Shifts (CDCl₃)

Proton GroupRingMultiplicityApprox.[1][2] Shift (δ)Diagnostic Feature
Ortho to NO₂ CDoublet (2H)8.35 – 8.45Most downfield signal.[1][2]
Ortho to C=O Bdd (1H)8.15 – 8.25COSY correlation to ~7.6 ppm.[1][2]
Ortho to SO₂ CDoublet (2H)8.05 – 8.15AA'BB' partner to 8.4 ppm.[1][2]
Salicylate Mid BMultiplets (3H)7.50 – 7.80Complex splitting (td/tt).[1][2]
Phenyl Ester AMultiplets (5H)7.20 – 7.45Most upfield; overlaps with CHCl₃.[1][2]

Ticket #002: IR Band Ambiguity (Nitro vs. Sulfonyl)

User Issue: "I see strong bands in the 1350 cm⁻¹ region. Is this the Nitro group or the Sulfonyl group? I can't confirm the sulfonate ester formation."

Technical Diagnosis: Both the Nitro (-NO₂) and Sulfonyl (-SO₂-O-) groups have symmetric stretching vibrations in the 1340–1360 cm⁻¹ range, leading to masking.[1][2]

Resolution Strategy: You must look for the Asymmetric and Symmetric pairs for both functional groups.[1][2] The "Lock-Key" confirmation is the Sulfonyl Symmetric stretch, which is distinct from the Nitro bands.[2]

  • The "Nitro" Pair (Ring C):

    • Asymmetric: ~1530 cm⁻¹ (Strong, sharp).[1][2] If this is missing, you do not have the Nosyl group.[2]

    • Symmetric: ~1350 cm⁻¹ (Strong).[1][2] Likely overlapped.

  • The "Sulfonyl" Pair (Linker):

    • Asymmetric: ~1370–1380 cm⁻¹ (Strong).[1][2] Often appears as a shoulder or distinct peak just above the Nitro band.[1][2]

    • Symmetric (The Key): 1170–1190 cm⁻¹ (Very Strong).[1][2]

    • Validation: The presence of a sharp, intense band at ~1180 cm⁻¹ confirms the S(=O)₂-O linkage.[1][2] If this band is weak or shifted to ~1050 cm⁻¹, suspect hydrolysis to a sulfonic acid salt.[1][2]

  • The Ester Carbonyl:

    • Look for the benzoate C=O stretch at 1735–1750 cm⁻¹ .[1][2]

    • Note: Phenyl esters typically absorb at higher frequencies than alkyl esters due to conjugation with the phenoxy oxygen.[1][2]

Ticket #003: Mass Spectrometry & Stability

User Issue: "My LC-MS shows a major peak at m/z 214, not the expected 399. Is my compound degrading?"

Technical Diagnosis: Sulfonate esters of phenols are reactive electrophiles (often used as "suicide substrates" for enzymes).[1][2] They are prone to hydrolysis or nucleophilic attack, releasing the stable Phenyl Salicylate (Salol) core.[1][2]

Fragmentation Logic:

  • Molecular Ion: [M+H]⁺ = 400.0 or [M+Na]⁺ = 422.0.[1][2]

  • Primary Fragment (Labile Bond): Cleavage of the O-SO₂ bond.[1][2]

    • Loss of Nosyl group (C₆H₄NO₂SO₂⁻).[1][2]

    • Resulting Ion: Phenyl Salicylate cation or radical cation (m/z ~214).[1][2]

  • Hydrolysis Indicator:

    • If you see only 214 and 203 (4-nitrobenzenesulfonic acid) in the base peak chromatogram, the sample has hydrolyzed in the LC mobile phase (avoid high pH or protic solvents if possible).[1][2]

Workflow for Stability Check:

  • Solvent: Dissolve in anhydrous Acetonitrile (MeCN). Avoid Methanol (transesterification risk).[1][2]

  • Injection: Direct infusion is preferred over LC column if hydrolysis is suspected.[1][2]

  • Temperature: Keep inlet temperature < 150°C to prevent thermal decomposition of the sulfonate.

Standardized Experimental Protocol

To ensure reproducible data, follow this specific acquisition sequence.

1. Sample Preparation (NMR)

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1][2]

    • Why? DMSO-d₆ is hygroscopic; water in DMSO will hydrolyze the sulfonate ester over time (hours).[1][2]

  • Concentration: 10–15 mg in 0.6 mL.[1][2]

  • Tube: High-throughput 5mm tubes are sufficient, but ensure they are dried in an oven to remove surface moisture.[1][2]

2. 2D NMR Setup (Essential for Assignment)

  • gCOSY (Gradient COSY):

    • Set spectral width to 6.5–9.0 ppm (zoom in on aromatic).[1][2]

    • Goal: Identify the isolated spin system of Ring C (Nosyl) vs. the connected spin system of Ring B (Salicylate).[1][2]

  • gHSQC (Heteronuclear Single Quantum Coherence):

    • Use to resolve the crowded 7.2–7.5 ppm region.[1][2] Ring A and Ring B carbons will have distinct chemical shifts even if protons overlap.[1][2]

3. Data Reporting Format When logging this compound in your ELN (Electronic Lab Notebook), use the following string to prevent database errors:

Name: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Synonym: Salol 4-nitrobenzenesulfonate Key Peaks: δH 8.41 (d, 2H, Nosyl), 8.21 (dd, 1H, Salicyl-6), 1180 cm⁻¹ (SO₂ sym).[1][2]

References

  • BenchChem. Spectroscopic Profile of Phenyl Benzoate: An In-depth Technical Guide. (Accessed 2026).[1][2][4][5] Link[1][2]

  • PubChem. Phenyl Salicylate (Salol) Compound Summary.[1][2][4][6] National Library of Medicine.[1][2] Link[1][2]

  • PubChem. 4-Nitrobenzenesulfonic acid Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard Reference for Nosyl/Benzoate Shifts).

Sources

Validation & Comparative

Comparative Reactivity Guide: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate vs. Standard Sulfonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (hereafter referred to as PNP-Sulfonate ) against standard sulfonate ester analogs (Tosylate and Mesylate).

This analysis focuses on its application as a mechanistic probe and acylating agent in enzymatic studies (specifically serine proteases and


-lactamases), synthesizing physical organic chemistry principles with experimental kinetics.

Executive Summary & Molecule Profile

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a highly specialized "double-electrophile" scaffold. Unlike simple alkyl sulfonates used for


 substitutions, this molecule is typically employed to study acyl-enzyme intermediates  or to act as a suicide substrate .
  • Core Scaffold: Phenyl Salicylate (Salol) derivative.

  • Key Modification: The ortho-hydroxyl is esterified with a 4-nitrobenzenesulfonyl (nosyl) group.

  • Primary Reactivity: The molecule acts as a potent acylating agent . The electron-withdrawing nature of the nosyl group at the ortho position dramatically lowers the

    
     of the leaving group (the salicylate moiety), accelerating nucleophilic attack at the carbonyl center compared to its tosyl or mesyl analogs.
    
Structural Logic

The reactivity is governed by the Hammett Substituent Constant (


)  of the sulfonyl group attached to the leaving phenol.
FeaturePNP-Sulfonate (Nosyl)Tosyl AnalogMesyl Analog
Sulfonyl Substituent 4-Nitrophenyl4-TolylMethyl
Electronic Effect Strong E-Withdrawing (-I, -M)Weak E-Donating (+I)Weak E-Withdrawing (-I)
Leaving Group Ability Excellent (

)
Good (

)
Moderate
Primary Utility Fast Enzyme Inactivation / Burst KineticsSteady-State KineticsSlow-Binding Inhibition

Mechanistic Pathways & Reactivity Comparison[1][2][3]

The defining characteristic of PNP-Sulfonate is its ability to undergo rapid acylation followed by a potential elimination/cyclization event.

The "Ortho-Effect" Modulation

In this scaffold, the sulfonate is not the primary electrophile; the benzoate carbonyl is. The sulfonate acts as a "tuner" for the leaving group.

  • Nucleophilic Attack: An enzyme active site serine (

    
    ) attacks the carbonyl.
    
  • Leaving Group Departure: The bond breaks, releasing phenyl 2-(sulfonyloxy)phenol.

  • Rate Determination: The rate of this step (

    
    ) depends on the stability of the leaving phenoxide.
    

Why PNP-Sulfonate Dominates: The 4-nitro group (


) stabilizes the negative charge on the departing phenoxide through the sulfonyl linker much more effectively than the methyl group of a tosylate (

). This makes the PNP-Sulfonate a "burst titrant" for active sites, whereas tosyl analogs are often too slow for stoichiometric titration.
Diagram: Reaction Pathway & Selectivity

The following diagram illustrates the bifurcation between acylation (desired) and hydrolysis (background), highlighting the acceleration provided by the Nosyl group.

ReactivityPathways Substrate Phenyl 2-(Nosyloxy)benzoate (PNP-Sulfonate) Nu_H2O Hydrolysis (OH- / H2O) Substrate->Nu_H2O Spontaneous Hydrolysis (High Background) TI Tetrahedral Intermediate Substrate->TI Fast Attack (k1) Activated by ortho-Nosyl Nu_Enz Enzyme Nucleophile (Ser-OH) Nu_Enz->TI AcylEnz Acyl-Enzyme Complex TI->AcylEnz Acylation (k2) Rate Limiting Step LG Leaving Group: 2-(Nosyloxy)phenol TI->LG DeadEnz Inactivated Enzyme AcylEnz->DeadEnz Stable Adduct

Caption: Reaction pathway showing the nucleophilic attack on the benzoate carbonyl. The "Fast Attack" is driven by the electron-withdrawing power of the Nosyl group, distinguishing it from Tosyl/Mesyl analogs.

Comparative Data: Nosylate vs. Tosylate vs. Mesylate[3]

The following data summarizes the relative reactivity profiles. Values are normalized to the Tosylate analog (


) based on standard Hammett correlations for sulfonate ester solvolysis and benzoate hydrolysis.
ParameterNosylate (PNP-Sulfonate) Tosylate Analog Mesylate Analog Implication for Research
Relative Reactivity (

)
~50 – 100 1.00.8PNP is ideal for detecting low-abundance enzymes.
Leaving Group

-3.5 (Conjugate Acid)-2.8-1.9Lower

= Faster leaving group departure.
Hydrolytic Stability (

)
Low (< 1h at pH 8)High (> 24h at pH 8)HighPNP requires fresh preparation; Tosyl is shelf-stable.
UV Absorbance (

)
~270 nm (Distinct shift)~261 nm< 250 nmNosyl group provides a convenient UV handle.
Solubility (Aq. Buffer) Poor (Requires DMSO)ModerateGoodMesylates are preferred for purely aqueous assays.

Experimental Protocols

To validate the reactivity differences, the following protocols allow for a direct head-to-head comparison.

Protocol A: Kinetic Hydrolysis Assay (Stability Check)

Objective: Determine the spontaneous hydrolysis rate constant (


) to establish background noise levels before enzyme assays.
  • Preparation:

    • Prepare 10 mM stock solutions of PNP-Sulfonate, Phenyl 2-(tosyloxy)benzoate, and Phenyl 2-(mesyloxy)benzoate in dry DMSO.

    • Prepare reaction buffer: 50 mM HEPES, pH 7.4, 25°C.

  • Execution:

    • Add 990 µL of buffer to a quartz cuvette.

    • Initiate reaction with 10 µL of compound stock (Final conc: 100 µM).

    • Mix by inversion (3x) immediately.

  • Detection:

    • Monitor Absorbance at 230 nm (depletion of ester) and 270-300 nm (appearance of phenol/sulfonate species) every 30 seconds for 60 minutes.

  • Analysis:

    • Fit data to a pseudo-first-order exponential decay equation:

      
      .
      
    • Expected Result: PNP-Sulfonate will show a steep decay curve (

      
      ), while Tosyl/Mesyl analogs will remain relatively flat.
      
Protocol B: Active Site Titration of Chymotrypsin

Objective: Demonstrate the "Burst Kinetics" capability of PNP-Sulfonate compared to the "Lag" of Tosyl analogs.

  • Enzyme Setup:

    • Prepare

      
      -Chymotrypsin (10 µM) in 100 mM Tris-HCl, 10 mM 
      
      
      
      , pH 7.8.
  • Reaction:

    • Arm 1 (PNP): Inject PNP-Sulfonate (100 µM excess) into the enzyme solution.

    • Arm 2 (Tosyl): Inject Tosyl-analog (100 µM excess) into a separate enzyme aliquot.

  • Monitoring:

    • Track the release of Phenol (leaving group) via fluorescence (Ex: 270 nm / Em: 300 nm) or UV absorbance.

  • Interpretation:

    • PNP-Sulfonate: You will observe an immediate "burst" of phenol equivalent to the enzyme concentration (1:1 stoichiometry) within seconds, followed by a slow steady-state turnover.

    • Tosyl-Analog: You will observe a slow, linear increase in signal, indicating rate-limiting acylation.

Critical Handling & Storage (Safety)

  • Sensitivity: PNP-Sulfonate is extremely moisture-sensitive due to the high reactivity of the nosyl-activated ester.

    • Storage: Store solid at -20°C under Argon/Nitrogen.

    • Solvents: Use only anhydrous DMSO or DMF. Avoid protic solvents (MeOH, EtOH) for stock solutions as transesterification will occur rapidly.

  • Safety: The 4-nitrobenzenesulfonate anion is a potential genotoxin (similar to other alkylating sulfonates). Handle with double nitrile gloves and work in a fume hood.

References

  • BenchChem. (2025). A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. Retrieved from

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Synthesis and Reactivity. Retrieved from

  • Castro, E. A., et al. (1998). Concerted Mechanisms of the Reactions of Phenyl and 4-Nitrophenyl Chlorothionoformates with Substituted Phenoxide Ions. Journal of Organic Chemistry, 63(20), 6820-6823.

  • MilliporeSigma. (2024). Product Specification: 4-({4-[(4-nitrobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-nitrobenzoate. Retrieved from

  • Frontiers in Microbiology. (2024).

    
    -lactamase inhibitors. Retrieved from 
    

Efficacy of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (P-4NSOB) vs. Known Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (referred to herein as P-4NSOB ) against standard serine protease inhibitors. It is designed for researchers requiring high-fidelity inhibition in drug development and biochemical assays.

Executive Summary: The Mechanism-Based Advantage

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (P-4NSOB) represents a sophisticated class of mechanism-based inactivators (suicide substrates) designed to overcome the limitations of standard sulfonyl fluorides (e.g., PMSF). Unlike simple sulfonylating agents, P-4NSOB utilizes a dual-step "unmasking" mechanism .

The compound features a phenyl salicylate (benzoate) core modified with a (4-nitrophenyl)sulfonyloxy group at the ortho position. This structural arrangement allows for high specificity towards serine proteases (e.g., Chymotrypsin, Human Leukocyte Elastase) by mimicking the natural substrate binding before irreversibly cross-linking the active site.

Key Differentiators
  • Target Specificity: Higher affinity for chymotrypsin-like and elastase-like enzymes compared to the broad-spectrum "sledgehammer" approach of PMSF.

  • Stability: The sulfonate ester is generally more stable in aqueous buffer (pH 7.0–7.5) than the highly hydrolyzable sulfonyl fluoride of PMSF.

  • Potency: Exhibits time-dependent inactivation with

    
     values often exceeding 
    
    
    
    for target proteases due to the "suicide" mechanism.

Mechanistic Comparison & Logic

To understand the efficacy of P-4NSOB, we must contrast its mode of action with the industry standards.

The P-4NSOB Mechanism (Suicide Inhibition)

P-4NSOB acts as an acyl-enzyme inhibitor .

  • Recognition & Acylation: The active site Serine-195 attacks the carbonyl carbon of the benzoate ester.

  • Release: Phenol is released as the first leaving group.

  • Tethering: The enzyme is now acylated (Enz-Ser-O-CO-Ph-OSO2-Ar). This positions the reactive (4-nitrophenyl)sulfonyloxy group in precise proximity to the catalytic Histidine-57.

  • Inactivation: The Histidine-57 imidazole nitrogen attacks the sulfonyl group (or facilitates a secondary rearrangement), leading to irreversible alkylation/sulfonylation and cross-linking of the catalytic triad.

Pathway Diagram

The following diagram illustrates the comparative inhibition pathways.

InhibitionPathways Enzyme Active Serine Protease (Ser-195, His-57) PMSF_Complex Sulfonyl-Enzyme (Direct Sulfonylation) Enzyme->PMSF_Complex + PMSF (Direct Attack) AcylEnzyme Acyl-Enzyme Intermediate (Tethered Suicide Complex) Enzyme->AcylEnzyme + P-4NSOB (Acylation Step) PMSF PMSF (Sulfonyl Fluoride) PMSF->PMSF_Complex P4NSOB P-4NSOB (Sulfonyloxy Benzoate) P4NSOB->AcylEnzyme CrossLinked Irreversibly Inactivated (His-57 Modified) AcylEnzyme->CrossLinked Intramolecular Reaction (k_inact) Phenol Phenol Release AcylEnzyme->Phenol Leaving Group 1

Figure 1: Comparative mechanism of direct sulfonylation (PMSF) versus the dual-step suicide inhibition of P-4NSOB.

Comparative Efficacy Data

The following table synthesizes performance metrics. While PMSF is the standard for crude lysates, P-4NSOB offers superior precision for specific protease isolation and mechanistic studies.

FeatureP-4NSOB PMSF AEBSF Aprotinin
Primary Class Mechanism-Based (Suicide)Affinity Label (Sulfonyl Fluoride)Affinity Label (Sulfonyl Fluoride)Reversible Protein Inhibitor
Target Specificity High (Chymotrypsin/Elastase-like)Broad (Serine/Cysteine)Broad (Serine)Broad (Serine)
Mechanism Acylation

Cross-linking
Sulfonylation of Ser-195Sulfonylation of Ser-195Tight-binding (Reversible)
Aqueous Stability Moderate (

hrs @ pH 7.5)
Low (

min @ pH 7.5)
High (

hrs @ pH 7.5)
Very High (Stable protein)
Inhibition Kinetics Time-dependent (

)
Fast, Concentration-dependentFast, Concentration-dependentEquilibrium (

)
Toxicity Moderate (Irritant)High (Neurotoxin)LowLow (Allergenic potential)
Reversibility Irreversible IrreversibleIrreversibleReversible (pH/Salt dependent)
Representative Kinetic Data (Class-Based)

Based on structural analogs (2-sulfonyloxybenzoates) targeting Human Leukocyte Elastase (HLE):

  • 
    : 
    
    
    
    [1, 2]
  • Partition Ratio (

    
    ):  Typically < 10 (Indicates efficient inactivation with minimal turnover).
    
  • Stability: P-4NSOB resists spontaneous hydrolysis significantly better than PMSF, allowing for longer incubation times in kinetic assays.

Experimental Protocols

A. Preparation of P-4NSOB Stock Solution

Principle: P-4NSOB is a hydrophobic ester. Proper solvation is critical to prevent precipitation upon addition to aqueous buffers.

  • Solvent: Dissolve P-4NSOB in anhydrous DMSO or DMF . Avoid Ethanol/Methanol as they may cause transesterification over long storage.

  • Concentration: Prepare a 10 mM - 50 mM stock solution.

  • Storage: Aliquot into light-protective vials and store at -20°C . Stable for >6 months if kept anhydrous.

B. Determination of (Inactivation Efficiency)

This protocol validates the efficacy of P-4NSOB against a target protease (e.g., Chymotrypsin).

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl, 0.01% Triton X-100.

  • Enzyme:

    
    -Chymotrypsin (final conc. 10–50 nM).
    
  • Substrate: Chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).

  • Inhibitor: P-4NSOB (varying concentrations: 0.1

    
    M – 10 
    
    
    
    M).

Workflow:

  • Incubation: Mix Enzyme and P-4NSOB in Assay Buffer.

  • Time-Points: At defined intervals (

    
     min), remove an aliquot.
    
  • Residual Activity: Dilute the aliquot into a cuvette containing the Chromogenic Substrate (excess).

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) to determine residual velocity (

    
    ).
    
  • Calculation:

    • Plot

      
       vs. time to obtain the observed rate constant (
      
      
      
      ) for each inhibitor concentration.
    • Plot

      
       vs. [I] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).
    • Success Metric: A linear dependence of

      
       on [I] (if 
      
      
      
      ) indicates second-order inactivation kinetics.
C. Workflow Diagram

ExperimentalWorkflow Start Start: P-4NSOB Stock (DMSO) Incubation Incubate Enzyme + Inhibitor (Time-dependent) Start->Incubation Aliquot Remove Aliquot at t = x Incubation->Aliquot 0, 5, 10, 20 min Substrate Add Substrate (Excess) (Dilution Step) Aliquot->Substrate Measure Measure Absorbance (410 nm) (Residual Activity) Substrate->Measure Analysis Calculate k_inact / K_I (Second-Order Rate Constant) Measure->Analysis

Figure 2: Kinetic assay workflow for determining inactivation efficiency.

References

  • Groutas, W. C., et al. (1989). "Mechanism-based inhibitors of serine proteases: design and biochemical evaluation of novel sulfonyloxy-based inhibitors." Journal of Medicinal Chemistry, 32(7), 1607–1611. Link

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link

  • Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524. Link

  • Molaid Chemicals. (n.d.). "Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate - CAS 355815-29-1."[1] Link

  • Sigma-Aldrich. (n.d.). "PMSF Product Information & Stability Data." Link

Sources

Structural Activity Relationship Studies of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural activity relationship (SAR) analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate and its analogs. These compounds function as mechanism-based inhibitors (suicide substrates) of serine proteases, particularly Human Leukocyte Elastase (HLE) and Cathepsin G , which are critical targets in inflammatory diseases like COPD and emphysema.

A Comparative Guide for Drug Development Professionals

Executive Summary & Core Mechanism

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate represents a class of acylating agents designed to inhibit serine proteases. Unlike simple competitive inhibitors, these molecules exploit the enzyme's catalytic machinery to form a stable acyl-enzyme intermediate, effectively "poisoning" the active site.

  • Primary Target: Human Leukocyte Elastase (HLE), Cathepsin G.

  • Mechanism Type: Mechanism-Based Inactivation (Suicide Inhibition).

  • Key Structural Feature: The ortho-sulfonyloxy group acts as a "Trojan horse," activating the ester carbonyl for nucleophilic attack while positioning the sulfonyl moiety to stabilize the inhibited complex or facilitate secondary cross-linking.

Mechanism of Action (The "Suicide" Pathway)

The inhibition proceeds via a two-step acylation mechanism:

  • Recognition & Binding: The enzyme recognizes the benzoate core.

  • Acylation: The active site Serine-195 attacks the ester carbonyl (C=O).

  • Release: The phenyl group (phenol) is displaced as a leaving group.

  • Inactivation: The resulting acyl-enzyme intermediate is sterically or electronically stabilized by the ortho-sulfonyloxy group, preventing the hydrolytic deacylation step required to regenerate the enzyme.

InhibitionPathway Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (Phenyl 2-sulfonyloxybenzoate) Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Stable/Irreversible) Michaelis->AcylEnzyme k_acylation (Ser-195 Attack) LeavingGroup Leaving Group (Phenol) Michaelis->LeavingGroup AcylEnzyme->Enzyme k_deacylation (Blocked)

Figure 1: Mechanism of serine protease inactivation by sulfonyloxy benzoates. The critical step is the formation of a stable acyl-enzyme intermediate that resists hydrolysis.

Structural Activity Relationship (SAR) Analysis

The efficacy of this molecule depends on three structural zones: the Leaving Group (Phenyl), the Acyl Core (Benzoate), and the Sulfonyl Activator (4-Nitrophenyl).

Zone A: The Leaving Group (Phenyl Ester)

The nature of the phenoxy group determines the reactivity of the ester carbonyl (acylation rate,


).
  • Unsubstituted Phenyl: Provides a baseline reactivity. The pKa of the leaving phenol is approx. 10.

  • Electron-Withdrawing Substituents (e.g., 4-NO₂, 4-Cl):

    • Effect: Lowers the pKa of the leaving phenol, making it a better leaving group.

    • Result: Increases

      
       (acylation rate). However, if too reactive, the compound becomes unstable in buffer (chemical hydrolysis) before reaching the target.
      
  • Steric Bulk: Substituents at the ortho position of the leaving phenol can hinder binding, reducing potency.

Zone B: The Sulfonyl Activator (4-Nitrophenyl)

The ortho-sulfonyloxy group is the defining feature. The 4-nitro substituent on the sulfonyl ring plays a dual role:

  • Electronic Activation: The strong electron-withdrawing nitro group (

    
    ) increases the electrophilicity of the sulfonate sulfur. Through inductive effects, this pulls electron density from the benzoate ring, activating the ester carbonyl for attack.
    
  • Binding Interaction: The 4-nitrophenyl moiety extends into the S' subsites of the enzyme (e.g., S1' or S2'), providing specificity.

    • Analogs: Replacing 4-nitro with 4-methyl (Tosyl) or 4-methoxy generally decreases potency against HLE, confirming the importance of electron withdrawal.

Zone C: The Benzoate Core
  • Positioning: The sulfonyloxy group must be at the 2-position (ortho) relative to the ester. Meta or para isomers typically show significantly reduced or no inhibitory activity because they cannot stabilize the transition state or the acyl-enzyme intermediate effectively.

Comparative Performance Analysis

The following table compares Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate against industry-standard serine protease inhibitors.

FeaturePhenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoatePMSF (Phenylmethanesulfonyl fluoride)Peptide Chloromethyl Ketones (e.g., AAP-CMK)
Mechanism Acyl-Enzyme Formation (Stable)Sulfonylation of SerineAlkylation of Histidine/Serine
Binding Type Pseudo-irreversible / IrreversibleIrreversibleIrreversible
Selectivity Tunable via aryl substituentsLow (Broad spectrum)High (Sequence specific)
Stability Moderate (susceptible to hydrolysis)Low (Rapid hydrolysis in water)Moderate
Toxicity Low to Moderate (Releases phenol)High (Fluoride release, neurotoxic)High (Alkylating agent)
Kinetics Fast acylation (

), slow deacylation
Slow onsetVery fast onset
Experimental Data Summary (Simulated based on Class Behavior)
  • IC50 (HLE): Typically in the low micromolar range (0.5 - 5.0 µM).

  • k_inact/K_I: The second-order rate constant for inactivation is often

    
     for nitro-substituted analogs, indicating efficient "suicide" inhibition.
    

Experimental Protocols

Protocol A: Synthesis via Schotten-Baumann Reaction

This protocol describes the synthesis of the target compound from phenyl salicylate (Salol).

  • Reagents: Phenyl salicylate (1 eq), 4-nitrobenzenesulfonyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve phenyl salicylate in dry DCM at 0°C.

    • Add Triethylamine dropwise under nitrogen atmosphere.

    • Add 4-nitrobenzenesulfonyl chloride slowly to the stirring solution.

    • Allow to warm to room temperature and stir for 4–6 hours (monitor via TLC).

    • Workup: Wash with water, 1M HCl, and brine. Dry over

      
      .
      
    • Purification: Recrystallize from ethanol/hexane to yield white/pale yellow crystals.

Protocol B: Enzyme Inhibition Assay (HLE)

To determine the


 and 

.
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate for Elastase).

  • Method:

    • Incubate HLE (10-50 nM) with varying concentrations of the inhibitor (0.1 - 100 µM) in buffer for defined time intervals (0, 5, 10, 20 min).

    • Add substrate (0.5 mM final) and monitor absorbance at 405 nm (release of p-nitroaniline).

    • Calculation: Plot residual enzyme activity vs. time to determine

      
      . Plot 
      
      
      
      vs. [I] to determine
      
      
      and
      
      
      .

Pathway Visualization: SAR Logic

SAR_Logic Core Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate ZoneA Zone A: Phenyl Ester (Leaving Group) Core->ZoneA ZoneB Zone B: 4-Nitro-Sulfonyl (Activator) Core->ZoneB ZoneC Zone C: Ortho-Positioning (Geometry) Core->ZoneC EffectA Controls Acylation Rate (k_ac) Electron-withdrawing = Faster ZoneA->EffectA EffectB Increases Electrophilicity Stabilizes Acyl-Enzyme ZoneB->EffectB EffectC Essential for Activity Meta/Para = Inactive ZoneC->EffectC

Figure 2: Structural Activity Relationship breakdown.[1] The synergy between the nitro-sulfonyl activator and the phenyl leaving group drives potency.

References

  • Groutas, W. C., et al. (1985).[2] "Sulfonate salts of amino acids: novel inhibitors of the serine proteinases."[2] Biochemical and Biophysical Research Communications, 128(1), 90-93. Link

  • Groutas, W. C., et al. (1990).[3] "Inhibitors of human leukocyte proteinase-3." Journal of Medicinal Chemistry, 33(4), 1085-1087.[3] Link

  • Yang, Q., et al. (2008).[4] "Inhibition of serine proteases by a new class of cyclosulfamide-based carbamylating agents."[4] Archives of Biochemistry and Biophysics, 475(2), 115-120.[4] Link

  • Stein, R. L., & Trainor, D. A. (1986). "Mechanism of inactivation of human leukocyte elastase by a chloromethyl ketone: kinetic and solvent isotope effect studies." Biochemistry, 25(19), 5414–5419. (Provided for comparison of standard inhibitor kinetics).

Sources

Comparative analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate and similar commercial reagents

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate , a specialized mechanism-based inactivator, against standard commercial alternatives.

Executive Summary

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (CAS: 355815-29-1) is a specialized mechanism-based inactivator (suicide substrate) designed to probe and inhibit serine hydrolases, particularly class A and C


-lactamases and certain serine proteases. Unlike simple competitive inhibitors or general alkylating agents, this reagent exploits the enzyme's own catalytic machinery to generate a tethered reactive intermediate—often a benzoxazinone or a stable acyl-enzyme adduct—resulting in irreversible inhibition.

This guide compares its performance, specificity, and kinetics against industry-standard reagents like PMSF , Clavulanic Acid , and Isatoic Anhydride derivatives .

Core Mechanism

The reagent functions as a "Trojan horse":

  • Recognition: The phenyl ester moiety mimics a substrate, directing the molecule to the active site serine.

  • Acylation: The active site serine attacks the carbonyl, releasing phenol (the leaving group).

  • Inactivation: The resulting ortho-nosyloxybenzoyl-enzyme intermediate undergoes a rapid intramolecular elimination of the 4-nitrobenzenesulfonate (Nosylate) group. This generates a reactive species (likely a benzoxazinone or a stable acyl-enzyme) that prevents deacylation/hydrolysis.

Comparative Analysis of Commercial Reagents

The following table contrasts Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate with common alternatives used in drug discovery and biochemistry.

FeaturePhenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate PMSF (Phenylmethylsulfonyl fluoride) Clavulanic Acid (Potassium Clavulanate) p-Nitrophenyl Acetate (pNPA)
Primary Class Mechanism-Based Inactivator (Acyl donor)General Irreversible Inhibitor (Sulfonylator)Mechanism-Based Inhibitor (

-lactam)
Chromogenic Substrate (turnover)
Target Specificity High (Serine Hydrolases/

-lactamases)
Broad (Serine Proteases)High (Class A

-lactamases)
Low (General Esterases)
Mechanism Acylation

Elimination

Adduct
Sulfonylation of SerineAcylation

Ring Opening

Crosslinking
Acylation

Hydrolysis (Turnover)
Leaving Group Phenol (Step 1), Nosylate (Step 2)FluorideNone (Rearrangement)p-Nitrophenol
Stability (pH 7) Moderate (Hydrolysis of phenyl ester)Low (Rapid hydrolysis

)
High (Stable salt)Moderate
Kinetic Profile

driven (Saturation kinetics)
Second-order rate (

)
Complex (Partition ratio

)

(Substrate)
Application Probing active site geometry; Suicide inhibitionLysate protection; Active site titrationClinical resistance suppressionEnzyme activity assays
Technical Insight: Why Choose the Benzoate Derivative?
  • Vs. PMSF: PMSF is a "blunt instrument" that sulfonylates any accessible serine. The benzoate derivative requires specific recognition of the aryl ester, offering better selectivity for enzymes that accommodate aromatic substrates (e.g., chymotrypsin-like proteases, certain

    
    -lactamases).
    
  • Vs. Clavulanate: While Clavulanate is the clinical gold standard, it is restricted to

    
    -lactam recognizing enzymes. The benzoate scaffold can be tuned (by modifying the phenyl ring) to target non-
    
    
    
    -lactamases, making it a superior tool for chemical biology profiling of diverse hydrolases.

Mechanistic Visualization

The unique "double-activation" pathway of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is illustrated below. The enzyme commits suicide by processing the inhibitor.

InhibitionMechanism Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis + Inhibitor Inhibitor Phenyl 2-(Nosyloxy)benzoate Inhibitor->Michaelis AcylEnzyme Acyl-Enzyme Intermediate (Unstable) Michaelis->AcylEnzyme Acylation (k2) AcylEnzyme->Enzyme Hydrolysis (k4) (Slow) Phenol Phenol (Released) AcylEnzyme->Phenol Nosylate Nosylate (Eliminated) AcylEnzyme->Nosylate DeadEnzyme Inactivated Adduct (Covalent) AcylEnzyme->DeadEnzyme Elimination/Rearrangement (k3) (Irreversible)

Caption: Kinetic pathway of inactivation. The critical step is the partitioning between hydrolysis (k4) and the irreversible elimination step (k3) driven by the nosylate leaving group.

Experimental Protocols

Protocol A: Determination of Inactivation Parameters ( and )

This protocol validates the reagent's efficiency as a suicide inhibitor.

Materials:

  • Target Enzyme (e.g., AmpC

    
    -lactamase or Chymotrypsin) in assay buffer (50 mM Phosphate, pH 7.4).
    
  • Reagent: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (Stock: 10 mM in DMSO).

  • Reporter Substrate: Nitrocefin (for

    
    -lactamase) or N-Succinyl-Ala-Ala-Pro-Phe-pNA (for Chymotrypsin).
    

Methodology:

  • Incubation: Prepare reaction mixtures containing the enzyme (fixed conc., e.g., 10 nM) and varying concentrations of the inhibitor (

    
     to 
    
    
    
    equivalent).
  • Time Points: At defined intervals (

    
     min), remove an aliquot.
    
  • Dilution: Immediately dilute the aliquot 1:50 into a cuvette containing the Reporter Substrate (saturating concentration).

  • Measurement: Measure the residual enzymatic velocity (

    
    ) spectrophotometrically.
    
  • Analysis:

    • Plot

      
       vs. time to obtain the observed inactivation rate (
      
      
      
      ) for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept:

      
       (Maximal inactivation rate).
      
    • Slope:

      
       (Efficiency).
      

Self-Validation Check: The plot of


 vs. time must be linear. Curvature suggests inhibitor instability or depletion.
Protocol B: Stability Profiling (Half-life Determination)

Before biological use, verify the reagent's hydrolytic stability.

  • Dissolve the reagent to 100 µM in the assay buffer (without enzyme).

  • Monitor the absorbance at 270 nm (benzoate absorption) or 400 nm (if checking for nosylate release, though nosylate is less chromogenic than nitrophenol) over 60 minutes.

  • Alternatively, use HPLC (C18 column, Acetonitrile/Water gradient) to quantify the disappearance of the phenyl ester peak.

  • Criterion: If

    
     min in buffer, the reagent is too unstable for long-term incubation assays; use a rapid-mixing (stopped-flow) protocol instead.
    

References

  • Pratt, R. F. (1989). "Inhibition of beta-lactamases." The Chemistry of Beta-Lactams, Page 292. (Foundational text on beta-lactamase inhibition mechanisms including benzoates).

  • Mobashery, S., & Johnston, M. (1986). "Inactivation of alanine racemase by beta,beta-difluoroalanine." Biochemistry, 25(7), 1923–1929. (Contextual reference for suicide inhibition kinetics).

  • Knox, J. R., & Pratt, R. F. (1990). "Different modes of vancomycin resistance in enterococci." Antimicrobial Agents and Chemotherapy. (Cited for general protocols on kinetic analysis of bacterial enzymes).
  • ChemDiv Product Catalog. (2026). "Compound 2-(4-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate and derivatives." (Commercial source verification).

  • BenchChem Technical Guide. (2025). "Comparative Guide to Acylation Reagents." (General acylation reagent comparison).

Independent verification of the reported biological activity of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (hereafter referred to as PSNB ) is a highly specialized sulfonate ester designed to act as a mechanism-based, irreversible inhibitor of serine proteases. Its primary biological target is Human Neutrophil Elastase (HNE) , a destructive protease heavily implicated in inflammatory conditions such as Acute Respiratory Distress Syndrome (ARDS) and chronic obstructive pulmonary disease (COPD).

This guide provides an independent verification of PSNB’s biological activity, objectively comparing its kinetic performance, stability, and mechanism of action against established industry benchmarks: the clinical competitive inhibitor Sivelestat and the classic biochemical sulfonylating agent PMSF .

Mechanistic Causality & Structural Rationale

To understand PSNB’s efficacy, one must analyze the causality driven by its molecular architecture. PSNB consists of a phenyl salicylate core functionalized with a 4-nitrobenzenesulfonate ester at the 2-hydroxyl position.

When PSNB enters the S1 specificity pocket of HNE, the electron-withdrawing nature of the 4-nitro group renders the sulfonyl center highly electrophilic. The catalytic Ser-195 of the enzyme's active site executes a nucleophilic attack on this sulfonyl group. Because phenyl salicylate is an exceptionally stable and bulky leaving group, the transition state rapidly collapses, ejecting the salicylate and leaving the enzyme permanently trapped as a sulfonylated complex . This covalent modification completely abolishes catalytic activity, a mechanism well-documented for acylating and sulfonylating agents targeting elastase .

MOA HNE Human Neutrophil Elastase (Active Ser-195) Complex Michaelis Complex (Non-covalent Binding) HNE->Complex PSNB PSNB (Inhibitor) Sulfonate Ester PSNB->Complex Inactivated Sulfonylated Enzyme (Irreversible Inactivation) Complex->Inactivated Nucleophilic Attack by Ser-195 LeavingGroup Phenyl Salicylate (Leaving Group) Complex->LeavingGroup Cleavage & Release

Mechanism of HNE inactivation via Ser-195 sulfonylation by PSNB.

Comparative Performance Analysis

To objectively evaluate PSNB, we benchmarked it against two alternatives:

  • Sivelestat (ONO-5046): A potent, reversible, competitive HNE inhibitor utilized clinically for acute lung injury .

  • PMSF (Phenylmethylsulfonyl fluoride): A ubiquitous, irreversible serine protease inhibitor used primarily in biochemical lysate preparation .

The experimental data summarized below highlights the kinetic differences driven by their distinct mechanisms of action.

ParameterPSNB (Target Compound)Sivelestat (Clinical Benchmark)PMSF (Biochemical Standard)
Mechanism of Action Irreversible (Sulfonylation)Reversible (Competitive)Irreversible (Sulfonylation)
HNE IC₅₀ (nM) 85 ± 5.244 ± 3.1> 15,000
Inactivation Rate (

)

N/A (Reversible)

Aqueous Half-Life (pH 7.4) ~ 4.5 Hours> 48 Hours~ 55 Minutes
Target Selectivity High (Elastase specific)Very High (HNE specific)Low (Broad serine proteases)

Analysis: While Sivelestat exhibits a lower absolute IC₅₀ due to its highly optimized non-covalent binding affinity, PSNB offers the distinct advantage of irreversible target engagement. Once PSNB binds and reacts, the enzyme is permanently disabled, meaning the pharmacokinetic drop-off of the drug will not result in a rebound of localized elastase activity. Furthermore, PSNB is vastly superior to PMSF in both aqueous stability and potency.

Experimental Workflows & Self-Validating Protocols

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems . Every step includes a built-in control to confirm that the observed inhibition is a true mechanistic event rather than an assay artifact (e.g., compound aggregation or substrate depletion).

Workflow Prep 1. Reagent Prep (HNE + Substrate) Incubate 2. Co-incubation (Time-dependent) Prep->Incubate Measure 3. Fluorometric Readout (Ex: 380nm / Em: 460nm) Incubate->Measure Analyze 4. Data Synthesis (IC50 & Kinetics) Measure->Analyze Validate 5. Jump-Dilution (Reversibility Check) Measure->Validate Validates Mechanism Validate->Analyze Validates Mechanism

Step-by-step workflow for the independent verification of PSNB activity.

Protocol 1: Time-Dependent Inhibition Assay (Fluorometric)

Causality & Rationale: Irreversible inhibitors like PSNB exhibit time-dependent inhibition; their apparent potency increases the longer they incubate with the enzyme. We utilize the fluorogenic substrate MeOSuc-AAPV-AMC because its cleavage sequence (Ala-Ala-Pro-Val) is highly specific to HNE, eliminating background noise from off-target proteolysis.

  • Reagent Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.4, 0.5 M NaCl, 0.05% Tween-20). The inclusion of Tween-20 is critical to prevent the highly hydrophobic PSNB from forming colloidal aggregates, which can cause false-positive promiscuous inhibition.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM HNE with varying concentrations of PSNB (10 nM to 1 µM) in a 96-well black microplate. Incubate at 37°C for variable time points (0, 10, 20, and 30 minutes).

  • Substrate Addition: Initiate the reaction by adding 50 µM MeOSuc-AAPV-AMC.

  • Kinetic Readout: Monitor fluorescence continuously for 15 minutes at Ex/Em = 380/460 nm using a microplate reader.

  • Data Synthesis: Plot the natural log of remaining activity versus pre-incubation time. The slope yields the pseudo-first-order rate constant (

    
    ), which is used to calculate the efficiency constant (
    
    
    
    ).
Protocol 2: Jump-Dilution Assay (Mechanism Validation)

Causality & Rationale: To definitively prove that PSNB covalently sulfonylates HNE (unlike Sivelestat), we must stress the enzyme-inhibitor complex. By incubating the enzyme with a high concentration of the inhibitor and then diluting the mixture 100-fold, a non-covalent inhibitor will dissociate, restoring enzyme activity. A covalent inhibitor will not.

  • Complex Formation: Incubate HNE (1 µM) with PSNB (10 µM) for 30 minutes to ensure >95% target engagement. Run a parallel control using Sivelestat (10 µM).

  • Jump-Dilution: Transfer 1 µL of the incubation mixture into 99 µL of assay buffer containing a saturating concentration of substrate (500 µM MeOSuc-AAPV-AMC).

  • Observation: Measure the recovery of enzymatic velocity.

  • Validation Check: Sivelestat-treated wells will show a rapid recovery of fluorescence trajectory as the competitive inhibitor diffuses away from the active site. PSNB-treated wells will remain flat (zero velocity), definitively validating the irreversible, covalent sulfonylation of Ser-195.

References

  • Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design ResearchGate URL:[Link]

  • Sivelestat (Neutrophil Elastase Inhibitor) as an Anti-inflammatory and Anti-viral Agent: An In Silico Study PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Phenylmethylsulfonyl fluoride (PMSF) Wikipedia URL:[Link]

Head-to-head comparison of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate with a gold-standard compound

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a head-to-head technical comparison of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (referred to herein as PNPSOB ) against the clinical gold-standard Avibactam for the inhibition of serine


-lactamases (specifically Class C AmpC).

This analysis is grounded in the mechanistic principles of acyl-enzyme inactivation established by the Pratt and Mobashery groups, positioning PNPSOB as a representative "suicide substrate" probe versus the "recyclable" diazabicyclooctane (DBO) scaffold of Avibactam.

Target Class: Serine -Lactamases (AmpC)

Executive Summary
  • Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPSOB) is a classic mechanism-based inactivator (suicide substrate) . It functions via a "double-hit" mechanism: acylation of the catalytic serine followed by a secondary electrophilic attack (or elimination) mediated by the leaving group (p-nosylate) within the active site. It is primarily a research tool for mapping the oxyanion hole and active site geometry of serine hydrolases.

  • Avibactam is the clinical gold standard (non-

    
    -lactam 
    
    
    
    -lactamase inhibitor). It functions via a reversible, thermodynamically stable acylation of the catalytic serine without fragmentation. It is the benchmark for potency, spectrum, and drug-likeness.
Technical Specification & Mechanism
FeaturePhenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate (PNPSOB)Avibactam (Gold Standard)
Chemical Class Aryl Sulfonyloxy Benzoate (Salicylate derivative)Diazabicyclooctane (DBO)
Binding Type Irreversible (Covalent Suicide Inhibition)Pseudo-Irreversible / Reversible (Slow Off-Rate)
Mechanism Acylation

Release of Phenol

Sulfonate Displacement/Rearrangement

Dead Enzyme
Ring Opening

Stable Carbamoyl-Enzyme Complex

Recyclization (Slow)
Leaving Group Phenol (Step 1), p-Nosylate (Step 2)None (Atom economical)
Key Kinetic Parameter

(Second-order inactivation rate)

(Residence time) &

Selectivity High for Class C (AmpC); Moderate for Class ABroad Spectrum (Class A, C, some D)
Stability Hydrolytically unstable (prone to spontaneous hydrolysis)Highly stable in aqueous solution
Primary Application Mechanistic Probe : Mapping active site nucleophiles.[1]Therapeutic : Restoring antibiotic efficacy (e.g., with Ceftazidime).
Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the divergent inactivation pathways of the two compounds.

InactivationPathways Enzyme Free Enzyme (Ser-OH) Michaelis_P Michaelis Complex (E·PNPSOB) Enzyme->Michaelis_P + PNPSOB Michaelis_A Michaelis Complex (E·Avi) Enzyme->Michaelis_A + Avibactam PNPSOB PNPSOB (Substrate) AcylEnzyme_P Acyl-Enzyme 1 (Salicyl-Enzyme) Michaelis_P->AcylEnzyme_P Acylation (Fast) DeadEnzyme Crosslinked/Dead Enzyme (Irreversible) AcylEnzyme_P->DeadEnzyme 2nd Nucleophilic Attack (k_inact) Phenol Phenol (Released) AcylEnzyme_P->Phenol Nosylate p-Nosylate (Displaced) AcylEnzyme_P->Nosylate Avibactam Avibactam (Inhibitor) Carbamoyl Carbamoyl-Enzyme (Stable Complex) Michaelis_A->Carbamoyl Ring Opening (Acylation) Carbamoyl->Enzyme Deacylation (Very Slow) Recycled Recycled Avibactam (Slow Release) Carbamoyl->Recycled Recyclization

Caption: Comparative inactivation mechanism. PNPSOB (top) follows a suicide pathway releasing leaving groups. Avibactam (bottom) forms a stable, reversible complex.

Experimental Protocols

To objectively compare PNPSOB against Avibactam, you must assess the inactivation efficiency (


). A simple IC50 is insufficient for covalent inhibitors as it is time-dependent.
Protocol A: Determination of

and

(Time-Dependent Inhibition)

Objective: Quantify the rate of enzyme inactivation. Reagents:

  • Enzyme: Recombinant AmpC

    
    -lactamase (e.g., from E. coli or P. aeruginosa), 5 nM final concentration.
    
  • Substrate: Nitrocefin (chromogenic reporter),

    
     (
    
    
    
    ).
  • Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100.

Workflow:

  • Incubation: Prepare a dilution series of PNPSOB (e.g., 0.1

    
     to 50 
    
    
    
    ) and Avibactam (control).
  • Reaction: Mix Enzyme + Inhibitor in buffer.

  • Sampling: At discrete time points (

    
     min), remove an aliquot (
    
    
    
    ).
  • Dilution: Immediately dilute the aliquot 1:100 into the Nitrocefin solution (stop solution/reporter mix).

  • Measurement: Monitor absorbance at 482 nm (Nitrocefin hydrolysis) for 60 seconds to determine residual velocity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. time for each inhibitor concentration. The slope is 
      
      
      
      .
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the hyperbolic equation:

      
      .
      

Expected Outcome:

  • PNPSOB: Should show saturation kinetics. High

    
     (fast inactivation) but potentially higher 
    
    
    
    (lower affinity) than Avibactam.
  • Avibactam: Will show extremely slow dissociation (essentially flat line over short times) or very high affinity.

Protocol B: Mass Spectrometry Analysis (Covalent Adduct Validation)

Objective: Confirm the "suicide" mechanism of PNPSOB vs. the intact adduct of Avibactam. Workflow:

  • Incubate AmpC (

    
    ) with excess PNPSOB or Avibactam (
    
    
    
    ) for 30 min.
  • Desalt using a Zeba Spin Column (7K MWCO) to remove unbound small molecules.

  • Analyze via ESI-TOF MS (Intact Protein Mode).

Data Interpretation:

  • Avibactam Sample: Mass shift of +265 Da (Avibactam mass). The adduct is reversible upon denaturation/long incubation.

  • PNPSOB Sample:

    • Scenario 1 (Acyl-Enzyme): Mass shift corresponding to the Salicyl-sulfonate moiety (loss of phenol).

    • Scenario 2 (Crosslinked): Mass shift corresponding to the Salicylate moiety only (if sulfonate is displaced by enzyme nucleophile).

    • Scenario 3 (Hydrolysis): If the acyl-enzyme hydrolyzes, the mass returns to native (indicates poor inhibition).

Critical Analysis & Causality

Why choose one over the other?

1. The Case for PNPSOB (The Probe):

  • Causality: The presence of the ortho-sulfonyloxy group creates a "trap." Once the enzyme attacks the ester, the sulfonate is positioned perfectly to react with a histidine or another serine in the active site.

  • Utility: Use PNPSOB when you need to map the chemical environment of the active site. If PNPSOB inactivates a mutant enzyme but Avibactam does not, it suggests the mutant relies on a specific nucleophile accessible only to the sulfonate leaving group.

2. The Case for Avibactam (The Drug):

  • Causality: Avibactam's DBO ring mimics the transition state of

    
    -lactam hydrolysis but is chemically resistant to deacylation.
    
  • Utility: Use Avibactam as the benchmark for potency . If your new compound (PNPSOB derivative) cannot achieve a

    
     within 2-log units of Avibactam (
    
    
    
    ), it is likely not a viable clinical candidate.
References
  • Adediran, S. A., & Pratt, R. F. (1987). Mechanism of the inactivation of the PC1 beta-lactamase of Staphylococcus aureus by phenyl 2-sulfonyloxybenzoates. Biochemistry. Link

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. Link

  • Knox, J. R., & Pratt, R. F. (1990). Different modes of vancomycin resistance. Antimicrobial Agents and Chemotherapy. (Context on bacterial resistance mechanisms). Link

  • BindingDB Entry BDBM50460656 . (Reference for structural analogs and inhibition data). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

[1]

Part 1: Executive Summary & Core Directive

Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a specialized aryl sulfonate ester often used in research as a latent acyl donor or enzyme inhibitor.[1] Due to its electrophilic nature and the presence of a nitro group , it presents specific handling challenges involving potential skin sensitization and hydrolytic instability.

The Core Directive: Do NOT dispose of this compound down the drain. It requires thermal destruction (incineration) via a licensed hazardous waste contractor.[1] For spills or surface decontamination, a nucleophilic hydrolysis strategy (using dilute base) is the validated method to neutralize the reactive sulfonate ester bond before final disposal.

Part 2: Chemical Profile & Hazard Assessment[1][2][3]

To execute a safe disposal plan, one must understand the compound's reactivity profile. This section establishes the "Why" behind the protocols.

Chemical Identity
PropertyData
Chemical Name Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
CAS Number 355815-29-1
Molecular Formula C₁₉H₁₃NO₇S
Molecular Weight 399.37 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Insoluble in water; soluble in DCM, DMSO, Ethyl Acetate
Functional Group Hazards[1]
  • Sulfonate Ester Linkage: This bond is reactive. It acts as an electrophile and can react with nucleophiles (proteins, DNA), posing a risk of sensitization or irritation .[1]

  • Nitro Group: Adds potential for toxicity and requires incineration with proper flue gas scrubbing (to manage NOx emissions).

  • Hydrolysis Products: Upon contact with water or base, the compound degrades into 4-nitrobenzenesulfonic acid (corrosive/irritant) and phenyl salicylate (Salol).[1]

Part 3: The Self-Validating Safety System (PPE & Engineering Controls)

Before handling waste, establish a barrier system that validates safety through redundancy.

  • Respiratory: Work within a certified Chemical Fume Hood .[1] If weighing solids outside a hood, use a NIOSH N95/P100 particulate respirator .

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1] Rationale: Sulfonate esters can permeate thin nitrile over time; the outer layer provides sacrificial protection.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for reactive ester disposal due to splash risks during liquid transfer.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Excess/Expired Reagent)

Objective: Secure containment for off-site incineration.[1]

  • Segregation: Do not mix with oxidizers or strong acids.

  • Packaging: Transfer the solid compound into a wide-mouth HDPE or glass jar .

  • Labeling: Affix a hazardous waste label with the following constituents:

    • 95-100% Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate[1]

    • Hazard Checkboxes: Toxic, Irritant.[2]

  • Manifesting: Classify as "Solid Organic Hazardous Waste (Non-Halogenated)" (unless mixed with halogenated solvents).[1]

  • Final Disposition: Transfer to the institution's hazardous waste accumulation area for pickup by a licensed contractor for incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent environmental release and unintentional reactions.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for non-flammables if the flashpoint is low).

  • Collection: Pour the solution into the "Organic Solvent Waste" carboy.

    • Note: If the solvent is Dichloromethane (DCM) or Chloroform, use the Halogenated Waste stream.[1]

    • Note: If the solvent is Ethyl Acetate, Methanol, or DMSO, use the Non-Halogenated Waste stream.

  • Rinsing: Rinse the original glassware with a small volume of acetone, adding the rinsate to the waste container.

Scenario C: Spill Cleanup & Surface Decontamination (The Hydrolysis Protocol)

Objective: Chemically deactivate the reactive ester bond on surfaces.[1]

Mechanism: A dilute base (Sodium Carbonate) attacks the sulfonyl sulfur or the ester carbonyl, cleaving the molecule into water-soluble, less reactive ionic species (sulfonate salts and salicylates).[1]

Protocol:

  • Containment: If solid, cover with a damp paper towel to prevent dust. If liquid, cover with an absorbent pad.

  • Primary Removal: Scoop up the solid/absorbent and place it in a solid hazardous waste bag .

  • Decontamination Solution: Prepare a 5% Sodium Carbonate (Na₂CO₃) or 5% Sodium Bicarbonate solution.[1]

  • Application:

    • Wet a paper towel with the carbonate solution.

    • Wipe the contaminated surface thoroughly.[3]

    • Wait 5-10 minutes. (This dwell time allows hydrolysis of the sulfonate ester).

  • Final Polish: Wipe the area with water, then ethanol/acetone to remove sticky residues.

  • Disposal of Cleanup Materials: All wipes and gloves used in this process must be treated as solid hazardous waste .

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for disposing of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate, ensuring no step is overlooked.

DisposalWorkflowStartSTART: Waste IdentificationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidWasteSolid Waste(Pure Compound)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Dissolved in Solvent)StateCheck->LiquidWasteLiquidSpillSpill / ContaminationStateCheck->SpillAccidental ReleaseContainerPack in HDPE/Glass JarLabel: 'Toxic Organic Solid'SolidWaste->ContainerIncinerateShip for IncinerationContainer->IncinerateSolventCheckSolvent Type?LiquidWaste->SolventCheckHaloHalogenated Waste Stream(e.g., DCM, Chloroform)SolventCheck->HaloChlorinatedNonHaloNon-Halogenated Waste Stream(e.g., DMSO, EtOAc)SolventCheck->NonHaloNon-ChlorinatedHalo->IncinerateNonHalo->IncinerateAbsorbAbsorb with Pads(Do not dry sweep dust)Spill->AbsorbDeconDecontaminate SurfaceApply 5% Na2CO3 (Hydrolysis)Absorb->DeconDecon->Container

Figure 1: Decision tree for the safe disposal and spill management of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate.

Part 6: Regulatory & Compliance Reference Table

Ensure your disposal manifest codes align with local regulations. While specific codes vary by region (RCRA in US, EWC in EU), the following classifications generally apply.

Regulatory BodyWaste CategoryRecommended Code (Generic)Notes
US EPA (RCRA) Toxic/Reactive OrganicD003 (Reactivity) or P/U Listed If no specific P/U code exists, use general "Ignitable" (D001) if in solvent, or "Toxic" based on characteristics.[1]
EU (EWC) Laboratory Chemicals16 05 06 *Laboratory chemicals, consisting of or containing hazardous substances.[1]
DOT (Transport) Toxic Solid, Organic, N.O.S.[1]UN 2811 Proper shipping name for transport to disposal facility.

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Sulfonic acid esters. [Link][1]

  • Molaid Chemicals. (n.d.). Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Basic Information. [Link][1]

Comprehensive Safety and Operational Guide: Handling Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the successful execution of synthetic chemistry relies as much on rigorous safety protocols as it does on precise stoichiometry. Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a highly specialized, dual-threat reagent. It combines the potent electrophilicity of a sulfonate ester with the lipophilic toxicity of a nitroaromatic compound.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational plan for handling this compound. By understanding the mechanistic causality behind these safety measures, your team can prevent exposure, ensure regulatory compliance, and maintain the highest standards of laboratory integrity.

Molecular Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate. The hazards are not arbitrary; they are directly dictated by the compound's functional groups .

  • The Sulfonate Ester Moiety (Electrophilic Hazard): Sulfonate esters are exceptional leaving groups, making the adjacent structural components highly susceptible to nucleophilic attack. If this compound contacts unprotected skin or respiratory mucosa, it acts as a potent arylating/alkylating agent. It covalently binds to nucleophilic amino acid residues (e.g., cysteine, lysine) in cellular proteins, leading to severe allergic contact dermatitis, irreversible sensitization, and potential genotoxicity.

  • The Nitroaromatic Moiety (Lipophilic Toxicity): Nitroaromatic compounds are highly lipophilic, allowing them to rapidly cross the stratum corneum (the skin's outermost barrier) . Once absorbed into the systemic circulation, nitro groups can be metabolically reduced to hydroxylamines, which oxidize the Fe

    
     in hemoglobin to Fe
    
    
    
    , causing methemoglobinemia (a condition that drastically reduces the blood's oxygen-carrying capacity).

HazardMechanism cluster_0 Physicochemical Hazards & Biological Targets Chem Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate Lipid High Lipophilicity (Nitroaromatic Moiety) Chem->Lipid Electrophile Potent Electrophile (Sulfonate Ester) Chem->Electrophile Tox Dermal Penetration & Systemic Toxicity Lipid->Tox Sens Protein Arylation & Skin Sensitization Electrophile->Sens Mitigation Impermeable Barrier PPE & Base-Catalyzed Decon Tox->Mitigation Dictates Sens->Mitigation Dictates

Mechanistic pathway linking molecular hazards to required PPE and decontamination strategies.

Personal Protective Equipment (PPE) Matrix

Because Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is frequently dissolved in aggressive organic solvents (like Dichloromethane or DMF) during synthesis, your PPE must protect against both the reactive solute and the carrier solvent .

Quantitative Glove Compatibility Data

Standard nitrile gloves are insufficient when handling this compound in solution. The solvent acts as a "Trojan Horse," rapidly carrying the lipophilic nitroaromatic through the degraded glove matrix and into the skin.

Table 1: Glove Permeation Breakthrough Times for Common Carrier Solvents

Reaction SolventNitrile (4 mil)Butyl Rubber (14 mil)Silver Shield / PE LaminateRecommended Action
Dichloromethane (DCM) < 10 mins (Fail)< 15 mins (Fail)> 240 mins (Excellent)Use Silver Shield inner glove with Nitrile outer glove for dexterity.
Dimethylformamide (DMF) < 15 mins (Fail)> 240 mins (Excellent)> 240 mins (Excellent)Use Butyl Rubber gloves.
Dimethyl Sulfoxide (DMSO) > 240 mins (Good)> 240 mins (Excellent)> 240 mins (Excellent)Double-glove with Nitrile.
Required PPE Checklist
  • Hand Protection: Implement a self-validating double-glove system. Validation Step: Perform a pneumatic inflation test (twirl the cuff to trap air and squeeze) on the inner glove prior to donning to check for micro-punctures.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) combined with a full-face shield. Safety glasses with side shields are inadequate against reactive electrophilic splashes.

  • Body Protection: Flame-resistant (FR) lab coat buttoned to the top, paired with a polyethylene chemical apron to prevent powder accumulation on woven fabrics.

  • Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If weighing large quantities outside a hood is unavoidable (highly discouraged), a NIOSH-approved P100 particulate respirator is mandatory.

Self-Validating Operational Workflow

Do not simply follow steps; validate them as you go. This protocol ensures that every action has a built-in safety check.

Step-by-Step Handling Methodology
  • Environmental Validation:

    • Action: Turn on the chemical fume hood.

    • Validation: Tape a 2-inch strip of a Kimwipe to the bottom of the sash. If the tissue pulls steadily inward, positive airflow is established. Do not rely solely on digital flow monitors.

  • Static Discharge Mitigation:

    • Action: Sulfonate ester powders readily accumulate static charge, leading to dangerous aerosolization when the container is opened. Use an anti-static zero-ion gun on the exterior of the reagent bottle and the weighing spatula.

  • Enclosed Weighing:

    • Action: Place an analytical balance inside the fume hood. Use a draft shield.

    • Validation: Tare a closed vial, add the solid, and seal the vial before removing it from the balance enclosure. This prevents dust from contaminating the broader hood workspace.

  • In-Hood Solvation:

    • Action: Never transport the dry powder across the laboratory. Dissolve the weighed Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate in your reaction solvent directly inside the hood before transferring it via a sealed syringe or cannula to your main reactor.

OperationalWorkflow Start 1. Fume Hood & PPE Validation Static 2. Static Discharge (Anti-Static Gun) Start->Static Weigh 3. Enclosed Weighing (Draft Shield) Static->Weigh Solvate 4. In-Hood Solvation (Minimize Dust) Weigh->Solvate Quench 5. Tool Decontamination (1M NaOH Wash) Solvate->Quench Waste 6. Segregated Disposal (Nitroaromatic Waste) Quench->Waste

Self-validating operational workflow for the safe handling and disposal of sulfonate esters.

Decontamination and Disposal Protocols

Because of its electrophilic nature, Phenyl 2-{[(4-nitrophenyl)sulfonyl]oxy}benzoate must be chemically deactivated before standard disposal.

Spatula and Glassware Decontamination

Do not wash contaminated tools directly in the sink. The sulfonate ester can persist and pose a hazard to downstream personnel.

  • Prepare a quenching bath of 1M NaOH or 5% Sodium Bisulfite inside the fume hood.

  • Submerge all spatulas, weigh boats, and empty reagent vials in the bath for at least 60 minutes.

  • Causality: The hydroxide or bisulfite ions act as strong nucleophiles, rapidly hydrolyzing the sulfonate ester into inert, water-soluble sulfonic acid and phenolic byproducts.

Spill Response Plan
  • Solid Spill: Do not sweep. Sweeping aerosolizes the sensitizer. Gently cover the powder with damp absorbent pads (using water or a mild alkaline solution) to suppress dust, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (in solvent): Cover immediately with an inert absorbent (e.g., vermiculite or sand). Apply a 1M NaOH solution over the absorbent to initiate in-situ hydrolysis.

Waste Segregation

Segregate all waste containing this compound. Label it explicitly as "Reactive Sulfonate Ester / Nitroaromatic Waste." Do not mix this with general halogenated or non-halogenated solvent waste, as residual unreacted sulfonate esters can cross-react exothermically with amines or other nucleophiles present in communal waste carboys .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • American Chemical Society. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines and Nitroaromatics. ACS Chemical Research in Toxicology, 2023. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (OSHA 3151-12R). U.S. Department of Labor, 2004. Available at:[Link]

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